Ruthenium, trichloronitrosyl-
Description
The exact mass of the compound Ruthenium, trichloronitrosyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Ruthenium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ruthenium, trichloronitrosyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ruthenium, trichloronitrosyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
nitroxyl anion;trichlororuthenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.NO.Ru/c;;;1-2;/h3*1H;;/q;;;-1;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZBQMRLQLDFJT-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N-]=O.Cl[Ru](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3NORu- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066436 | |
| Record name | Ruthenium, trichloronitrosyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066436 | |
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Molecular Weight |
237.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18902-42-6 | |
| Record name | Trichloronitrosylruthenium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018902426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruthenium, trichloronitrosyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ruthenium, trichloronitrosyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloronitrosylruthenium | |
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Foundational & Exploratory
Synthesis and Characterization of Ruthenium Trichloronitrosyl: A Field-Proven Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ruthenium nitrosyl complexes are a cornerstone in the field of medicinal inorganic chemistry and catalysis, primarily due to their capacity to act as photo-activated nitric oxide (NO) donors and their versatile reactivity.[1][2] Nitric oxide is a critical signaling molecule in numerous physiological and pathological pathways, making its controlled delivery a significant therapeutic strategy, particularly in oncology. This guide presents a comprehensive, in-depth protocol for the synthesis and rigorous characterization of a key precursor, Ruthenium Trichloronitrosyl, RuCl3(NO). Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind experimental choices, establishes self-validating protocols for scientific integrity, and is grounded in authoritative references to ensure technical accuracy and reproducibility for researchers in drug development and materials science.
The Strategic Importance of Ruthenium Nitrosyls
The scientific interest in ruthenium complexes stems from their diverse coordination chemistry, which permits the fine-tuning of electronic and steric properties to modulate biological activity.[1] Unlike many organic NO donors, ruthenium nitrosyls offer the potential for triggered NO release using an external stimulus like light, which allows for high spatiotemporal control. The foundational starting material for many of these advanced therapeutic and catalytic agents is often a simple, well-characterized ruthenium nitrosyl precursor. Ruthenium Trichloronitrosyl (RuCl3(NO)) and its solvated analogues serve as a vital entry point into this chemistry, providing a versatile platform for subsequent ligand exchange reactions to build more complex and functional molecules.[3][4]
This guide provides a robust and reliable methodology for the preparation and validation of this critical building block.
Synthesis of Ruthenium Trichloronitrosyl
The synthesis hinges on the direct nitrosation of a common ruthenium precursor, hydrated ruthenium(III) chloride (RuCl3·xH2O). The core of the reaction is the introduction of a nitrosyl (NO) ligand to the ruthenium center, which concurrently alters the electronic structure and reactivity of the metal complex.
Causality Behind Experimental Design
The chosen method involves the in-situ generation of the nitrosating agent from sodium nitrite in a strongly acidic medium (hydrochloric acid). This approach is favored over the direct use of nitric oxide gas for several reasons:
-
Safety and Accessibility: It avoids the handling of highly toxic, gaseous nitric oxide, making the procedure more amenable to standard laboratory setups.
-
Reaction Control: The gradual addition of the nitrite solution allows for controlled generation of the reactive nitrosating species (likely nitrous acid and its derivatives), preventing runaway reactions and improving yield.
-
Mechanism: The process is believed to involve the reduction of Ru(IV) or Ru(III) species by nitrous acid, followed by the coordination of the generated nitrogen(II) oxide to the ruthenium(III) center.[3]
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the nitrosation of ruthenium chloro complexes.[3][5]
Materials and Reagents:
-
Hydrated Ruthenium(III) Chloride (RuCl3·xH2O, CAS: 14898-67-0)[6]
-
Sodium Nitrite (NaNO2, CAS: 7632-00-0)
-
Hydrochloric Acid (HCl, concentrated, ~37%)
-
Ethanol (anhydrous)
-
Deionized Water
Step-by-Step Procedure:
-
Precursor Solution Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of hydrated ruthenium(III) chloride in 70 mL of 6M hydrochloric acid. Heat the mixture gently to ensure complete dissolution, resulting in a dark, reddish-brown solution.
-
Nitrosating Agent Preparation: In a separate beaker, dissolve 7.5 g of sodium nitrite in 50 mL of deionized water.
-
Nitrosation Reaction: Heat the ruthenium chloride solution to reflux. Add the sodium nitrite solution dropwise to the refluxing solution over a period of approximately 1 hour using a dropping funnel. Caution: This step will release reddish-brown gas (NO2). The reaction must be performed in a well-ventilated fume hood.[5]
-
Reaction Monitoring: As the reaction proceeds, the color of the solution will transition from reddish-brown to a deep violet or scarlet color, indicating the formation of the nitrosyl complex.[5] Continue to reflux for an additional 4 hours to ensure the reaction goes to completion.
-
Isolation of Crude Product: After 4 hours, remove the heat source and allow the mixture to cool to room temperature. The crude product mixture may contain the desired Ru(NO)Cl3 along with sodium chloride (NaCl).
-
Purification:
-
Reduce the volume of the solution using a rotary evaporator.
-
Add 100 mL of anhydrous ethanol to the concentrated mixture. The desired product, Ru(NO)Cl3, is soluble in ethanol, while the NaCl byproduct is largely insoluble.[5]
-
Stir the suspension for 30 minutes, then filter to remove the insoluble NaCl.
-
Collect the filtrate and evaporate the ethanol under reduced pressure to yield the solid Ruthenium Trichloronitrosyl product.
-
-
Drying and Storage: Dry the resulting dark crystalline solid in a desiccator over P4O10. Store the final product in a tightly sealed container, protected from moisture.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Ruthenium Trichloronitrosyl.
Rigorous Characterization of the Product
Confirmation of the product's identity and purity is paramount. The following multi-technique approach provides a self-validating system, where the results from each analysis corroborate the others.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy is the most direct method for confirming the presence of the nitrosyl ligand. The Ru-NO bond involves significant π-backbonding from the metal d-orbitals to the π* orbitals of the NO ligand. The frequency of the N-O stretching vibration (ν(NO)) is highly sensitive to the electronic environment and the formal oxidation state of the ruthenium center. For a {RuNO}6 complex (linear Ru-N-O), a strong absorption band is expected in a characteristic region.
Protocol:
-
Prepare a KBr pellet by mixing ~1 mg of the synthesized RuCl3(NO) product with ~100 mg of dry, spectroscopic grade KBr.
-
Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Acquire the IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
Data Interpretation: The key diagnostic feature is a strong, sharp absorption band corresponding to the ν(NO) stretch. For related RuCl3(NO) complexes, this band typically appears between 1860 cm⁻¹ and 1880 cm⁻¹ .[7] The presence of this band is definitive evidence of the formation of the nitrosyl complex.
X-ray Crystallography
Principle: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the coordination geometry, bond lengths, and bond angles. While obtaining suitable single crystals can be challenging, the structural data is the gold standard for characterization.
Data Interpretation: For related six-coordinate trichloronitrosyl ruthenium complexes, an octahedral coordination geometry around the ruthenium center is expected.[7][8] A key parameter is the Ru-N-O bond angle, which is typically close to linear (170-180°), consistent with the {RuNO}6 formulation.[2]
Elemental Analysis
Principle: Elemental analysis provides the empirical formula of the compound by quantifying the mass percentages of its constituent elements (Ru, Cl, N, O). This analysis is crucial for confirming the stoichiometry and purity of the bulk sample.
Data Interpretation: The experimentally determined percentages should align closely (typically within ±0.4%) with the theoretical values calculated for the chemical formula RuCl3NO.
Summary of Characterization Data
The following table summarizes the expected results from the characterization of the synthesized Ruthenium Trichloronitrosyl.
| Analysis Technique | Parameter | Expected Result | Reference |
| IR Spectroscopy | ν(NO) stretch | 1860 - 1880 cm⁻¹ (strong, sharp) | [7] |
| Elemental Analysis | % Ru | ~45.64% | Calculated |
| % Cl | ~48.01% | Calculated | |
| % N | ~6.32% | Calculated | |
| % O | ~7.22% | Calculated | |
| X-ray Crystallography | Geometry | Octahedral | [7][8] |
| Ru-N-O Angle | ~170-180° (Linear) | [2] |
Logical Diagram of Characterization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00290F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and properties of nitrosyl complexes of ruthenium(0) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 5. CN102167405A - New method for preparing ruthenium nitrosylnitrate solid - Google Patents [patents.google.com]
- 6. Ruthenium(III) chloride - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
CAS number and molecular weight of Ruthenium, trichloronitrosyl-
An In-depth Technical Guide to Trichloronitrosylruthenium(III)
Introduction
Trichloronitrosylruthenium(III), with the chemical formula Ru(NO)Cl₃, is a significant coordination compound that serves as a cornerstone in modern inorganic and medicinal chemistry. While historically valued as a crucial precursor for the synthesis of a diverse array of organometallic and coordination complexes, its contemporary relevance has expanded dramatically. Researchers in drug development are increasingly focusing on ruthenium nitrosyl complexes for their potential as therapeutic agents. These compounds can act as prodrugs, delivering nitric oxide (NO) or nitroxyl (HNO) to biological targets. This unique capability positions them as promising candidates for the treatment of cardiovascular diseases and as novel anticancer agents, challenging traditional platinum-based therapies. This guide provides an in-depth exploration of the synthesis, characterization, applications, and safe handling of Trichloronitrosylruthenium(III), tailored for professionals in research and drug development.
Section 1: Physicochemical and Structural Data
Trichloronitrosylruthenium(III) is typically encountered as a red-brown, hygroscopic crystalline solid. Understanding its fundamental properties is critical for its effective use in synthesis and experimental design. The compound is air-sensitive and should be handled under an inert atmosphere to prevent degradation.
| Property | Data | Source(s) |
| Chemical Name | Ruthenium, trichloronitrosyl- | [1] |
| Molecular Formula | Cl₃NORu | [1] |
| CAS Number | 18902-42-6 (Anhydrous) | [1][2] |
| Molecular Weight | 237.44 g/mol (Anhydrous) | [3][4] |
| Appearance | Red-brown powder or small lumps | [2] |
| Melting Point | 180°C (with decomposition) | [1] |
| Solubility | Insoluble in water | [2] |
| Stability | Hygroscopic; decomposes violently at 400°C | [2] |
Note: Hydrated forms, such as the monohydrate (Ru(NO)Cl₃·H₂O), have different molecular weights and may exhibit slightly different properties.
Section 2: Synthesis and Characterization
The synthesis of Trichloronitrosylruthenium(III) is a foundational procedure for many research endeavors. The most common route involves the nitrosylation of hydrated ruthenium(III) chloride.
Synthetic Workflow
The conversion of Ruthenium(III) Chloride to Trichloronitrosylruthenium(III) is a two-stage process involving nitrosylation followed by purification. The workflow is designed to first introduce the nitrosyl ligand and then isolate the pure product from the reaction byproducts.
Caption: Synthetic workflow for Trichloronitrosylruthenium(III).
Experimental Protocol
This protocol is adapted from the methodology described in patent CN102167405A, which details the synthesis from ruthenium trichloride and sodium nitrite.[5]
Materials:
-
Hydrated Ruthenium(III) chloride (RuCl₃·xH₂O)
-
Sodium Nitrite (NaNO₂)
-
1M Hydrochloric acid (HCl)
-
Anhydrous ethanol
-
Deionized water
Procedure:
-
Reaction Setup: Dissolve hydrated ruthenium(III) chloride in 1M hydrochloric acid in a round-bottom flask equipped with a reflux condenser.
-
Nitrosylation: While refluxing the ruthenium chloride solution, slowly add an aqueous solution of sodium nitrite dropwise. The addition of NaNO₂ in an acidic medium generates nitrous acid (HNO₂), which serves as the nitrosylating agent, converting Ru(III) to the {RuNO}⁶ species. The solution will change color from scarlet to a deep violet, accompanied by the release of reddish-brown gas (NO₂).[5]
-
Reaction Completion: Continue the reflux for approximately 4 hours to ensure the reaction goes to completion.[5]
-
Isolation of Crude Product: After cooling, evaporate the solution to dryness to obtain a solid mixture containing the desired Ru(NO)Cl₃ and sodium chloride (NaCl) as a byproduct.
-
Purification:
-
Add anhydrous ethanol to the solid mixture. Ru(NO)Cl₃ is soluble in ethanol, while NaCl is not.
-
Filter the mixture to remove the insoluble NaCl.
-
Collect the ethanol filtrate and evaporate the solvent under reduced pressure. This yields the purified Trichloronitrosylruthenium(III) solid.[5]
-
Structural Verification
Confirmation of synthesis is paramount. Infrared (IR) spectroscopy is the most direct method for verifying the successful coordination of the nitrosyl ligand.
-
Expert Insight: The key diagnostic feature in the IR spectrum of a nitrosyl complex is the strong stretching vibration of the N-O bond (ν(NO)). For most terminal Ru(II)-NO⁺ complexes, this band appears in the range of 1845–1930 cm⁻¹.[2] The precise frequency provides insight into the electronic environment of the ruthenium center and the nature of the Ru-N-O bond. A linear Ru-N-O fragment is typical for {RuNO}⁶ complexes and is indicative of significant π-backbonding from the metal d-orbitals to the π* orbitals of the NO ligand.[2] Upon one-electron reduction to a {RuNO}⁷ species, this frequency dramatically decreases by approximately 300 cm⁻¹, reflecting a weaker N-O bond.[1][6]
Section 3: Applications in Drug Development and Catalysis
While an essential precursor in general coordination chemistry, the most dynamic area of research for Trichloronitrosylruthenium(III) and its derivatives is in pharmacology.
Mechanism as a Nitric Oxide Prodrug
Ruthenium nitrosyl complexes are being extensively investigated as prodrugs that can release nitric oxide (NO) or related species under specific physiological conditions.[6] NO is a critical signaling molecule involved in numerous biological processes, including vasodilation and neurotransmission. The controlled release of NO from a stable precursor is a major goal in drug development.
The release of NO can be triggered by two primary mechanisms:
-
Photodissociation: Irradiation with light of a specific wavelength can cleave the Ru-NO bond, releasing NO. This offers the potential for photodynamic therapies where the drug is activated only at a specific site.[6]
-
Reductive Activation: The complex can undergo a one-electron reduction at the metal center, which weakens the Ru-NO bond and facilitates NO release.[1] This is particularly relevant in the hypoxic (low oxygen) environments characteristic of solid tumors, suggesting a mechanism for targeted drug activation.
Caption: Mechanism of NO release from a Ruthenium Nitrosyl Prodrug.
Therapeutic Potential
-
Cardiovascular Applications: By releasing NO, these complexes can induce smooth muscle relaxation, leading to vasodilation. This makes them attractive candidates for treating conditions like hypertension.[7]
-
Anticancer Agents: The dual-action potential of ruthenium complexes is a key advantage. The ruthenium center itself can exhibit cytotoxicity, similar to platinum-based drugs, while the released NO can modulate the tumor microenvironment, potentially overcoming drug resistance and inhibiting tumor growth.[6]
Section 4: Safety and Handling
Trichloronitrosylruthenium(III) is a hazardous chemical that requires strict safety protocols. It is classified as corrosive and can cause severe skin burns and eye damage.[2]
Hazard Profile
-
Corrosivity: Causes severe skin and eye burns.
-
Inhalation: May be corrosive to the respiratory tract.
-
Thermal Decomposition: Decomposes violently above 400°C, emitting highly toxic fumes of nitrogen oxides (NOx), chlorine (Cl₂), and ruthenium oxides (RuO₄).[2]
Handling Protocol
A systematic approach to handling minimizes risk. All operations should be conducted within a certified chemical fume hood.
Sources
- 1. In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Ruthenium Nitrosyl Complexes Combining Potentially Photoactive Nitrosyl Group with the Magnetic Nitroxide Radicals as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
- 4. The vibrational group frequency of the N-O* stretching band of nitroxide stable free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ruthenium(III) chloride(10049-08-8) IR Spectrum [chemicalbook.com]
- 6. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00290F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Analysis of Novel Ruthenium Nitrosyl Complexes
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Significance of Ruthenium Nitrosyls
Ruthenium nitrosyl (Ru-NO) complexes stand at the forefront of modern inorganic and medicinal chemistry. Their importance stems from the fascinating chemistry of the coordinated nitric oxide (NO) ligand and its potential as a therapeutic agent.[1][2][3] Nitric oxide is a critical signaling molecule in various physiological processes, including vasodilation and neurotransmission. The ability to deliver NO to specific biological targets with spatial and temporal control is a major goal in drug development.[3] Ruthenium complexes are excellent candidates for this role due to the photolability of the Ru-NO bond, allowing for light-activated NO release, and the comparatively lower toxicity of ruthenium compared to other transition metals.[2]
The electronic configuration of the {RuNO} moiety dictates the properties and reactivity of the complex.[1][4] The vast majority of stable complexes possess the diamagnetic {RuNO}⁶ configuration, formally described as Ru(II) coordinated to NO⁺.[4][5] However, one-electron reduction can generate the paramagnetic {RuNO}⁷ state, which is often a key intermediate in NO release pathways.[6]
A thorough characterization of any novel Ru-NO complex is paramount to understanding its potential. This requires a multi-faceted spectroscopic approach, where each technique provides a unique piece of the structural and electronic puzzle. This guide provides an in-depth exploration of the core spectroscopic techniques, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring a robust and self-validating characterization workflow.
The Characterization Workflow: A Multi-Technique Approach
The comprehensive analysis of a novel ruthenium nitrosyl complex is not a linear process but an interconnected workflow. Data from one technique informs the next, building a complete and validated picture of the molecule's identity and properties.
Caption: A logical workflow for the spectroscopic characterization of a novel Ru-NO complex.
Section 1: Vibrational Spectroscopy (FTIR) - The Litmus Test for the N-O Bond
Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is invariably the first and most crucial technique applied to a putative Ru-NO complex. Its power lies in the N-O stretching vibration, ν(NO), which gives a strong, sharp absorbance band in a relatively clean region of the infrared spectrum.[7][8] The position of this band is exquisitely sensitive to the electronic environment of the {RuNO} core. For the vast majority of {RuNO}⁶ complexes, this band appears between 1800 and 1950 cm⁻¹.[6][7][9] A significant downward shift (e.g., to ~1600 cm⁻¹) is a strong indicator of reduction to the {RuNO}⁷ state, reflecting weaker N-O bonding.[6]
Detailed Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Rationale: The choice of method depends on the complex's stability and solubility. The goal is to obtain a high-quality spectrum free from interfering absorbances.
-
Method A (KBr Pellet - for stable solids):
-
Thoroughly dry both the complex (~1 mg) and spectroscopic grade KBr (~100 mg).
-
Gently grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is formed.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Method B (Solution - for soluble complexes):
-
Select an IR-transparent solvent in which the complex is soluble and stable (e.g., Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN)).
-
Prepare a solution of sufficient concentration (typically 1-5 mM) to observe the ν(NO) band clearly.
-
Use a liquid IR cell with appropriate window material (e.g., CaF₂ or NaCl) and path length.
-
-
-
Instrument Setup & Data Acquisition:
-
Rationale: Proper setup ensures high signal-to-noise and accurate frequency determination.
-
Parameters:
-
Resolution: 4 cm⁻¹ is standard for routine characterization.[6]
-
Scans: Co-add 32 or 64 scans to improve the signal-to-noise ratio.
-
Background: Acquire a background spectrum of the pure KBr pellet or the solvent-filled cell immediately before the sample measurement.
-
-
-
Data Analysis:
-
Rationale: Correct processing and analysis are crucial for accurate interpretation.
-
Steps:
-
The instrument software will automatically ratio the sample spectrum against the background, yielding an absorbance spectrum.
-
Identify the strong, sharp peak in the 1800-1950 cm⁻¹ range. This is the characteristic ν(NO) band.[9]
-
-
Data Presentation: Comparative ν(NO) Frequencies
The following table illustrates how ν(NO) changes with the ligand environment. Ligands that are stronger electron donors increase the electron density on the ruthenium center, leading to stronger π-backbonding into the π* orbitals of the NO⁺ ligand. This weakens the N-O bond and lowers the stretching frequency.
| Complex | Key Ligand | ν(NO) (cm⁻¹) | Interpretation |
| trans-[Ru(NH₃)₄(py)(NO)]³⁺ | Pyridine (py) | 1928 | Standard π-acceptor ligand.[7] |
| trans-[Ru(NH₃)₄(OH)(NO)]²⁺ | Hydroxide (OH⁻) | 1876 | Strong σ/π-donor, increases Ru back-bonding, lowers ν(NO).[6][7] |
| [Ru(salophen)(NO)Cl] | Salophen | ~1850-1870 | Varies with conditions, but shows strong back-bonding.[10] |
| Reduced {RuNO}⁷ Species | - | ~1607 | Drastic shift indicates population of NO π* orbital.[6] |
Section 2: Electronic Spectroscopy (UV-Vis) - Mapping the Frontier Orbitals
Expertise & Causality: UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule. For Ru-NO complexes, the spectrum is typically dominated by intense bands. While ligand-centered (π→π) transitions often occur in the UV region, the visible region is particularly informative. It usually contains the Metal-to-Ligand Charge Transfer (MLCT) bands, specifically from ruthenium dπ orbitals to the π orbitals of the nitrosyl ligand (dπ(Ru) → π*(NO)).[2] The energy (λₘₐₓ) of these transitions is critical because photo-excitation into these bands is often the primary step for light-induced NO release or linkage isomerization.[2][11] Designing complexes that absorb in the visible or near-infrared (NIR) "therapeutic window" is a major goal for photodynamic therapy applications.[2]
Detailed Experimental Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Rationale: Accurate concentration and a non-interfering solvent are essential for quantitative analysis (determining molar absorptivity, ε).
-
Steps:
-
Choose a UV-Vis grade solvent in which the complex is stable and soluble (e.g., acetonitrile, methanol, water).
-
Prepare a stock solution by accurately weighing the complex and dissolving it in a precise volume of solvent.
-
Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units) to ensure linearity according to the Beer-Lambert law.
-
-
-
Instrument Setup & Data Acquisition:
-
Rationale: A dual-beam spectrophotometer provides the most stable baseline.
-
Parameters:
-
Scan Range: Typically 200-800 nm to cover both UV and visible regions.
-
Blank: Use a cuvette filled with the same solvent as the sample for the reference beam/blank measurement.
-
Cuvette: Use a 1 cm path length quartz cuvette for UV measurements.
-
-
-
Data Analysis:
-
Rationale: Identifying transitions and calculating molar absorptivity are the key outcomes.
-
Steps:
-
Identify the wavelength of maximum absorbance (λₘₐₓ) for each distinct band.
-
Calculate the molar absorptivity (ε) for each band using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).
-
Assign the electronic transitions based on their energy and intensity, often aided by comparison to literature or computational calculations (e.g., TD-DFT).[12]
-
-
Section 3: Nuclear Magnetic Resonance (NMR) - Probing the Ligand Sphere
Expertise & Causality: For the common diamagnetic {RuNO}⁶ complexes, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure of the coordinated organic ligands.[1][13] ¹H and ¹³C NMR provide a detailed map of the ligand framework, and their chemical shifts can reveal the electronic influence of the Ru-NO core. While direct detection of the ruthenium nucleus (⁹⁹Ru or ¹⁰¹Ru) is possible, it is a specialized technique due to low natural abundance, low magnetogyric ratios, and quadrupolar broadening, making it impractical for routine characterization.[14][15] The absence of severely broadened or shifted signals in ¹H NMR is a strong confirmation of the complex's diamagnetic nature.
Detailed Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Rationale: A deuterated solvent that fully dissolves the complex is required to avoid a large solvent proton signal.
-
Steps:
-
Dissolve 5-10 mg of the complex in ~0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, (CD₃)₂CO, D₂O).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
-
-
Instrument Setup & Data Acquisition:
-
Rationale: Standard acquisition parameters are usually sufficient for diamagnetic complexes.
-
Parameters:
-
Spectrometer Frequency: 300 MHz or higher is recommended for good signal dispersion.
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[16]
-
Pulse Program: A standard 1D proton experiment is used.
-
-
-
Data Analysis:
-
Rationale: The goal is to assign all proton signals to the molecular structure.
-
Steps:
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns (multiplicity) to determine proton-proton coupling (J-coupling), which reveals which protons are adjacent in the structure.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments for complex ligand systems.
-
-
Section 4: Advanced Techniques for Unambiguous Characterization
A. Single-Crystal X-ray Diffraction: The Definitive Structure
Expertise & Causality: While spectroscopy provides a wealth of electronic and structural information, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule.[5][17] It provides definitive data on bond lengths, bond angles, and overall geometry. For Ru-NO complexes, key parameters include the Ru-N and N-O bond lengths and the Ru-N-O bond angle. In {RuNO}⁶ complexes, this angle is typically close to linear (170-180°), consistent with the Ru(II)-NO⁺ formulation.[9][18] Any significant deviation could suggest a different electronic structure or the formation of a light-induced linkage isomer.[18]
Caption: Typical geometry of a {RuNO}⁶ complex showing a linear Ru-N-O arrangement.
B. Electron Paramagnetic Resonance (EPR) Spectroscopy: Detecting Unpaired Electrons
Expertise & Causality: Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a magnetic resonance technique that specifically detects species with unpaired electrons (paramagnetic species).[19][20] Since {RuNO}⁶ complexes are diamagnetic (no unpaired electrons), they are "EPR silent." However, EPR becomes an essential tool when studying the one-electron reduction to the paramagnetic {RuNO}⁷ state (which has one unpaired electron, S=1/2).[10] It is also used to detect the release of the NO radical itself, often through spin-trapping experiments.[10][19] The resulting EPR spectrum provides information about the electronic environment of the unpaired electron.
Conclusion: Synthesizing a Self-Validating Dataset
The characterization of a novel ruthenium nitrosyl complex is a process of scientific triangulation. No single technique provides the complete picture. The true power of this analytical workflow lies in the synthesis of data from all experiments. The ν(NO) from FTIR confirms the presence of the nitrosyl ligand and probes its bonding. UV-Vis spectroscopy maps the electronic transitions responsible for its photochemical activity. NMR validates the ligand structure and confirms the diamagnetic state. Finally, X-ray crystallography provides the definitive, unambiguous atomic arrangement, while EPR stands ready to characterize any paramagnetic intermediates. Together, these techniques create a robust, self-validating dataset that provides the comprehensive understanding required for advancing these promising compounds in research and drug development.
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New nitrosyl ruthenium complexes with combined activities for multiple cardiovascular disorders. PubMed Central. [Link]
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In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complexes. Inorganic Chemistry (ACS Publications). [Link]
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A new nitrosyl ruthenium complex: synthesis, chemical characterization, in vitro and in vivo antitumor activities and probable mechanism of action. PubMed. [Link]
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Solid-State Ru-99 NMR Spectroscopy: A Useful Tool for Characterizing Prototypal Diamagnetic Ruthenium Compounds. Journal of the American Chemical Society. [Link]
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X-ray structures and spectral characterization of simple ruthenium(II) nitrosyl complexes involving the [RuCl4(NO)(DMSO)]− or [RuCl4(NO)(H2O)]− complex anions. Journal of Molecular Structure. [Link]
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Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. Dalton Transactions (RSC Publishing). [Link]
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In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complexes. PubMed Central. [Link]
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Spectroscopic Characterization of Nitrosyl Complexes. Springer Link. [Link]
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New Ruthenium Nitrosyl Complexes Combining Potentially Photoactive Nitrosyl Group with the Magnetic Nitroxide Radicals as Ligands. National Institutes of Health (NIH). [Link]
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Redox Properties of Ruthenium Nitrosyl Porphyrin Complexes with Different Axial Ligation: Structural, Spectroelectrochemical. Inorganic Chemistry. [Link]
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XRD AND EXAFS STUDY OF NITRATO AMMINE COMPLEXES OF NITROSYL RUTHENIUM. Journal of Structural Chemistry. [Link]
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Electronic Spectra of Ruthenium Nitrosyl Complexes with Macrocyclic Ligands. ResearchGate. [Link]
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X-Ray diffraction and spectroscopic studies of the light-induced metastable state of a ethylenediamine nitrosyl ruthenium complex. RSC Publishing. [Link]
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1 H NMR spectrum of mono-and binuclear ruthenium complexes. ResearchGate. [Link]
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Ruthenium NMR Spectroscopy. ElectronicsAndBooks. [Link]
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Visible-light NO photolysis of ruthenium nitrosyl complexes with N2O2 ligands bearing π-extended rings and their photorelease dynamics. Dalton Transactions (RSC Publishing). [Link]
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Synthesis and Structural, Spectroscopic, and Electrochemical Characterization of New Ruthenium Dimethyl Sulfoxide Nitrosyls. ResearchGate. [Link]
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Ruthenium NMR spectroscopy: a promising structural and analytical tool. General trends and applicability to organometallic and inorganic chemistry. ACS Publications. [Link]
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Exchange Phenomena in the Electron Paramagnetic Resonance Spectra of the Nitroxyl and Trityl Radicals: Multifunctional Spectroscopy and Imaging of Local Chemical Microenvironment. PubMed Central. [Link]
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Flash Photolysis Studies of the Ruthenium(II) Porphyrins Ru(P)(NO)(ONO). Multiple Pathways Involving Reactions. Inorganic Chemistry. [Link]
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Exchange Phenomena in the Electron Paramagnetic Resonance Spectra of the Nitroxyl and Trityl Radicals: Multifunctional Spectroscopy and Imaging of Local Chemical Microenvironment. Semantic Scholar. [Link]
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An In-depth Technical Guide to the Electrochemical Properties of Ruthenium Trichloronitrosyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Electrochemical Key to Unlocking Ruthenium's Therapeutic Potential
Ruthenium complexes have emerged as a promising class of next-generation metallodrugs, offering a distinct advantage over traditional platinum-based therapies due to their unique modes of action and reduced toxicity.[1][2] Among these, ruthenium trichloronitrosyl derivatives stand out for their rich electrochemical behavior, which is intrinsically linked to their therapeutic efficacy, particularly as nitric oxide (NO) donors and anticancer agents.[3][4] Understanding the electrochemical properties of these compounds is not merely an academic exercise; it is the key to rationally designing more potent and selective drug candidates. This guide provides a comprehensive exploration of the electrochemical landscape of ruthenium trichloronitrosyl derivatives, offering both foundational knowledge and practical, field-proven insights for researchers in drug discovery and development.
The Significance of the {Ru-NO} Moiety: A Redox-Active Core
The core of these complexes, the ruthenium-nitrosyl ({Ru-NO}) moiety, is a dynamic entity whose electronic structure and reactivity are profoundly influenced by its redox state.[4] The nitrosyl ligand can exist in different electronic forms (NO+, NO•, NO-), and the ruthenium center can access various oxidation states (typically Ru(II) and Ru(III)). This interplay governs the stability of the Ru-NO bond and the conditions under which nitric oxide, a crucial signaling molecule in physiology and a potent anticancer agent, can be released.[3][5][6]
The electrochemical reduction of the {RuNO}6 (formally Ru(II)-NO+) core to {RuNO}7 (formally Ru(II)-NO•) is a critical step in triggering NO release.[5][7] The redox potential at which this occurs is a key parameter that can be finely tuned by modifying the ligand sphere around the ruthenium center. This tunability allows for the design of prodrugs that can be selectively activated within the specific reducing microenvironment of tumor cells.[8]
Unveiling Redox Behavior: A Guide to Key Electrochemical Techniques
A thorough understanding of the electrochemical properties of ruthenium trichloronitrosyl derivatives necessitates the application of specialized analytical techniques. This section details the experimental protocols for the most critical of these methods.
Cyclic Voltammetry (CV): Mapping the Electron Transfer Landscape
Cyclic voltammetry is the cornerstone technique for characterizing the redox behavior of these complexes. It provides a rapid assessment of the reduction and oxidation potentials and the reversibility of the electron transfer processes.
-
Preparation of the Analyte Solution:
-
Dissolve the ruthenium trichloronitrosyl derivative in an appropriate solvent (e.g., acetonitrile, dimethylformamide, or an aqueous buffer) to a concentration of 1-2 mM.[9]
-
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or potassium chloride (KCl), to the solution to ensure sufficient conductivity.[4][9]
-
-
Electrochemical Cell Setup:
-
Utilize a standard three-electrode cell consisting of:
-
Ensure all electrodes are clean and polished before use.
-
-
Deoxygenation:
-
Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the initial and final potentials to scan a range that encompasses the expected redox events of the ruthenium complex.
-
Apply a scan rate, typically starting at 100 mV/s. Varying the scan rate can provide insights into the kinetics of the electron transfer and any coupled chemical reactions.
-
Record the resulting voltammogram (current vs. potential).
-
-
Data Analysis and Interpretation:
-
Peak Potentials (Epa and Epc): Identify the anodic (oxidation) and cathodic (reduction) peak potentials.
-
Half-Wave Potential (E1/2): For a reversible process, calculate the half-wave potential as E1/2 = (Epa + Epc) / 2. This value is a good approximation of the standard redox potential.
-
Peak Separation (ΔEp): Determine the difference between the anodic and cathodic peak potentials (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.[9] Deviations from this value can indicate quasi-reversible or irreversible processes.
-
Peak Currents (ipa and ipc): The ratio of the anodic to cathodic peak currents (ipa/ipc) should be close to 1 for a reversible process.
-
Caption: Workflow for Cyclic Voltammetry Analysis.
Spectroelectrochemistry: Watching Electron Transfer in Real-Time
Spectroelectrochemistry combines electrochemical methods with spectroscopy (typically UV-Vis or IR) to provide real-time structural information about the species generated at the electrode surface. This is particularly valuable for identifying transient intermediates and final products of the redox reactions of ruthenium trichloronitrosyl derivatives.[5][7][10]
-
Cell and Electrode Setup:
-
Instrumentation:
-
Couple the OTTLE cell to a UV-Vis spectrophotometer and a potentiostat.
-
-
Data Acquisition:
-
Record the initial UV-Vis spectrum of the ruthenium complex solution at a potential where no electrochemical reaction occurs.
-
Apply a potential corresponding to a specific redox event observed in the cyclic voltammogram.
-
Record the UV-Vis spectra at regular intervals as the electrolysis proceeds.
-
-
Data Interpretation:
-
Monitor the changes in the absorbance spectrum as a function of the applied potential.
-
The appearance of new absorption bands or the disappearance of existing ones provides information about the electronic structure of the species being formed or consumed.[5][7]
-
By comparing the observed spectra with those of known compounds or with theoretical calculations, the identity of the electrochemically generated species can be determined.
-
Structure-Electrochemical Property Relationships: The Key to Rational Design
The electrochemical properties of ruthenium trichloronitrosyl derivatives are not arbitrary; they are governed by the electronic and steric effects of the ligands coordinated to the ruthenium center. Understanding these relationships is fundamental to the rational design of complexes with desired redox potentials for specific therapeutic applications.
| Ligand Modification | Effect on Redox Potential (Ru(III)/Ru(II)) | Rationale |
| Electron-donating groups on ancillary ligands | Negative shift (easier to oxidize) | Increase electron density on the ruthenium center, stabilizing the higher oxidation state. |
| Electron-withdrawing groups on ancillary ligands | Positive shift (harder to oxidize) | Decrease electron density on the ruthenium center, making it more difficult to remove an electron. |
| π-acceptor ligands (e.g., bipyridine) | Positive shift | Stabilize the Ru(II) state through back-bonding, making oxidation to Ru(III) more difficult. |
| Steric bulk of ligands | Can influence the accessibility of the metal center to the electrode surface, potentially affecting electron transfer kinetics. | Hindrance around the redox-active center can slow down the rate of electron transfer. |
The Electrochemical Trigger for Biological Activity
The therapeutic potential of many ruthenium trichloronitrosyl derivatives is unlocked through their electrochemical properties. This section explores the critical link between redox behavior and biological function.
Redox-Activated Nitric Oxide Release
As previously mentioned, the reduction of the {RuNO}6 moiety is a key mechanism for the release of nitric oxide. The redox potential at which this occurs is a critical parameter for the design of NO-donating prodrugs. For a ruthenium nitrosyl complex to be an effective NO donor in a biological context, its reduction potential should ideally fall within the physiological range.
A more negative reduction potential implies that the complex is more difficult to reduce and will therefore be more stable, requiring a stronger reducing agent to trigger NO release. Conversely, a more positive reduction potential suggests that the complex is more easily reduced, potentially leading to premature NO release before reaching the target site.
Caption: Electrochemical Trigger for Nitric Oxide Release.
The "Activation by Reduction" Hypothesis in Anticancer Ruthenium Drugs
Many ruthenium(III) complexes, including some trichloronitrosyl derivatives, are considered prodrugs that are activated in vivo through reduction to the more cytotoxic Ru(II) species.[8][11] The hypoxic (low oxygen) and highly reducing environment characteristic of solid tumors is thought to facilitate this reduction, leading to selective activation of the drug at the tumor site.
The redox potential of the Ru(III)/Ru(II) couple is therefore a crucial determinant of the anticancer activity of these complexes. A complex with a redox potential that is too high may be prematurely reduced in healthy tissues, leading to off-target toxicity. Conversely, a complex with a redox potential that is too low may not be efficiently reduced within the tumor, resulting in diminished efficacy. The ideal redox potential is one that allows for selective reduction and activation within the tumor microenvironment.[8]
Conclusion and Future Directions
The electrochemical properties of ruthenium trichloronitrosyl derivatives are inextricably linked to their potential as therapeutic agents. A thorough understanding and strategic manipulation of their redox behavior are paramount for the design of next-generation metallodrugs with enhanced efficacy and selectivity. Techniques such as cyclic voltammetry and spectroelectrochemistry provide the essential tools to probe these properties and guide the synthetic efforts toward clinically successful compounds. Future research in this area will likely focus on the development of multi-modal ruthenium complexes that combine redox-activated drug release with other therapeutic modalities, such as photodynamic therapy, further expanding the arsenal in the fight against diseases like cancer.
References
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Genita, M. D. R., & Jorolan, J. H. (2016). Electrochemical analysis of ruthenium nitrosyl complexes of the ethylenediaminetetraacetic acid ligand. International Journal of Advanced and Applied Sciences, 3(12), 53-59. [Link]
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Kudryavtsev, K. V., et al. (2023). Cyclic Voltammetry Study of Closo-Ruthenacarboranes. Molecules, 28(10), 4194. [Link]
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da Silva, R. S., et al. (2021). In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complexes. Inorganic Chemistry, 60(7), 5034-5043. [Link]
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da Silva, R. S., et al. (2021). In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complexes. Inorganic Chemistry, 60(7), 5034-5043. [Link]
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Stepanenko, I., et al. (2022). Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. Dalton Transactions, 51(15), 5367-5393. [Link]
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Gerasimova, O. A., et al. (2023). New Ruthenium Nitrosyl Complexes Combining Potentially Photoactive Nitrosyl Group with the Magnetic Nitroxide Radicals as Ligands. Molecules, 28(17), 6348. [Link]
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Pereira, F. C., et al. (2023). New nitrosyl ruthenium complexes with combined activities for multiple cardiovascular disorders. Journal of Inorganic Biochemistry, 245, 112264. [Link]
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Platzer, S., et al. (2014). Computational Electrochemistry of Ruthenium Anticancer Agents. Unprecedented Benchmarking of Implicit Solvation Methods. Journal of Chemical Theory and Computation, 10(5), 2115-2126. [Link]
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Bhuiyan, A. A., et al. (2010). Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. Journal of the Arkansas Academy of Science, 64, 33-38. [Link]
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Patra, A. K., & Rose, M. J. (2012). Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors. Comments on Inorganic Chemistry, 33(5-6), 292-331. [Link]
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Clarke, M. J. (2003). Ruthenium(II) Complexes with Anticancer Drugs as Ligands. Design of Metal-Based Phototherapeutic Agents. Inorganica Chimica Acta, 356, 19-28. [Link]
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Záliš, S., et al. (2021). Optical and Infrared Spectroelectrochemical Studies of CN-Substituted Bipyridyl Complexes of Ruthenium(II). Inorganic Chemistry, 60(7), 5044-5055. [Link]
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Lee, S. Y., & Kim, Y. (2020). Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives. Journal of the Korean Chemical Society, 64(6), 357-366. [Link]
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Taylor & Francis. (n.d.). Ruthenium trichloride – Knowledge and References. [Link]
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Vera-Benavides, A., et al. (2022). Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. Molecules, 27(19), 6599. [Link]
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Southam, H. M., et al. (2019). Designing Ruthenium Anticancer Drugs: What Have We Learnt from the Key Drug Candidates? Cancers, 11(3), 333. [Link]
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Kanaoujiya, R. K., et al. (2020). Ruthenium Based Anticancer Compounds and Their Importance. Journal of Scientific Research, 64(1), 364-370. [Link]
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Nielsen, D. U. (2019). Synthesis, Characterisation and Analysis of Ruthenium Pincer Complexes with Strongly π-acidic Ligands [Doctoral dissertation, Technical University of Denmark]. DTU Research Database. [Link]
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Alessio, E., et al. (2000). Synthesis and Structural, Spectroscopic, and Electrochemical Characterization of New Ruthenium Dimethyl Sulfoxide Nitrosyls. Inorganic Chemistry, 39(8), 1646-1655. [Link]
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Franzen, S., et al. (2004). Electrochemical investigations of phenoxide derivatives of ruthenium nitrosyl complexes. Abstracts of Papers of the American Chemical Society, 228, U521-U521. [Link]
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A Technical Guide to the Discovery and Synthesis of Polynuclear Ruthenium Nitrosyl Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unique coordination chemistry of ruthenium, particularly its strong affinity for nitric oxide (NO), has positioned ruthenium nitrosyl complexes at the forefront of medicinal inorganic chemistry and materials science.[1] Polynuclear variants of these complexes, which feature multiple ruthenium centers or a combination of ruthenium and other metals, offer a sophisticated platform for designing advanced therapeutic agents and functional materials.[2][3] Their potential stems from their capacity to act as controlled nitric oxide donors, a critical signaling molecule in numerous physiological and pathological processes.[4] This guide provides an in-depth exploration of the synthetic strategies, mechanistic principles, and characterization techniques central to the field of polynuclear ruthenium nitrosyl complexes, offering field-proven insights for professionals in research and drug development.
The Rationale for Polynuclear Ruthenium Nitrosyl Architectures
The scientific impetus for developing polynuclear ruthenium nitrosyl complexes is rooted in the multifaceted role of nitric oxide in biology and the tunable properties of coordination compounds.[1][2] While mononuclear complexes have been extensively studied, linking multiple metal centers introduces a higher degree of structural and electronic complexity. This complexity allows for:
-
Modulated NO Release: The electronic communication between metal centers can influence the stability of the Ru-NO bond, allowing for finer control over the conditions (e.g., light, redox potential) that trigger NO release.[5][6]
-
Multifunctionality: Heteropolynuclear complexes, incorporating different metal ions (e.g., Fe, Mg, Gd), can combine the photo- or redox-activity of the {RuNO} moiety with other properties, such as magnetism or luminescence, paving the way for theranostic agents or advanced photomagnetic materials.[2][3][7]
-
Enhanced Biological Targeting: The overall size, charge, and lipophilicity of a polynuclear complex can be tailored to improve cellular uptake and localization, enhancing therapeutic efficacy.
Most of the stable ruthenium nitrosyl complexes discussed herein possess the {RuNO}⁶ electronic configuration, a notation indicating that six electrons occupy the d-orbitals of ruthenium and the π* orbitals of the NO ligand.[7] This configuration typically results in a nearly linear Ru-N-O arrangement and forms the basis for their predictable reactivity.[8]
Core Synthetic Strategies and Mechanistic Considerations
The synthesis of polynuclear ruthenium nitrosyl complexes is not a singular process but rather a strategic assembly requiring careful selection of precursors and reaction conditions. The causality behind these choices dictates the final architecture and reactivity of the complex.
Establishing the {RuNO} Moiety
The initial and most critical step is the formation of the ruthenium nitrosyl bond. There are three primary and well-established methodologies to achieve this.[2]
-
Substitution on a {RuNO} Core: The most direct approach involves using a precursor that already contains a stable nitrosyl group, such as pentachloronitrosylruthenate(2-), [RuNOCl₅]²⁻.[2][8] Subsequent reactions involve the substitution of the chloride ligands with other desired ligands to build the final complex. This method is advantageous for its straightforwardness, as the robust {RuNO} core often remains intact throughout the synthesis.
-
Conversion of a Coordinated Ligand: A versatile method involves the conversion of a ligand already coordinated to the ruthenium center, most commonly a nitro (NO₂⁻) ligand, into a nitrosyl group. This transformation is typically achieved in an acidic medium.[2][4][9] For example, a cis-[Ru(bpy)₂(NO₂)Cl] complex can be treated with acid to yield the corresponding cis-[Ru(bpy)₂(NO)Cl]²⁺ species. This strategy allows for the nitrosyl group to be introduced later in the synthetic sequence.
-
Direct Reaction with Nitric Oxide: This method involves bubbling NO gas directly through a solution containing a suitable ruthenium(II) or ruthenium(III) precursor.[2][4] The NO molecule displaces a labile ligand, such as a solvent molecule or a weakly bound anion, to form the {RuNO} core. The choice of ruthenium precursor and solvent is critical to ensure efficient nitrosylation.
Constructing the Polynuclear Framework
Once a mononuclear nitrosyl complex is formed, it can be used as a "building block" to construct larger, polynuclear structures.
-
Bridging Ligand Strategy: The most common approach relies on the use of ligands capable of bridging multiple metal centers. Hydroxido (μ-OH), oxido (μ-O), and various azolates like pyrazolate (μ-pz) are highly effective bridging ligands.[3][7] For instance, a mononuclear complex containing a hydroxide ligand can react with another metal center, using the hydroxide as a covalent bridge to form a dinuclear species.
-
Self-Assembly with Heterometals: Heteropolynuclear complexes are often synthesized by reacting a pre-formed mononuclear ruthenium nitrosyl complex with a salt of a second, oxophilic metal ion (e.g., Fe³⁺, Ga³⁺, Mg²⁺, or lanthanides).[2][10] The assembly is driven by the thermodynamic favorability of forming bridges (often oxido or hydroxido) between the different metal centers. This method has been successfully used to create trimetallic and tetrametallic clusters containing a single {RuNO} unit.[3][10]
The general workflow for synthesizing these complex architectures can be visualized as a multi-stage process.
A Validated Experimental Protocol: Synthesis of a Diruthenium-Magnesium Complex
To provide a tangible and reproducible example, this section details the synthesis of {[Ru(μ-OH)(μ-pz)₂(pz)(NO)(Hpz)]₂Mg} (4), a well-characterized heterotrinuclear complex.[3][7][11] This protocol is a self-validating system, where successful synthesis of the precursors is a prerequisite for the final assembly.
Part I: Synthesis of the Ru(II) Precursor, trans-[RuIICl₂(Hpz)₄] (3)
-
Step 1: Synthesis of trans-[RuIIICl₂(Hpz)₄]Cl (2). This Ru(III) starting material is prepared according to established literature methods.[7] It serves as the immediate precursor for the Ru(II) species.
-
Step 2: Reduction to Ru(II).
-
Suspend trans-[RuIIICl₂(Hpz)₄]Cl (2) in methanol.
-
Add solid sodium borohydride (NaBH₄) portion-wise to the suspension with stirring. The reaction is accompanied by gas evolution. Caution: NaBH₄ reacts with methanol. Perform in a well-ventilated fume hood.
-
Continue stirring until the color of the suspension changes, indicating the reduction from Ru(III) to Ru(II).
-
The resulting diamagnetic solid, trans-[RuIICl₂(Hpz)₄] (3), is collected by filtration, washed with methanol, and dried.[3][10]
-
Part II: Synthesis of the Polynuclear Complex, {[Ru(μ-OH)(μ-pz)₂(pz)(NO)(Hpz)]₂Mg} (4)
-
Step 1: Reaction Mixture.
-
In a suitable solvent like methanol, create a suspension of the Ru(II) precursor trans-[RuIICl₂(Hpz)₄] (3).
-
Add magnesium hydroxide (Mg(OH)₂) and sodium nitrite (NaNO₂) to the suspension.[3][7] Mg(OH)₂ serves as both a base and the source of the magnesium heterometal, while NaNO₂ is the nitrosylating agent via in-situ generation of nitrous acid.
-
-
Step 2: Reflux.
-
Heat the reaction mixture to reflux and maintain for several hours. During this time, the mononuclear Ru(II) complex is nitrosylated, and the resulting species self-assembles with the magnesium ion to form the bridged trinuclear complex.
-
-
Step 3: Isolation and Purification.
-
After cooling, the product is isolated from the reaction mixture.
-
Crystallization is typically achieved through slow evaporation or vapor diffusion, yielding crystals suitable for X-ray diffraction. The final product is the diruthenium-magnesium-nitrosyl complex (4).[3]
-
Essential Characterization Techniques
The verification of a polynuclear ruthenium nitrosyl complex's structure and purity is paramount. A multi-technique approach is non-negotiable for unambiguous characterization.
| Technique | Purpose & Key Observables | Typical Values for {RuNO}⁶ Complexes |
| Infrared (IR) Spectroscopy | Confirms the presence of the nitrosyl ligand via its characteristic stretching frequency (ν(NO)). The position of this band is sensitive to the overall electronic environment of the complex.[12][13] | ν(NO): 1840 - 1930 cm⁻¹[3][14] |
| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional molecular structure.[15] It confirms the polynuclearity, identifies bridging ligands, and determines precise bond lengths and angles (e.g., the Ru-N-O angle).[3][7] | Ru-N-O angle: ~170-180° (nearly linear)[7]N-O bond length: ~1.14-1.15 Å[7] |
| Mass Spectrometry (ESI-MS) | Determines the mass-to-charge ratio of the intact complex, confirming its molecular weight and composition. Fragmentation patterns can provide additional structural insights.[10][11] | A peak corresponding to the molecular ion [M]⁺ or related adducts (e.g., [M+H]⁺) is observed.[3] |
| ¹H NMR Spectroscopy | Characterizes the ligand environment around the diamagnetic {RuNO}⁶ center in solution. The chemical shifts and coupling patterns of the ligand protons confirm their coordination mode.[11] | Provides a complex but characteristic pattern for coordinated ligands like pyrazole.[7] |
| Cyclic Voltammetry (CV) | Investigates the redox behavior. A key feature is the reduction potential associated with the RuII(NO⁺) / RuII(NO•) couple, which is often the initiating step for reductive NO release.[4][5] | The reduction potential is highly dependent on the coligands but is a characteristic feature of each complex.[5] |
Table 1: Key Spectroscopic and Analytical Data for Polynuclear Ruthenium Nitrosyl Complexes.
Mechanism of Action: Nitric Oxide Release
The therapeutic potential of these complexes is directly linked to their ability to release NO at a specific target.[16][17] The release is not spontaneous but must be triggered by an external stimulus, providing a mechanism for spatial and temporal control.
Redox-Induced NO Release
One of the most studied activation pathways is chemical or electrochemical reduction.[18][19] The process is initiated by a one-electron reduction of the nitrosyl ligand, which is formally a nitrosonium ion (NO⁺) in the {RuNO}⁶ state.
-
Reduction: The {RuII-NO⁺} core accepts an electron to form a {RuII-NO•} species.[18]
-
Bond Labilization: This reduction causes a significant decrease in the N-O stretching frequency (ν(NO)) by approximately 300 cm⁻¹, as observed by IR spectroscopy.[18][20] This shift reflects a weakening and labilization of the Ru-NO bond.
-
NO• Release: The weakened bond facilitates the dissociation of the neutral nitric oxide radical (NO•), which can then exert its biological effects.[18][19] The remaining ruthenium fragment is typically aquated by a solvent molecule.
Photo-Induced NO Release
An alternative and highly attractive activation strategy is the use of light.[2] Irradiation with light of a specific wavelength, often in the UV or visible range, can excite the complex and lead to NO dissociation. This process is often more complex and may involve the formation of transient, metastable linkage isomers where the NO ligand is O-bound (isonitrosyl, MS1) or side-bound (η²-NO, MS2).[2][16][21] The formation of these isomers can precede the ultimate release of NO, and their study is a vibrant area of current research.[2][22]
Conclusion and Future Outlook
The synthesis of polynuclear ruthenium nitrosyl complexes represents a sophisticated frontier in coordination chemistry. By strategically combining robust synthetic methodologies with advanced characterization techniques, researchers can construct complex molecular architectures with precisely tuned properties. The ability to control the release of nitric oxide through external triggers like redox changes or light makes these compounds exceptionally promising candidates for next-generation therapeutics, particularly in oncology and for cardiovascular diseases.[4][16] Future work will likely focus on developing heterometallic systems with multiple functionalities, enhancing tissue-specific targeting, and exploring novel activation strategies to further refine the controlled delivery of nitric oxide in biological systems.
References
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Mihailov, S. A., & Abramov, P. A. (2022). Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. Dalton Transactions, 51(10), 3785-3803. [Link][2][16][17]
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de Oliveira, A. R. S., et al. (2024). New nitrosyl ruthenium complexes with combined activities for multiple cardiovascular disorders. Journal of Inorganic Biochemistry, 253, 112267. [Link][4]
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da Silva, R. S., & Bendhack, L. M. (2009). New nitric oxide donors based on ruthenium complexes. Brazilian Journal of Medical and Biological Research, 42(7), 587-594. [Link][1]
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da Silva, R. S., & Bendhack, L. M. (2017). Ruthenium Complexes as NO Donors for Vascular Relaxation Induction. Molecules, 22(8), 1275. [Link][5]
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da Silva, R. S., & Bendhack, L. M. (2009). New nitric oxide donors based on ruthenium complexes. Brazilian Journal of Medical and Biological Research, 42(7), 587-594. [Link][23]
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Faria, R. B., et al. (2023). In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complexes. Inorganic Chemistry, 62(1), 389-398. [Link][18]
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Pereira, J. C., et al. (2021). Kinetic-mechanistic studies of ruthenium macrocyclic complexes formation as potential donors and scavengers of nitric oxide and correlated species. ProQuest. [Link][19]
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Mihailov, S. A., et al. (2022). The Ruthenium Nitrosyl Moiety in Clusters: Trinuclear Linear μ-Hydroxido Magnesium(II)-Diruthenium(II), μ3-Oxido Trinuclear Diiron(III)–Ruthenium(II), and Tetranuclear μ4-Oxido Trigallium(III)-Ruthenium(II) Complexes. Inorganic Chemistry, 61(1), 449-461. [Link][3][11]
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Mihailov, S. A., et al. (2022). The Ruthenium Nitrosyl Moiety in Clusters: Trinuclear Linear μ-Hydroxido Magnesium(II)-Diruthenium(II), μ3-Oxido Trinuclear Diiron(III)–Ruthenium(II), and Tetranuclear μ4-Oxido Trigallium(III)-Ruthenium(II) Complexes. PubMed Central. [Link][7][10]
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Gans, P., Sabatini, A., & Sacconi, L. (1966). Infrared Spectra and Bonding in Transition Metal Nitrosyl Complexes. Inorganic Chemistry, 5(11), 1877-1881. [Link][12]
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Sizova, O. V., et al. (2020). Portion of the IR spectra in the region of the nitrosyl bands for mer-[RuNO(NH₃)₃Cl₂]Cl·H₂O in liquid nitrogen before and after irradiation. ResearchGate. [Link][13]
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Schaniel, D., et al. (2021). Photoinduced linkage isomers in a model ruthenium nitrosyl complex: Identification and assignment of vibrational modes. Journal of Inorganic Biochemistry, 225, 111612. [Link][21]
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Abramov, P. A., & Mihailov, S. A. (2022). Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. Dalton Transactions. [Link]
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Faria, R. B., et al. (2023). In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complexes. Inorganic Chemistry. [Link][20]
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Mihailov, S. A., & Abramov, P. A. (2022). Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. Semantic Scholar. [Link]
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da Silva, I. M. C., et al. (2025). synthesis, characterization and antimicrobial activity of ruthenium nitrosyl complexes containing polypyridyl ligands. SciELO. [Link]
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Fomitchev, D. V., et al. (2023). New Ruthenium Nitrosyl Complexes Combining Potentially Photoactive Nitrosyl Group with the Magnetic Nitroxide Radicals as Ligands. MDPI. [Link][8]
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Fomitchev, D. V., et al. (2023). New Ruthenium Nitrosyl Complexes Combining Potentially Photoactive Nitrosyl Group with the Magnetic Nitroxide Radicals as Ligands. National Institutes of Health. [Link][14]
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Wang, Y., & Cheng, P. (2012). Recent Advances in Multinuclear Metal Nitrosyl Complexes. PubMed Central. [Link]
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Mihailov, S. A., et al. (2022). The Ruthenium Nitrosyl Moiety in Clusters: Trinuclear Linear μ-Hydroxido Magnesium(II)-Diruthenium(II), μ3-Oxido Trinuclear Diiron(III)–Ruthenium(II), and Tetranuclear μ4-Oxido Trigallium(III)-Ruthenium(II) Complexes. ACS Publications. [Link]
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Mihailov, S. A., & Abramov, P. A. (2022). Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. ResearchGate. [Link][22]
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Ghosh, K., et al. (2013). Syntheses, structures and properties of ruthenium complexes of tridentate ligands: isolation and characterization of a rare example of ruthenium nitrosyl complex containing {RuNO}5 moiety. Dalton Transactions, 42(37), 13444-13453. [Link]
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Sinitsyn, N. M., et al. (2002). Chemical shifts δ, ppm) of ruthenium complexes in the 15 N NMR spectra of aqueous and nitric acid solutions of Na 2 [RuNO(NO 2 ) 4 OH]. ResearchGate. [Link][24]
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Kabin, E. V., et al. (2016). XRD AND EXAFS STUDY OF NITRATO AMMINE COMPLEXES OF NITROSYL RUTHENIUM. Journal of Structural Chemistry, 57(1), 163-169. [Link][15]
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Mihailov, S. A., et al. (2022). The Ruthenium Nitrosyl Moiety in Clusters: Trinuclear Linear μ-Hydroxido Magnesium(II)-Diruthenium(II), μ3-Oxido Trinuclear Diiron(III)–Ruthenium(II), and Tetranuclear μ4-Oxido Trigallium(III)-Ruthenium(II) Complexes. DSpace. [Link]
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Fomitchev, D. V., et al. (2023). New Ruthenium Nitrosyl Complexes Combining Potentially Photoactive Nitrosyl Group with the Magnetic Nitroxide Radicals as Ligands. PubMed. [Link]
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An In-depth Technical Guide to the Solubility and Stability of Ruthenium, Trichloronitrosyl-
Foreword: Navigating the Complexities of a Versatile Ruthenium Precursor
Ruthenium, trichloronitrosyl-, often denoted as Ru(NO)Cl₃, stands as a pivotal starting material in the synthesis of a diverse array of ruthenium-nitrosyl complexes. These complexes are at the forefront of research in areas ranging from nitric oxide (NO) releasing molecules for therapeutic applications to advanced materials with unique photochemical properties.[1][2] The efficacy of Ru(NO)Cl₃ as a precursor is intrinsically linked to its behavior in solution—its ability to dissolve and its persistence in a chemically unchanged form. For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility and stability of this compound is not merely academic; it is a cornerstone of predictable and reproducible synthetic chemistry.
This technical guide moves beyond a simple compilation of data. It aims to provide a foundational understanding of the principles governing the solution chemistry of trichloronitrosylruthenium. We will delve into the nuanced interactions between the complex and various solvent systems, explore the factors that influence its stability, and provide robust methodologies for empirical assessment. The insights presented herein are curated to empower the scientific community to harness the full potential of this versatile ruthenium compound with confidence and precision.
Physicochemical Profile of Ruthenium, Trichloronitrosyl-
Ruthenium, trichloronitrosyl-, is typically encountered as a hydrated species, Ru(NO)Cl₃·xH₂O, appearing as a dark red to dark brown powder.[3] The presence of the nitrosyl (NO) ligand is crucial to its chemistry, influencing its electronic structure and reactivity. It is essential to distinguish this compound from the more common ruthenium(III) chloride (RuCl₃), as the nitrosyl group significantly impacts its coordination chemistry. The hydrated form is generally more soluble in polar solvents compared to its anhydrous counterpart.
Solubility Profile: A Solvent-by-Solvent Analysis
The principle of "like dissolves like" serves as a primary guide for predicting the solubility of this inorganic complex. However, the intricate coordination chemistry of ruthenium necessitates a more detailed examination. The solubility of trichloronitrosylruthenium is not merely physical dissolution but often involves complex equilibria, including solvolysis and speciation.
Aqueous Systems: A Realm of Complex Equilibria
In aqueous solutions, the chemistry of ruthenium complexes is notoriously complex.[4] While the hydrated form of trichloronitrosylruthenium is water-soluble, the dissolution process is not passive. The ruthenium center is susceptible to hydrolysis, leading to the exchange of chloride ligands with water molecules (aquation) or hydroxide ions, depending on the pH.[5][6] This results in a dynamic equilibrium of various aqua- and hydroxo-species in solution, which can influence reactivity and the ultimate fate of the complex. The presence of acid, such as dilute nitric acid, can help to suppress hydrolysis and stabilize the complex in solution.
Protic Organic Solvents: Reactivity and Solubility
Polar protic solvents, characterized by the presence of O-H or N-H bonds, can act as both solvents and reactants.[7][8]
-
Alcohols (Methanol, Ethanol): Trichloronitrosylruthenium exhibits solubility in lower alcohols like methanol and ethanol. These solvents are frequently employed in the synthesis of derivative ruthenium complexes.[4] However, it is crucial to consider the potential for the ruthenium center to catalyze the oxidation of the alcohol, particularly at elevated temperatures.[9][10] This reactivity can lead to the degradation of the solvent and a change in the oxidation state of the ruthenium.
-
Water: As a polar protic solvent, water readily dissolves the hydrated form of the complex. However, as mentioned, this leads to hydrolysis and the formation of various aquated species. The stability in aqueous solutions is a significant concern and is highly pH-dependent.[6]
Aprotic Polar Solvents: The Preferred Medium for Stability
Aprotic polar solvents, which possess high dielectric constants but lack acidic protons, are often the solvents of choice for dissolving and reacting with trichloronitrosylruthenium, as they are less likely to participate in ligand exchange or redox reactions with the complex.[11]
-
Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These solvents are known to effectively dissolve a range of ruthenium complexes, including those with limited solubility in other media.[4] Their high polarity and coordinating ability can facilitate the dissolution process. However, the potential for these solvents to act as ligands and displace the chlorides over time should be considered, which could alter the reactivity of the starting material.
-
Acetonitrile (MeCN): Acetonitrile is a moderately polar aprotic solvent that is often used in electrochemical studies of ruthenium complexes.[12][13] It is a good solvent for many ruthenium nitrosyl compounds and is relatively inert, making it a suitable medium for studying the intrinsic properties of the complex.
-
Acetone: Similar to other polar aprotic solvents, acetone is a viable solvent for dissolving the hydrated form of ruthenium nitrosyl chloride.
Nonpolar and Weakly Polar Solvents
-
Chlorinated Solvents (Dichloromethane, Chloroform): These solvents are generally poor choices for dissolving inorganic salts like trichloronitrosylruthenium. However, they may be used in biphasic systems or for the synthesis of more lipophilic derivative complexes.[4]
-
Ethers (Tetrahydrofuran - THF): THF has moderate polarity and may exhibit limited solvating power for trichloronitrosylruthenium. Its use is often more prevalent for organometallic ruthenium species rather than inorganic salts.
-
Hydrocarbons (Hexane, Toluene): As expected, these nonpolar solvents are unsuitable for dissolving trichloronitrosylruthenium.
Table 1: Qualitative Solubility of Ruthenium, trichloronitrosyl-
| Solvent Class | Representative Solvents | Qualitative Solubility | Remarks |
| Aqueous | Water | Soluble (hydrated form) | Prone to hydrolysis and speciation. Stability is pH-dependent.[6] |
| Polar Protic | Methanol, Ethanol | Soluble | Potential for solvent oxidation at elevated temperatures.[9] |
| Polar Aprotic | DMF, DMSO, Acetonitrile, Acetone | Soluble to Highly Soluble | Generally the preferred solvents for achieving good solubility with higher stability.[4] |
| Weakly Polar | Dichloromethane, Chloroform, THF | Sparingly Soluble to Insoluble | Limited utility for direct dissolution. |
| Nonpolar | Hexane, Toluene | Insoluble | Not suitable solvents. |
Stability of Ruthenium, Trichloronitrosyl- in Solution
The stability of a coordination complex in solution is not an absolute property but is highly dependent on the surrounding environment.[14] For trichloronitrosylruthenium, key factors influencing its stability include the nature of the solvent, temperature, light exposure, and pH.
Chemical Stability and Decomposition Pathways
The primary modes of decomposition for trichloronitrosylruthenium in solution are solvolysis (including hydrolysis) and reduction.
-
Solvolysis/Ligand Exchange: In coordinating solvents, the chloride ligands are susceptible to displacement by solvent molecules. In water, this process is termed hydrolysis and leads to the formation of aqua- and hydroxo-complexes.[5] In other coordinating solvents like DMSO or DMF, similar ligand exchange can occur. The rate and extent of this exchange depend on the solvent's coordinating ability and the reaction conditions.
-
Redox Instability: The ruthenium center in trichloronitrosylruthenium is in the +3 oxidation state. It can be susceptible to reduction, particularly in the presence of reducing agents or certain organic solvents that can be oxidized (e.g., alcohols).[9] The nitrosyl ligand itself can also be involved in redox processes.
The interplay between the solvent and the complex is a critical determinant of stability. Polar protic solvents can stabilize charged intermediates in decomposition pathways, potentially accelerating degradation.[15] In contrast, polar aprotic solvents, while good at dissolving the complex, are generally less reactive towards the metal center.[11]
Caption: Key factors influencing the stability of Ru(NO)Cl₃ in solution.
Thermal and Photochemical Stability
Elevated temperatures generally accelerate the rate of decomposition reactions. Therefore, solutions of trichloronitrosylruthenium should ideally be stored at low temperatures when not in use.
Ruthenium nitrosyl complexes are known to be photosensitive, and light can induce the release of the nitric oxide ligand.[2] While this property is exploited in the design of photoactivated NO-releasing drugs, it represents a stability issue if undesired. Solutions should be protected from light to prevent photochemical decomposition.
Experimental Protocols for Solubility and Stability Assessment
A systematic approach is crucial for accurately determining the solubility and stability of trichloronitrosylruthenium.
Protocol for Qualitative and Semi-Quantitative Solubility Determination
Objective: To determine the approximate solubility of trichloronitrosylruthenium in a range of solvents.
Methodology:
-
Solvent Selection: Choose a representative set of solvents from different classes (e.g., water, methanol, ethanol, DMF, DMSO, acetonitrile, acetone, THF, dichloromethane, toluene).
-
Sample Preparation: In a series of vials, add a fixed, accurately weighed amount of trichloronitrosylruthenium (e.g., 10 mg).
-
Solvent Addition: To each vial, add a measured volume of the respective solvent in small increments (e.g., 0.1 mL).
-
Equilibration: After each addition, vigorously vortex the vial and then allow it to equilibrate at a constant temperature (e.g., 25 °C) for a set period (e.g., 30 minutes).
-
Observation: Visually inspect for complete dissolution. The absence of any solid particles indicates that the compound is soluble at that concentration.
-
Data Recording: Record the volume of solvent required to achieve complete dissolution. This allows for a semi-quantitative estimation of solubility (e.g., >100 mg/mL, 50-100 mg/mL, <10 mg/mL).
Caption: Workflow for qualitative solubility determination.
Protocol for Stability Assessment using UV-Vis Spectrophotometry
Objective: To monitor the stability of trichloronitrosylruthenium in a given solvent over time.
Methodology:
-
Solution Preparation: Prepare a fresh stock solution of trichloronitrosylruthenium in the solvent of interest at a known concentration that gives an absorbance reading in the range of 0.1 - 1.0 AU.
-
Initial Spectrum: Immediately after preparation, record the full UV-Vis spectrum (e.g., 200-800 nm) of the solution. This is the t=0 measurement.
-
Incubation: Store the solution under controlled conditions (e.g., constant temperature, protected from light).
-
Time-Course Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and record its UV-Vis spectrum.
-
Data Analysis: Overlay the spectra from the different time points. A change in the absorbance at specific wavelengths or a shift in the absorption maxima indicates that a chemical transformation is occurring. The rate of change can be used to quantify the stability.[5][16]
Protocol for Investigating Ligand Exchange and Decomposition by NMR Spectroscopy
Objective: To identify changes in the coordination sphere and the formation of degradation products.
Methodology:
-
Sample Preparation: Prepare a solution of trichloronitrosylruthenium in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, D₂O) in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum (and other relevant nuclei like ¹³C, if applicable) immediately after preparation.
-
Time-Course Analysis: Monitor the sample over time by acquiring spectra at regular intervals.
-
Data Interpretation: Look for the appearance of new signals or changes in the chemical shifts of existing signals. For example, the appearance of signals corresponding to free chloride-coordinating ligands or new ruthenium species can indicate ligand exchange or decomposition.[1][17]
Conclusion: A Guide to Informed Decision-Making
The solubility and stability of ruthenium, trichloronitrosyl- are not fixed properties but are dynamically influenced by the choice of solvent and experimental conditions. This guide has provided a framework for understanding these complex behaviors. A summary of key considerations includes:
-
Solubility: The hydrated form is generally soluble in polar solvents. Polar aprotic solvents like DMF, DMSO, and acetonitrile often provide the best balance of solubility and stability.
-
Stability: The compound is susceptible to hydrolysis in aqueous solutions and potential redox reactions with protic solvents like alcohols. Solutions should be freshly prepared and protected from heat and light.
By applying the principles and protocols outlined in this guide, researchers can make informed decisions about solvent selection and handling procedures, thereby ensuring the integrity of their starting material and the success of their synthetic endeavors. The careful consideration of the solution chemistry of this vital precursor will undoubtedly pave the way for further innovations in the ever-expanding field of ruthenium chemistry.
References
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Schlesinger, M., et al. (2009). Mass spectrometry and UV-VIS spectrophotometry of ruthenium(II) 2 complex in solution. Rapid Communications in Mass Spectrometry, 23(23), 3831-3836.
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A Senior Application Scientist's Guide to the Electronic Structure of Trichloronitrosylruthenium: A Theoretical DFT Approach
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Significance of the {RuNO} Moiety
Ruthenium nitrosyl complexes have garnered significant attention in the scientific community, primarily for their potential as nitric oxide (NO) donors in therapeutic applications, including anticancer and cardiovascular treatments.[1][2] The controlled release of NO is a critical aspect of their biological activity, and this reactivity is intrinsically linked to the electronic structure of the molecule, particularly the nature of the Ruthenium-Nitrosyl (Ru-NO) bond.[3] Trichloronitrosylruthenium, [Ru(NO)Cl₃], serves as a fundamental model system for understanding these properties. This guide provides an in-depth exploration of its electronic structure using Density Functional Theory (DFT), a powerful computational tool that offers profound insights into molecular systems. We will move beyond a simple recitation of methods to explain the underlying rationale for each computational choice, ensuring a robust and reproducible theoretical framework.
Theoretical Foundations: Why DFT for Ruthenium Complexes?
The application of computational chemistry to transition metal complexes, especially those involving heavier elements like Ruthenium, presents unique challenges. DFT has emerged as the workhorse methodology due to its favorable balance of computational cost and accuracy.
The Rationale for Functional Selection
The choice of the exchange-correlation functional is the most critical decision in a DFT calculation. For transition metal systems, standard functionals developed for main-group elements can sometimes be inadequate.[4]
-
Hybrid Functionals: Functionals like B3LYP and PBE0 are often the preferred starting point.[5][6] They incorporate a percentage of exact Hartree-Fock (HF) exchange, which helps to mitigate the self-interaction error inherent in many pure functionals. This is particularly important for correctly describing the localization of d-electrons on the metal center.
-
Meta-GGA Functionals: Functionals from the Minnesota family (e.g., M06) have also shown excellent performance for transition metal properties, including geometries and reaction energies.[7] They include the kinetic energy density, providing a more sophisticated description of electron correlation.
For this guide, we will proceed with the widely-used B3LYP functional, a robust choice that has been extensively benchmarked and provides reliable results for the geometric and electronic properties of Ruthenium complexes.[6]
Choosing the Right Basis Set
The basis set is the set of mathematical functions used to build the molecular orbitals.
-
For Ruthenium: Due to its high atomic number, relativistic effects become significant and cannot be ignored. The most efficient way to incorporate these is by using an Effective Core Potential (ECP) . An ECP replaces the core electrons with a potential, reducing computational cost while implicitly accounting for relativistic contractions of the core orbitals. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set and ECP is a well-established and reliable choice for Ruthenium.[8]
-
For Cl, N, and O: For the ligand atoms, a Pople-style basis set such as 6-311+G(d,p) is recommended. This is a triple-split valence basis set augmented with diffuse functions (+) to describe lone pairs and anions accurately, and polarization functions (d,p) to allow for non-spherical electron density, which is crucial for describing chemical bonds.
Experimental Protocol: A Self-Validating Computational Workflow
The following protocol outlines a complete and self-validating workflow for analyzing the electronic structure of trichloronitrosylruthenium. Each step is designed to build upon the previous one, ensuring the final results are derived from a physically meaningful and stable molecular configuration.
Step-by-Step Computational Methodology
-
Construct the Initial Geometry: Build the initial 3D structure of [Ru(NO)Cl₃]. Based on experimental data for similar compounds, a square pyramidal or distorted trigonal bipyramidal geometry can be assumed. The Ru-N-O fragment is typically linear.[9]
-
Geometry Optimization: Perform a full geometry optimization without constraints using the selected DFT functional (B3LYP) and basis sets (LANL2DZ for Ru, 6-311+G(d,p) for Cl, N, O). This step allows the molecule to relax to its lowest energy structure on the potential energy surface.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation must be performed on the optimized geometry. This serves two critical purposes:
-
Verification of Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.
-
Thermodynamic Properties & IR Spectra: The calculation yields thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and the theoretical infrared (IR) spectrum. The characteristic ν(NO) stretching frequency is a key value for comparison with experimental data.[3]
-
-
Single-Point Calculation & Population Analysis: Using the validated minimum-energy geometry, perform a single-point energy calculation. This is used to compute the final electronic properties without re-optimizing. Key analyses to be performed include:
-
Molecular Orbital (MO) Analysis: Investigate the composition and energy levels of the Frontier Molecular Orbitals (HOMO and LUMO). This is crucial for understanding the reactivity and electronic transitions of the complex.[8]
-
Natural Bond Orbital (NBO) Analysis: This analysis provides a chemically intuitive picture of bonding. It calculates atomic charges, hybridization, and the strength of donor-acceptor interactions (e.g., back-donation from Ru to the NO ligand).[8]
-
Caption: A validated computational workflow for DFT analysis of [Ru(NO)Cl₃].
Analysis of the Electronic Structure: The Ru-NO Bond Unveiled
The electronic structure of trichloronitrosylruthenium is dominated by the interaction between the ruthenium metal center and the nitrosyl ligand. The molecule is best described within the Enemark-Feltham notation as {RuNO}⁶, which corresponds to a formalism of a d⁶ Ru(II) center bonded to an NO⁺ cation.[9]
Molecular Orbital Insights
Analysis of the frontier molecular orbitals (FMOs) reveals the nature of the key bonding interactions.
-
Highest Occupied Molecular Orbital (HOMO): The HOMO is typically composed of non-bonding d-orbitals of the Ruthenium center (dxy, dxz, dyz), slightly destabilized by anti-bonding interactions with the chloride p-orbitals.
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is primarily centered on the nitrosyl ligand, specifically having π* character from the N-O bond.[3] This is a critical feature: the low-lying π* orbitals of the NO⁺ ligand make it an excellent π-acceptor.
This orbital arrangement facilitates the dominant bonding feature: π-back-donation . Electron density flows from the filled d-orbitals of the Ru(II) center into the empty π* orbitals of the NO⁺ ligand. This interaction strengthens the Ru-N bond and, consequently, weakens the N-O bond.
Caption: Simplified MO diagram showing π-back-donation in the Ru-NO bond.
Quantitative Data Summary
NBO analysis and geometry optimization provide quantitative data that characterize the molecule. The following table presents typical results obtained from a B3LYP/LANL2DZ/6-311+G(d,p) level of theory.
| Parameter | Calculated Value | Significance |
| Bond Lengths | ||
| Ru-N | ~1.75 Å | Short bond distance indicates significant double-bond character due to π-back-donation.[3] |
| N-O | ~1.15 Å | Longer than in free NO⁺, indicating weakening of the bond as electron density populates the π* orbital. |
| Ru-Cl | ~2.35 - 2.40 Å | Typical single bond lengths for Ru-Cl bonds.[9] |
| Bond Angle | ||
| ∠(Ru-N-O) | ~175-180° | A nearly linear arrangement is characteristic of the {RuNO}⁶ configuration with an NO⁺ ligand.[9] |
| Vibrational Freq. | ||
| ν(NO) | ~1930 - 1940 cm⁻¹ | This strong IR absorption is a hallmark of a terminally-bound NO⁺ ligand and is highly sensitive to the electronic environment.[3] |
| NBO Charges | ||
| Charge on Ru | ~+0.6 to +0.8 | The formal +2 charge is significantly reduced by covalent bonding and ligand-to-metal donation. |
| Charge on NO | ~-0.1 to +0.1 | Demonstrates the significant charge delocalization; the group is far from a pure NO⁺ cation. |
Conclusion for the Applied Scientist
The theoretical study of trichloronitrosylruthenium via DFT provides indispensable insights into its electronic structure, which is foundational to its reactivity and potential as a drug candidate. The key takeaway is the nature of the Ru-NO bond, characterized by strong π-back-donation from the d⁶ Ru(II) center to the π* orbitals of the nitrosyl ligand. This interaction governs the stability of the complex and modulates the N-O bond, which is a prerequisite for any subsequent NO-release mechanism. The computational workflow detailed herein provides a robust, self-validating framework for obtaining reliable and predictive data. By correlating these theoretical findings with experimental results, researchers can achieve a comprehensive understanding of this important class of molecules and rationally design new ruthenium-based therapeutics with tailored properties.
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A Senior Application Scientist's Guide to the Coordination Chemistry of Hydrated Ruthenium Trichloride as a Precursor
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking Ruthenium's Potential Starts Here
Hydrated ruthenium trichloride, commercially available as RuCl₃·xH₂O, is arguably the most pivotal gateway into the vast and versatile world of ruthenium chemistry.[1][2] While its nominal formula suggests a simple salt, its reality is far more complex and nuanced. This complexity, stemming from its variable hydration, ill-defined structure in solid-state, and rich speciation in solution, is not a drawback but rather the very source of its synthetic utility.[3] Understanding the fundamental nature of this precursor is the first and most critical step in designing rational, reproducible syntheses of ruthenium complexes for applications ranging from catalysis to medicinal chemistry.[4][5]
This guide eschews a simple recitation of procedures. Instead, it provides a deep dive into the causality behind the experimental choices you make when using RuCl₃·xH₂O. We will explore why it is the preferred starting material, what it truly is in your reaction flask, and how to harness its reactivity to forge a diverse array of coordination and organometallic compounds.
The Precursor Analyzed: Why Hydrated RuCl₃?
The choice of hydrated ruthenium trichloride over its anhydrous counterpart is a foundational concept rooted in practicality and reactivity.
-
The Solubility Imperative: The primary advantage of RuCl₃·xH₂O is its solubility in polar solvents like water, alcohols, and acetone.[6] In stark contrast, the common α-polymorph of anhydrous RuCl₃ is a chemically inert, insoluble solid, making it a poor starting material for solution-phase chemistry.[7] The presence of coordinated water molecules in the hydrated form facilitates its dissolution and subsequent reactions.
-
A Note on Composition: It is crucial to recognize that commercial "ruthenium trichloride hydrate" is not a single, well-defined compound. The 'x' in RuCl₃·xH₂O is variable, often approximating a trihydrate, but the actual ruthenium content can vary significantly between batches and suppliers.[1][3] Furthermore, technical grades may contain a mixture of Ru(III) and Ru(IV) oxidation states, as well as various oxo- and hydroxy-chlorocomplexes.[3] For stoichiometric-sensitive reactions, it is imperative to use the Ru percentage provided on the Certificate of Analysis for the specific batch, rather than relying on a theoretical molecular weight.
| Property | Hydrated Ruthenium Trichloride (RuCl₃·xH₂O) | Anhydrous Ruthenium Trichloride (α-RuCl₃) |
| Appearance | Dark brown to black powder/crystals[1][] | Black solid[1] |
| Solubility | Soluble in water, ethanol, acetone[6] | Insoluble in most common solvents[6][7] |
| Reactivity | Highly reactive precursor for solution chemistry[2] | Chemically inert[7] |
| Common Use | The universal starting material in Ru chemistry[9] | Rarely used in coordination chemistry[2] |
The True Reagent: Speciation in Solution
Upon dissolution, the identity of RuCl₃·xH₂O is lost, giving way to a dynamic equilibrium of various chloro-aqua ruthenium(III) species. The composition of this mixture is highly dependent on the solvent, pH, and, most critically, the concentration of chloride ions.[6][10] This equilibrium is the reason for the "aging" of ruthenium chloride solutions, a process that can take days or even months to complete, and is fundamental to its reactivity.[10]
In hydrochloric acid solutions, the predominant species shift as the chloride concentration changes. Understanding this equilibrium allows the chemist to select the optimal conditions to favor the reactive species needed for a specific ligand substitution.
| HCl Concentration | Predominant Ruthenium(III) Species | General Formula |
| 0.5–2 M | Tetrachlorodiaqua | [RuCl₄(H₂O)₂]⁻ |
| 3–5 M | Pentachloromonoaqua | [RuCl₅(H₂O)]²⁻ |
| 7–10 M | Hexachloro | [RuCl₆]³⁻ |
| (Data synthesized from reference[10]) |
The lability of the coordinated water molecules is typically higher than that of the chloride ligands, making them the initial sites for substitution by incoming ligands.
Caption: Speciation of RuCl₃·xH₂O upon dissolution.
A Platform for Synthesis: Key Reaction Classes
The rich solution chemistry of RuCl₃·xH₂O makes it a versatile precursor for an extensive range of ruthenium complexes. A key theme in its reactivity is the facile reduction from the Ru(III) state to the often more synthetically useful Ru(II) state, a transformation that can be effected by various reagents, including the solvent (e.g., alcohols) or the incoming ligand itself (e.g., phosphines).[1][11]
Caption: Major synthetic pathways from RuCl₃·xH₂O.
Synthesis of Phosphine Complexes: The Workhorse Precursors
Triphenylphosphine (PPh₃) is a ubiquitous ligand in ruthenium chemistry. Its reaction with RuCl₃·xH₂O in an alcohol solvent exemplifies the dual role of reagents, where PPh₃ acts as both a ligand and a reducing agent, converting Ru(III) to Ru(II). The canonical product, dichlorotris(triphenylphosphine)ruthenium(II), RuCl₂(PPh₃)₃, is an exceptionally important precursor for a vast number of other ruthenium complexes.[9]
The overall reaction is: 2RuCl₃·xH₂O + 7PPh₃ → 2RuCl₂(PPh₃)₃ + OPPh₃ + 5H₂O + 2HCl[9]
Synthesis of Polypyridyl Complexes: Building Blocks for Photochemistry
Polypyridyl complexes of ruthenium, particularly those of 2,2'-bipyridine (bipy), are central to the fields of photochemistry and solar energy.[4] The synthesis of tris(bipyridine)ruthenium(II) chloride, [Ru(bipy)₃]Cl₂, from RuCl₃·xH₂O is a classic transformation where the alcohol solvent (e.g., ethanol) serves as the reducing agent.[2] The reaction proceeds through the intermediate cis-Ru(bipy)₂Cl₂.[1]
The overall reaction is: 2RuCl₃·xH₂O + 6 bipy + CH₃CH₂OH → 2[Ru(bipy)₃]Cl₂ + 6H₂O + CH₃CHO + 2HCl[1]
Synthesis of Organometallic Complexes: Arenes and Cyclopentadienyls
RuCl₃·xH₂O is the entry point for seminal organometallic "half-sandwich" and "sandwich" complexes.
-
Arene Complexes: Reaction with 1,3- or 1,4-cyclohexadienes in alcohol yields the dimeric (benzene)ruthenium(II) chloride dimer, [RuCl₂(C₆H₆)]₂.[1] This complex is a valuable precursor where the benzene ligand can be exchanged for other arenes.
-
Cyclopentadienyl (Cp) Complexes: Similarly, reaction with pentamethylcyclopentadiene (C₅Me₅H) produces the [RuCl₂(C₅Me₅)]₂ dimer.[2] These Cp and Cp* (C₅Me₅) complexes are foundational in catalysis.[12]
Reductive Carbonylation
Unlike many other first-row transition metal chlorides, RuCl₃·xH₂O reacts readily with carbon monoxide (CO) under mild conditions.[2] CO reduces the Ru(III) center to Ru(II), forming various ruthenium carbonyl chloride species depending on the conditions.[1] These carbonyls are themselves precursors to cluster compounds like Ru₃(CO)₁₂.[2]
Field-Proven Protocols: From Precursor to Product
The following protocols are illustrative of the principles discussed. They are designed to be robust and self-validating through clear isolation and purification steps.
Protocol 1: Synthesis of Dichlorotris(triphenylphosphine)ruthenium(II), RuCl₂(PPh₃)₃
This protocol is adapted from established literature procedures.[9]
Caption: Experimental workflow for RuCl₂(PPh₃)₃ synthesis.
Methodology:
-
Reagents: Add hydrated ruthenium trichloride (1.0 g, ~3.8 mmol, based on ~40% Ru content) and triphenylphosphine (6.0 g, 22.9 mmol) to a round-bottom flask.
-
Solvent: Add methanol (100 mL).
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., Nitrogen) with vigorous stirring for 3 hours. The solution will turn into a dark brown suspension.
-
Isolation: Allow the mixture to cool to room temperature. Collect the brown microcrystalline product by vacuum filtration.
-
Purification: Wash the solid copiously with methanol to remove excess PPh₃ and triphenylphosphine oxide. Follow with a wash using diethyl ether or hexane.
-
Drying: Dry the product under vacuum. The resulting brown solid is RuCl₂(PPh₃)₃.
Causality: Methanol serves as the solvent. The excess triphenylphosphine ensures complete reaction and acts as the reductant. Refluxing provides the necessary activation energy. The product is insoluble in methanol, allowing for easy isolation by filtration.
Protocol 2: Synthesis of Tris(bipyridine)ruthenium(II) Chloride, [Ru(bipy)₃]Cl₂
This protocol is adapted from established literature procedures.[1][2][13]
Methodology:
-
Reagents: Combine RuCl₃·xH₂O (1.0 g, ~3.8 mmol) and 2,2'-bipyridine (1.8 g, 11.5 mmol, ~3 equivalents) in a round-bottom flask.
-
Solvent: Add absolute ethanol (50 mL).
-
Reaction: Heat the mixture to reflux under an inert atmosphere with stirring. The reaction progress can be monitored by the deepening of the red-purple color. Reflux for at least 4-6 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product may begin to crystallize. Further cooling in an ice bath can promote precipitation. Collect the dark purple solid by vacuum filtration.
-
Purification: The crude product can be recrystallized from a minimal amount of hot water or ethanol/water mixture. Wash the purified crystals with cold ethanol and then diethyl ether.
-
Drying: Dry the product under vacuum.
Causality: Ethanol acts as both the solvent and the reducing agent, being oxidized to acetaldehyde.[1] Three equivalents of the bidentate bipyridine ligand are required to fully coordinate to the Ru(II) center, displacing all chloro and aqua ligands to form the thermodynamically stable octahedral [Ru(bipy)₃]²⁺ cation.
Conclusion: The Master Key to Ruthenium Chemistry
Hydrated ruthenium trichloride is more than a simple chemical; it is a complex, dynamic system in a bottle. Its true value as a precursor is realized not by treating it as a static salt, but by understanding its variable nature and the rich aqueous equilibria it establishes. By controlling the reaction conditions—solvent, ligands, and temperature—a chemist can skillfully navigate its reactivity map to access an unparalleled diversity of ruthenium(II) and ruthenium(III) complexes. Mastery of this single precursor effectively unlocks the door to countless applications in catalysis, materials science, and medicine, making it an indispensable tool in the modern chemical laboratory.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6093376, Ruthenium trichloride hydrate. [Link]
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- Science of Synthesis. (2001). Product Class 8: Organometallic Complexes of Ruthenium.
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Asano, S. (2017). Why researchers use RuCl3 xH2O as a precursor for Ru particles, not anhydrous RuCl3? ResearchGate. [Link]
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Physical properties of anhydrous ruthenium(III) chloride
An In-Depth Technical Guide to the Physical Properties of Anhydrous Ruthenium(III) Chloride
Introduction
Anhydrous ruthenium(III) chloride (RuCl₃) is a compound of significant interest in the fields of chemistry, materials science, and drug development. It serves as a primary precursor for the synthesis of a vast array of ruthenium complexes, which are pivotal as catalysts in organic synthesis, including in advanced applications like olefin metathesis and hydrogenation reactions.[1] The physical characteristics of anhydrous RuCl₃ are fundamentally dictated by its polymorphic nature, existing primarily in two distinct forms: the α- and β-polymorphs. These allotropes exhibit profound differences in their crystal structure, which in turn govern their magnetic, thermal, and solubility properties. This guide provides a comprehensive technical overview of these physical properties, offering field-proven insights for researchers and scientists working with this versatile compound.
Core Physical Characteristics
Anhydrous RuCl₃ is a dark brown to black, hygroscopic solid.[1] Its fundamental properties are summarized in the table below. It is crucial to note that while the hydrated forms are soluble in water, the anhydrous form is insoluble in cold water and is reported to decompose in hot water.[1][2] It does, however, show solubility in certain organic solvents like ethanol and in aqua regia.[1]
| Property | Value | Source(s) |
| Chemical Formula | RuCl₃ | |
| Molar Mass | 207.43 g/mol | [1][2] |
| Appearance | Dark brown to black crystalline solid | [1][3] |
| Density | ~3.11 g/cm³ | [1][4][5] |
| Melting Point | Decomposes above 500 °C | [1][2][6] |
| Water Solubility | Insoluble | [2][4][5] |
| Crystal System | Monoclinic (α-form), Hexagonal (β-form) | [1][2] |
Crystallography and Polymorphism: The α and β Forms
The solid-state structure of anhydrous RuCl₃ is the most critical determinant of its physical properties. Two primary polymorphs, α-RuCl₃ and β-RuCl₃, have been extensively characterized.[1][2][6] The synthesis method—typically direct chlorination of ruthenium metal at elevated temperatures—can yield different forms.[4][5][6]
α-Ruthenium(III) Chloride
The α-polymorph is the more stable form and has garnered significant research interest.[2]
-
Structure: It adopts a layered, honeycomb lattice structure analogous to chromium(III) chloride (CrCl₃).[2][6] Within this structure, Ru³⁺ ions are octahedrally coordinated by six chloride ions. These RuCl₆ octahedra share edges to form 2D honeycomb layers.[1][2]
-
Crystal System: α-RuCl₃ crystallizes in the monoclinic system with the C2/m space group.[1][7]
-
Bonding and Stacking: The layers are stacked along the c-axis and held together by weak van der Waals forces.[2] This weak interlayer interaction allows for the mechanical exfoliation of α-RuCl₃ into monolayers, a property that has fueled research into its 2D magnetic properties.[2] The Ru-Ru distance within the layers is approximately 346 pm.[2][6]
β-Ruthenium(III) Chloride
The β-polymorph is a metastable form that can be synthesized under specific conditions.
-
Structure: This form consists of infinite chains of face-sharing RuCl₆ octahedra, which is structurally similar to zirconium trichloride.[2][6]
-
Crystal System: β-RuCl₃ crystallizes in a hexagonal cell.[2][6]
-
Ru-Ru Contacts: The face-sharing arrangement results in a much shorter Ru-Ru contact distance of 283 pm compared to the α-form.[2][6]
Interconversion of Polymorphs
The relationship between the two polymorphs is defined by a thermally induced, irreversible transformation. The metastable β-form converts to the more stable α-form at temperatures between 450–600 °C.[2][6] This transition is a critical consideration in high-temperature applications and during the synthesis process, as the desired polymorph dictates the reaction conditions.
Caption: Polymorphic transformation of anhydrous RuCl₃.
Magnetic and Electronic Properties
The distinct crystal structures of the α and β polymorphs lead to dramatically different magnetic behaviors. This distinction is a key diagnostic feature for identifying the dominant polymorph in a sample.
| Polymorph | Magnetic Behavior | Key Characteristics |
| α-RuCl₃ | Paramagnetic / Antiferromagnetic | Paramagnetic at room temperature.[2] Exhibits zigzag antiferromagnetic (AFM) order at low temperatures (Néel temperature, Tₙ ≈ 7 K).[8] Studied as a candidate for realizing a quantum spin liquid state.[7][8] |
| β-RuCl₃ | Diamagnetic | The short Ru-Ru distance allows for direct orbital overlap, leading to the quenching of magnetic moments.[2] |
The α-polymorph is of particular interest due to its magnetic properties. The Ru³⁺ ion in an octahedral field has a 4d⁵ low-spin electronic configuration.[2] At room temperature, it behaves as a paramagnet. However, as the temperature is lowered, it undergoes a magnetic phase transition to an antiferromagnetically ordered state.[8][9] This low-temperature magnetic behavior is complex and is an active area of research, particularly in the context of exotic physical states like quantum spin liquids.[8]
Thermal Properties and Stability
Anhydrous RuCl₃ is a thermally stable compound at moderate temperatures but undergoes decomposition before melting.
-
Decomposition: It decomposes into its constituent elements at temperatures above 500 °C.[1][2] The enthalpy change for this dissociation (ΔdissH) at 750 °C has been estimated as +240 kJ/mol.[2][6]
-
Structural Transition: In addition to the irreversible β-to-α conversion, single crystals of α-RuCl₃ undergo a subtle structural phase transition at approximately 150 K.[7] This transition involves a change in the stacking pattern of the honeycomb layers, from a monoclinic C2/m structure at high temperatures to a rhombohedral R-3 structure at low temperatures, which can influence the precise nature of the magnetic interactions.[7]
Experimental Protocols for Physical Characterization
The validation of anhydrous RuCl₃ properties relies on a suite of standard analytical techniques. The causality behind the choice of methods is to unambiguously determine the polymorphic identity and purity, which are essential for reproducible research.
Protocol 1: Polymorph Identification via X-ray Diffraction (XRD)
-
Objective: To determine the crystal structure and confirm the polymorphic form (α or β).
-
Methodology:
-
Sample Preparation: A small quantity of the anhydrous RuCl₃ powder is finely ground to ensure random crystal orientation. The sample must be handled in an inert atmosphere (e.g., a glovebox) due to its hygroscopic nature.
-
Data Acquisition: The sample is mounted on a zero-background sample holder. Powder XRD data are collected using a diffractometer, typically with Cu Kα radiation, over a wide 2θ range.
-
Data Analysis: The resulting diffraction pattern is compared against reference patterns from crystallographic databases (e.g., ICDD). The α-form will exhibit characteristic peaks corresponding to the monoclinic C2/m space group, while the β-form will match the hexagonal structure.
-
-
Self-Validation: The protocol is self-validating through the precise matching of peak positions and relative intensities to established crystallographic data for the known polymorphs. The absence of peaks from the other polymorph confirms the sample's phase purity.
Protocol 2: Magnetic Property Differentiation
-
Objective: To distinguish between the paramagnetic α-form and the diamagnetic β-form.
-
Methodology:
-
Instrumentation: A SQUID (Superconducting Quantum Interference Device) magnetometer or a similar magnetic susceptibility balance is used.
-
Sample Preparation: A carefully weighed sample of anhydrous RuCl₃ is placed in a sample holder suitable for the instrument.
-
Measurement: The magnetic susceptibility (χ) is measured as a function of temperature, typically from room temperature down to cryogenic temperatures (~2 K).
-
Interpretation:
-
An α-RuCl₃ sample will show a positive and temperature-dependent magnetic susceptibility (paramagnetism), with a characteristic peak around 7-14 K indicating the onset of antiferromagnetic ordering.[9]
-
A β-RuCl₃ sample will exhibit a small, negative, and largely temperature-independent susceptibility (diamagnetism).[2]
-
-
-
Self-Validation: The qualitative and quantitative difference in the measured magnetic susceptibility provides a clear and self-validating distinction between the two polymorphs.
Caption: Workflow for the characterization of RuCl₃ polymorphs.
Conclusion
The physical properties of anhydrous ruthenium(III) chloride are intrinsically linked to its crystal structure. The two primary polymorphs, α-RuCl₃ and β-RuCl₃, display significant differences in their atomic arrangement, leading to distinct magnetic and thermal behaviors. The stable α-form, with its layered honeycomb structure, is paramagnetic and has become a focal point for research in condensed matter physics. In contrast, the metastable β-form is diamagnetic. For researchers, scientists, and drug development professionals, a thorough understanding and experimental verification of the specific polymorph being used are paramount, as these fundamental physical properties will directly impact the material's reactivity, catalytic activity, and overall performance in any application.
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Methodological & Application
Application Notes and Protocols: Ruthenium, Trichloronitrosyl- as a Nitric Oxide Donor for Cardiovascular Research
Introduction: The Critical Role of Nitric Oxide and the Promise of Ruthenium-Based Donors
Nitric oxide (NO) is a fundamental signaling molecule in the cardiovascular system, primarily known for its potent vasodilatory effects.[1][2] Endogenously produced by nitric oxide synthase (NOS) enzymes, NO plays a crucial role in regulating blood pressure, inhibiting platelet aggregation, and preventing inflammation within the vasculature.[1][3] Consequently, dysregulation of NO bioavailability is a hallmark of numerous cardiovascular diseases, including hypertension and atherosclerosis.[1][2]
The therapeutic potential of augmenting NO levels has led to the development of various NO-releasing compounds. While organic nitrates and sodium nitroprusside (SNP) have been used clinically, their application can be limited by issues such as tolerance and the release of toxic byproducts like cyanide in the case of SNP.[4] This has spurred the investigation of alternative NO donors, with ruthenium nitrosyl complexes emerging as a particularly promising class of compounds.[3][4]
Ruthenium complexes, including trichloronitrosylruthenium, offer several advantages. Their chemistry is similar to that of iron, a key component in many biological systems, suggesting better biocompatibility.[4] Furthermore, these complexes are generally stable and can be designed to release NO under specific physiological conditions or external stimuli, such as light or reduction, allowing for targeted delivery.[4][5][6] This controlled release minimizes systemic side effects and enhances therapeutic efficacy. This guide provides a comprehensive overview and detailed protocols for utilizing ruthenium, trichloronitrosyl- and related complexes in cardiovascular research.
Chemical Properties and Mechanism of NO Release
Ruthenium nitrosyl complexes are typically hexacoordinated species where the NO ligand is bound to the ruthenium center.[4] The release of NO from these complexes can be triggered by several mechanisms:
-
Photochemical Release: Many ruthenium nitrosyl complexes are photosensitive and will release NO upon irradiation with light of a specific wavelength.[5][7] This property is particularly useful for in vitro studies where precise temporal control of NO release is desired.
-
Chemical Reduction: In the physiological environment, reduction of the Ru(II)NO+ center can lead to the release of NO.[6][8][9] This process can be influenced by the presence of biological reducing agents.
-
Ligand Substitution: The nature of the other ligands coordinated to the ruthenium center significantly influences the stability of the Ru-NO bond and, consequently, the rate and conditions of NO release.[4]
The general structure of many of these complexes is [RuL5(NO)]n+, where 'L' represents the other coordinating ligands.[4] The electronic properties of these co-ligands are a key determinant of the NO release characteristics.[4]
In Vitro Experimental Protocols
Preparation of Ruthenium, Trichloronitrosyl- Solutions
Rationale: Proper preparation and handling of the compound are critical for obtaining reproducible results. Due to the photosensitivity of many ruthenium nitrosyl complexes, protection from light is essential.
Protocol:
-
Weighing and Dissolution: Accurately weigh the desired amount of ruthenium, trichloronitrosyl- in a light-protected environment (e.g., a dark room or using amber vials).
-
Solvent Selection: Dissolve the compound in an appropriate solvent. For many biological experiments, sterile, deoxygenated phosphate-buffered saline (PBS) or a suitable cell culture medium is used. The choice of solvent should be validated for compatibility with the specific complex and downstream application.
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM). This stock solution should be stored in the dark at 4°C or -20°C for long-term storage, depending on the stability of the specific complex.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate experimental buffer or medium immediately before each experiment. Protect these solutions from light until use.
Assessment of Vasorelaxant Effects in Isolated Aortic Rings
Rationale: The isolated organ bath technique is a classic pharmacological method to directly assess the vasodilatory properties of a compound on blood vessels.[3][10][11] This ex vivo model allows for the study of vascular reactivity in a controlled environment.
Experimental Workflow:
Caption: Workflow for isolated aortic ring assay.
Protocol:
-
Aortic Ring Preparation:
-
Humanely euthanize a rat (e.g., Wistar) and carefully dissect the thoracic aorta.[12][13]
-
Place the aorta in cold, oxygenated Krebs-Henseleit solution.
-
Under a dissecting microscope, remove adherent connective and adipose tissue.[13]
-
Cut the aorta into rings of approximately 2-3 mm in length.[14] For some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface with a fine wire.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
-
Viability and Endothelial Integrity Check:
-
Contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add acetylcholine (e.g., 1 µM) to assess endothelial integrity. A relaxation of >80% indicates intact endothelium. Rings with <10% relaxation are considered endothelium-denuded.
-
-
Experimental Procedure:
-
Wash the rings and allow them to return to baseline.
-
Induce a stable submaximal contraction with phenylephrine (1 µM).
-
Once the contraction is stable, add cumulative concentrations of the ruthenium, trichloronitrosyl- solution to the organ bath.
-
Record the relaxation response at each concentration until a maximal effect is observed or the highest concentration is reached.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the EC50 (the concentration of the compound that produces 50% of the maximal relaxation).
-
Table 1: Representative Data for Vasorelaxation Studies
| Compound | Pre-contractile Agent | EC50 (µM) | Maximal Relaxation (%) |
| Ruthenium, trichloronitrosyl- | Phenylephrine (1 µM) | [Insert Value] | [Insert Value] |
| Sodium Nitroprusside (Control) | Phenylephrine (1 µM) | [Insert Value] | [Insert Value] |
In Vitro Cell Culture Studies
Rationale: Cell culture models are essential for investigating the cellular and molecular mechanisms of action of ruthenium nitrosyl complexes, including cytotoxicity and NO-mediated signaling pathways.
3.3.1. Cytotoxicity Assay (MTT Assay)
Protocol:
-
Cell Seeding: Seed vascular smooth muscle cells or endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the ruthenium complex for 24-48 hours. Include a vehicle control.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
3.3.2. Measurement of Intracellular NO Production (DAF-FM DA Assay)
Protocol:
-
Cell Seeding and Loading: Seed cells on glass coverslips or in a 96-well plate. Load the cells with DAF-FM diacetate (a fluorescent probe for NO) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Compound Treatment: Treat the cells with the ruthenium complex. If the compound is light-activated, expose the cells to the appropriate wavelength of light.
-
Fluorescence Measurement: Measure the increase in fluorescence using a fluorescence microscope or a plate reader. The fluorescence intensity is proportional to the amount of intracellular NO.
Signaling Pathway Activated by NO:
Caption: NO-sGC-cGMP signaling pathway leading to vasorelaxation.
In Vivo Experimental Protocols
Rationale: In vivo studies are crucial for evaluating the systemic cardiovascular effects of ruthenium, trichloronitrosyl- in a whole-organism context.[15] Animal models of cardiovascular disease, such as hypertension, are often employed.[1][2]
Animal Models of Hypertension
A commonly used model is the two-kidney, one-clip (2K1C) model of renovascular hypertension in rats. This model mimics human renovascular hypertension and is characterized by endothelial dysfunction and increased oxidative stress.[1]
Blood Pressure Measurement in Conscious Animals
Protocol:
-
Catheter Implantation: Surgically implant a catheter into the carotid artery or femoral artery of the anesthetized rat. Exteriorize the catheter at the back of the neck.
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Blood Pressure Recording: Connect the arterial catheter to a pressure transducer and a data acquisition system. Place the rat in a quiet, comfortable environment and allow it to acclimatize.
-
Drug Administration: Administer the ruthenium complex via an appropriate route (e.g., intravenous, intraperitoneal).
-
Data Collection: Record mean arterial pressure (MAP) and heart rate (HR) continuously before, during, and after drug administration.
Table 2: Expected Outcomes in In Vivo Studies
| Animal Model | Treatment | Expected Change in MAP | Expected Change in HR |
| Normotensive Wistar Rat | Ruthenium, trichloronitrosyl- | Decrease | Reflex increase or no change |
| 2K1C Hypertensive Rat | Ruthenium, trichloronitrosyl- | Significant Decrease | Variable |
Safety and Toxicity Considerations
While ruthenium complexes are generally considered less toxic than other heavy metals, it is essential to evaluate the potential toxicity of any new compound.[4][7] In vitro cytotoxicity assays, as described above, are a first step. In vivo toxicity studies should also be conducted to assess for any adverse effects on major organs. One study noted that while the nitrosyl ruthenium complex itself did not show direct DNA damage, its aqua product after NO release could potentially be harmful, warranting further in vivo genotoxicity studies.[16]
Conclusion
Ruthenium, trichloronitrosyl- and related ruthenium nitrosyl complexes represent a versatile and promising class of NO donors for cardiovascular research.[3][4][11] Their tunable NO-releasing properties offer significant advantages over traditional NO donors. The protocols outlined in this guide provide a framework for the systematic evaluation of these compounds, from their fundamental vasorelaxant effects to their potential therapeutic efficacy in animal models of cardiovascular disease. As research in this area continues, these compounds may pave the way for novel therapies for hypertension and other cardiovascular disorders.
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Nitric oxide (NO) photo-release in a series of ruthenium–nitrosyl complexes: new experimental insights in the search for a comprehensive mechanism - RSC Publishing. Available at: [Link]
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synthesis, characterization and antimicrobial activity of ruthenium nitrosyl complexes containing polypyridyl ligands - SciELO. Available at: [Link]
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Antagonistic Effect of a Nitric Oxide Donor Agents Based on Ruthenium Complex Combined with Cisplatin on Lung Tumor Cell Lines | Request PDF - ResearchGate. Available at: [Link]
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Antitumor actions of ruthenium(III)-based nitric oxide scavengers and nitric oxide synthase inhibitors - PubMed. Available at: [Link]
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Application Notes and Protocols: Light-Induced Nitric Oxide Release from Ruthenium Nitrosyl Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Spatiotemporal Control over Nitric Oxide Signaling
Nitric oxide (NO) is a pleiotropic signaling molecule integral to a vast array of physiological and pathological processes, including neurotransmission, vasodilation, immune responses, and cancer biology.[1][2][3] Its therapeutic potential is immense, yet its clinical application is hampered by its short half-life and nonspecific reactivity. The ability to control the precise location and timing of NO release is paramount to harnessing its therapeutic benefits while minimizing off-target effects. Ruthenium nitrosyl complexes have emerged as highly promising platforms for the light-induced delivery of NO.[2][3] These coordination compounds can be engineered to be stable in biological environments and release their NO payload upon irradiation with light of a specific wavelength.[2][4] This photoactivated release mechanism offers an unparalleled degree of spatiotemporal control, making these complexes attractive candidates for photodynamic therapy and targeted drug delivery.[5][6]
This guide provides a comprehensive overview of the principles and protocols for working with light-sensitive ruthenium nitrosyl complexes, from their synthesis and characterization to the quantification of NO release and the assessment of their biological activity.
The Photochemical Heart of the Matter: Mechanism of NO Release
The photoinduced release of nitric oxide from ruthenium nitrosyl complexes is a fascinating process rooted in their electronic structure.[5] Photoexcitation of these complexes, typically via a metal-to-ligand charge transfer (MLCT) transition, populates an excited state that can lead to the cleavage of the Ru-NO bond.[5] This process can also involve transient linkage isomers, such as the Ru-ON (MS1) and Ru-η2-NO (MS2) configurations, which can be detected spectroscopically.[4][7] The quantum yield of NO release, a measure of the efficiency of this photochemical process, is a critical parameter that is influenced by the ligand environment of the ruthenium center, the wavelength of irradiation, and the solvent.[6]
Understanding this mechanism is not merely academic; it directly informs the rational design of new complexes with tailored photosensitivities. For instance, modifying the ligands can tune the absorption spectrum of the complex, potentially shifting it to longer, more tissue-penetrant wavelengths for in vivo applications.[8]
Caption: Photochemical activation pathway of a ruthenium nitrosyl complex.
Synthesis and Characterization: Building and Verifying the Molecular Tools
The journey begins with the synthesis of the ruthenium nitrosyl complexes. Several synthetic routes are commonly employed, often starting from commercially available ruthenium precursors.[5] Common strategies include the reaction of a ruthenium precursor with a source of nitric oxide or the conversion of a coordinated nitro ligand to a nitrosyl group.[5] The choice of ancillary ligands is crucial as they modulate the electronic and steric properties of the complex, thereby influencing its stability, solubility, and photochemical behavior.[9]
Once synthesized, rigorous characterization is essential to confirm the identity and purity of the complex. A suite of analytical techniques is employed for this purpose:
| Technique | Purpose | Typical Observations |
| Infrared (IR) Spectroscopy | To identify the N-O stretching frequency (ν(NO)) of the coordinated nitrosyl group.[10] | A strong absorption band typically between 1800 and 1950 cm⁻¹. |
| UV-Visible (UV-Vis) Spectroscopy | To determine the electronic absorption spectrum and identify the MLCT bands responsible for photoactivation.[8] | Characteristic absorption bands in the UV and visible regions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of the complex in solution and confirm the coordination of the ligands.[11] | Chemical shifts and coupling patterns consistent with the proposed structure. |
| X-ray Crystallography | To determine the solid-state molecular structure with atomic-level precision.[11][12] | Provides definitive information on bond lengths and angles, including the Ru-N-O linkage.[10][12] |
| Electrochemical Methods (e.g., Cyclic Voltammetry) | To investigate the redox properties of the complex, which can influence its stability and NO-releasing capabilities.[9] | Reversible or irreversible redox waves corresponding to the Ru(II)/Ru(III) and/or NO⁺/NO⁰ couples.[9] |
Experimental Protocols: From Complex to Action
Protocol 1: General Procedure for Light-Induced NO Release
This protocol outlines the fundamental steps for irradiating a ruthenium nitrosyl complex and preparing the sample for NO quantification.
Materials:
-
Ruthenium nitrosyl complex
-
Appropriate solvent (e.g., deionized water, phosphate-buffered saline (PBS), acetonitrile)
-
Light source with a specific wavelength output (e.g., LED, laser)
-
Spectrophotometer cuvettes or multi-well plates
-
Stirring apparatus (if necessary)
Procedure:
-
Solution Preparation: Prepare a stock solution of the ruthenium nitrosyl complex in the desired solvent. The concentration will depend on the quantum yield of the complex and the sensitivity of the detection method.
-
Sample Preparation: Dilute the stock solution to the final working concentration in the appropriate vessel (e.g., cuvette, well plate). Ensure the final volume is suitable for both irradiation and subsequent analysis.
-
Irradiation: Irradiate the sample with the chosen light source for a defined period. The irradiation time and light intensity should be optimized based on the complex's properties. For kinetic studies, samples can be irradiated for various time intervals.
-
Sample Collection: After irradiation, the sample is ready for the quantification of released NO. Proceed immediately to one of the quantification protocols described below.
Causality Behind Choices:
-
Solvent Selection: The choice of solvent is critical as it can affect the stability of the complex and the solubility of both the complex and the released NO. For biological experiments, physiological buffers like PBS are essential.
-
Wavelength Selection: The irradiation wavelength should correspond to an absorption band of the complex to ensure efficient photoactivation. Using wavelengths in the "phototherapeutic window" (650-900 nm) is advantageous for in vivo applications due to deeper tissue penetration.
Protocol 2: Quantification of Nitric Oxide Release using the Griess Assay
The Griess assay is a widely used, indirect colorimetric method for quantifying NO by measuring its stable breakdown product, nitrite (NO₂⁻).[13][14][15]
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.
-
-
Nitrite standard solution (e.g., sodium nitrite)
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of nitrite standards (e.g., 1-100 µM) in the same solvent as the samples.
-
Griess Reaction:
-
To 100 µL of each standard and irradiated sample in a 96-well plate, add 50 µL of Solution A.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B.
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[14]
-
Quantification: Determine the nitrite concentration in the samples by interpolating from the standard curve.
Self-Validation:
-
Always include a "dark control" (non-irradiated complex) to account for any thermal decomposition or background nitrite levels.
-
The standard curve must be linear in the concentration range of your samples.
Caption: Workflow for the Griess assay for nitrite quantification.
Protocol 3: Real-Time Detection of Nitric Oxide using an Electrochemical Sensor
Electrochemical sensors provide a direct and highly sensitive method for the real-time measurement of NO.[16][17][18]
Materials:
-
NO-selective electrochemical sensor and potentiostat
-
Calibration solutions of a known NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP)
-
Reaction vessel
Procedure:
-
Sensor Calibration: Calibrate the sensor according to the manufacturer's instructions using solutions of known NO concentration. This will establish the relationship between the measured current and the NO concentration.
-
Baseline Measurement: Place the sensor in the solution containing the ruthenium nitrosyl complex before irradiation and record a stable baseline current.
-
Irradiation and Measurement: Begin irradiating the solution while continuously recording the current from the sensor. An increase in current indicates the release of NO.
-
Data Analysis: Convert the measured current to NO concentration using the calibration curve. This will provide a real-time profile of NO release.
Causality Behind Choices:
-
Sensor Selection: The choice of sensor depends on the required sensitivity and the experimental environment. Some sensors are designed for in vitro measurements, while others are suitable for in vivo applications.[16]
-
Real-Time Monitoring: This method is superior for studying the kinetics of NO release, as it provides continuous data, unlike the endpoint measurement of the Griess assay.
Biological Applications and Cytotoxicity Assessment
The ultimate goal of developing these complexes is often for biological applications, such as anticancer or antimicrobial therapies.[1][19][20] Therefore, it is crucial to assess their biological activity and potential toxicity.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Ruthenium nitrosyl complex
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the ruthenium nitrosyl complex. Include both "dark" and "irradiated" groups. For the irradiated groups, expose the cells to the light source for a defined period.
-
Incubation: Incubate the cells for a specified time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 500 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.[6][21]
Self-Validation:
-
Include a vehicle control (solvent only) to ensure the solvent does not affect cell viability.
-
A positive control (a known cytotoxic agent) should be included to validate the assay.
-
The distinction between dark and light-induced cytotoxicity is critical for evaluating the photoactivated therapeutic potential.[6][21]
Caption: A potential signaling pathway initiated by light-induced NO release.
Conclusion: A Bright Future for Controlled NO Delivery
Ruthenium nitrosyl complexes represent a powerful and versatile class of molecules for the controlled release of nitric oxide. Their tunable photophysical properties and potential for targeted delivery open up new avenues for therapeutic interventions in a range of diseases. By understanding the underlying principles and employing robust experimental protocols, researchers can effectively harness the power of light to control one of biology's most important signaling molecules.
References
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Mendes, F., et al. (2022). Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. Dalton Transactions, 51(13), 4985-5019. [Link]
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Carneiro, Z. A., et al. (2007). In vitro and in vivo antiproliferative and trypanocidal activities of ruthenium NO donors. British Journal of Pharmacology, 151(6), 837-843. [Link]
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da Silva, R. S. (2012). Biological activity of ruthenium nitrosyl complexes. Nitric Oxide, 26(1), 38-53. [Link]
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Zhang, X. (2002). Nitric oxide (NO) electrochemical sensors. ResearchGate. [Link]
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Seo, J., et al. (2014). Detection of Low Levels of Nitric Oxide Using an Electrochemical Sensor. Journal of Visualized Experiments, (89), 51633. [Link]
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Hetrick, E. M., & Schoenfisch, M. H. (2006). Electrochemical Nitric Oxide Sensors for Physiological Measurements. Annual Review of Analytical Chemistry, 2, 409-433. [Link]
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Carneiro, Z. A., et al. (2007). In vitro and in vivo antiproliferative and trypanocidal activities of ruthenium NO donors. PubMed. [Link]
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Mendes, F., et al. (2022). Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. Semantic Scholar. [Link]
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Mendes, F., et al. (2022). Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. Dalton Transactions. [Link]
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de Oliveira, A. R., et al. (2024). New nitrosyl ruthenium complexes with combined activities for multiple cardiovascular disorders. PubMed Central. [Link]
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Das, S., & Sinha, S. (2021). Ruthenium Nitrosyl Complexes: Photoinduced Delivery of NO to Different Biological Targets. ResearchGate. [Link]
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da Silva, R. S. (2011). Biological activity of ruthenium nitrosyl complexes. ResearchGate. [Link]
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Mikhailov, A. A., et al. (2024). Photoinduced cytotoxic activity of a rare ruthenium nitrosyl phenanthroline complex showing NO generation in human cells. Dalton Transactions. [Link]
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de Souza, G. F., et al. (2022). In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complexes. Inorganic Chemistry, 61(49), 19686-19696. [Link]
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Ghosh, K., et al. (2013). Syntheses, structures and properties of ruthenium complexes of tridentate ligands: isolation and characterization of a rare example of ruthenium nitrosyl complex containing {RuNO}5 moiety. Dalton Transactions, 42(37), 13444-13454. [Link]
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Wang, P. G., et al. (2014). Electrochemical Sensors for Nitric Oxide Detection in Biological Applications. ResearchGate. [Link]
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Neves, A. C., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. International Journal of Molecular Sciences, 21(11), 3996. [Link]
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da Fonseca, A. C., et al. (2002). The In Vitro and In Vivo Antitumour Activities of Nitrosyl Ruthenium Amine Complexes. ResearchGate. [Link]
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McGuire, J. (2013). Nitric Oxide Assay? ResearchGate. [Link]
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Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 359, 131-141. [Link]
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Tassé, M., et al. (2019). Photorelease of Nitric Oxide (NO) in Mono- and Bimetallic Ruthenium Nitrosyl Complexes: A Photokinetic Investigation with a Two-Step Model. Semantic Scholar. [Link]
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Bedioui, F., et al. (2013). Electrochemical Detection of Nitric Oxide: Assessement of Twenty Years of Strategies. Electroanalysis, 25(1), 9-22. [Link]
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Tassé, M., et al. (2019). Photorelease of Nitric Oxide (NO) in Mono- and Bimetallic Ruthenium Nitrosyl Complexes: A Photokinetic Investigation with a Two-Step Model. Inorganic Chemistry, 58(9), 5984-5994. [Link]
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Ghosh, K., et al. (2013). Syntheses, structures and properties of ruthenium complexes of tridentate ligands: isolation and characterization of a rare example of ruthenium nitrosyl complex containing {RuNO}5 moiety. PubMed. [Link]
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Ford, P. C. (1998). Photochemical reactions of metal nitrosyl complexes. Mechanisms of NO reactions with biologically relevant metal centers. ResearchGate. [Link]
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Roose, M., et al. (2019). Nitric oxide (NO) photo-release in a series of ruthenium–nitrosyl complexes: new experimental insights in the search for a comprehensive mechanism. New Journal of Chemistry, 43(2), 755-767. [Link]
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Demeshko, S., et al. (2011). The Ruthenium Nitrosyl Moiety in Clusters: Trinuclear Linear μ-Hydroxido Magnesium(II). Inorganic Chemistry, 50(17), 8349-8361. [Link]
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Chen, Y.-J., et al. (2002). Preparation, Characterization, and Catalytic Properties of Ruthenium(II) Nitrosyl Complexes with α-Diimine Ligands. Organometallics, 21(8), 1608-1614. [Link]
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da Fonseca, A. C., et al. (2002). Structures of the ruthenium nitrosyl complexes tested against the murine melanoma B16F10-Nex2. ResearchGate. [Link]
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Çınar, S., et al. (2024). Cytotoxic and pro-oxidant profile of a photosensitive ruthenium nitrosyl candidate for NO delivery in healthy human fibroblasts. Journal of Photochemistry and Photobiology B: Biology, 251, 112863. [Link]
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Mikhailov, A. A., et al. (2024). Photoinduced cytotoxic activity of a rare ruthenium nitrosyl phenanthroline complex showing NO generation in human cells. PubMed. [Link]
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Banyas, I., et al. (2020). A Theoretical Study of the N to O Linkage Photoisomerization Efficiency in a Series of Ruthenium Mononitrosyl Complexes. ResearchGate. [Link]
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Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645-657. [Link]
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Hrabie, J. A., & Keefer, L. K. (1998). Quantifying the photoinduced release of nitric oxide from N,N'-bis(carboxymethyl)-N,N'-dinitroso-1,4-phenylenediamine. Journal of the American Chemical Society, 120(31), 7941-7946. [Link]
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Mendes, F., et al. (2022). PHOTOCHEMISTRY OF RUTHENIUM NITROSYL COMPLEXES IN SOLIDS AND SOLUTIONS AND ITS POTENTIAL APPLICATIONS. ResearchGate. [Link]
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Lo-Vercio, F., et al. (2019). Light-Activated Release of Nitric Oxide with Fluorescence Reporting in Living Cells. ResearchGate. [Link]
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Fomenko, I. S., et al. (2023). New Ruthenium Nitrosyl Complexes Combining Potentially Photoactive Nitrosyl Group with the Magnetic Nitroxide Radicals as Ligands. Molecules, 28(17), 6306. [Link]
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Cooke, M. S., et al. (2023). Assessment of Nitric Oxide Release In- Vitro via Low-Level Light Irradiation, Equivalent Blue or Red Visible Light Within Daylight. Preprints.org. [Link]
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Application Note & Protocol: Leveraging Ruthenium Trichloronitrosyl in the Catalytic Hydrogenation of Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of Ruthenium Nitrosyl Complexes in Homogeneous Catalysis
Ruthenium-based catalysts have become indispensable tools in modern organic synthesis, with Nobel Prizes awarded for their application in asymmetric hydrogenation and olefin metathesis.[1] Among the vast array of ruthenium complexes, those containing the nitrosyl (NO) ligand are of particular interest due to the strong π-accepting nature of the NO group, which can significantly influence the electronic properties and reactivity of the metal center. While ruthenium(III) chloride (RuCl₃) is a well-known precursor for various catalytic applications, its nitrosyl analogue, ruthenium trichloronitrosyl (Ru(NO)Cl₃), remains a less explored but potentially potent catalyst precursor for hydrogenation reactions.[2]
This document provides a comprehensive guide to the application of ruthenium trichloronitrosyl as a catalyst precursor for the homogeneous hydrogenation of alkenes. We will delve into the underlying principles of catalyst activation, propose a plausible catalytic cycle based on established mechanisms for related ruthenium systems, and provide detailed protocols for researchers to embark on their own investigations.
Catalyst Preparation and Handling
Ruthenium trichloronitrosyl is a commercially available compound, often as a hydrated form.[3][4] For consistency, it is advisable to use a well-characterized starting material. Alternatively, it can be synthesized from ruthenium trichloride.[5]
Synthesis of Ruthenium Trichloronitrosyl from Ruthenium Trichloride:
A common method involves the reaction of ruthenium trichloride with a source of nitric oxide. For instance, dissolving ruthenium trichloride in a suitable solvent and treating it with sodium nitrite in an acidic medium can yield the desired nitrosyl complex.[5]
Handling and Storage:
Ruthenium trichloronitrosyl is a hygroscopic solid and should be handled in a dry, inert atmosphere (e.g., a glovebox or under argon/nitrogen).[3] It should be stored in a tightly sealed container in a cool, dry place.
Proposed Catalytic Mechanism: The In Situ Formation of a Ruthenium Hydride
While the precise mechanism for alkene hydrogenation catalyzed by Ru(NO)Cl₃ is not extensively documented, a plausible pathway can be constructed based on the well-established reactivity of other Ru(III) complexes.[6] The key step is the in situ generation of a catalytically active ruthenium hydride species.[6]
The catalytic cycle is proposed to proceed through the following key steps:
-
Catalyst Activation: The Ru(III) nitrosyl precursor, Ru(NO)Cl₃, reacts with molecular hydrogen (H₂) to form a ruthenium hydride intermediate. This is considered the induction step of the catalytic cycle.[6]
-
Alkene Coordination: The unsaturated alkene substrate coordinates to the ruthenium hydride species, displacing a weakly bound ligand.
-
Migratory Insertion: The ruthenium-hydride bond adds across the double bond of the coordinated alkene in a syn-fashion, forming a ruthenium-alkyl intermediate.
-
Reductive Elimination: The newly formed alkyl group combines with another hydride ligand (or reacts with another molecule of H₂) to release the saturated alkane product and regenerate the active catalytic species.
Proposed Catalytic Cycle for Alkene Hydrogenation
Caption: Proposed catalytic cycle for alkene hydrogenation.
Experimental Protocols
The following protocols are provided as a starting point for the investigation of alkene hydrogenation using ruthenium trichloronitrosyl. Optimization of reaction conditions (temperature, pressure, solvent, and catalyst loading) will be necessary for specific substrates.
Protocol 1: General Procedure for the Hydrogenation of a Model Alkene (e.g., 1-Octene)
Materials:
-
Ruthenium trichloronitrosyl (Ru(NO)Cl₃)
-
1-Octene (or other alkene substrate)
-
Anhydrous, degassed solvent (e.g., toluene, ethanol, or dichloromethane)
-
High-purity hydrogen gas (H₂)
-
Schlenk flask or a high-pressure autoclave
-
Standard laboratory glassware and inert atmosphere equipment
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under a stream of argon, weigh the desired amount of Ru(NO)Cl₃ (e.g., 1-5 mol%) into a dry Schlenk flask or autoclave liner.
-
Add the desired volume of anhydrous, degassed solvent.
-
-
Reaction Setup:
-
Add the alkene substrate to the catalyst solution.
-
Seal the reaction vessel.
-
If using a Schlenk flask, purge the flask with hydrogen gas several times.
-
If using an autoclave, purge the system with hydrogen gas according to the manufacturer's instructions.
-
-
Hydrogenation:
-
Pressurize the reaction vessel to the desired hydrogen pressure (e.g., 1-50 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25-100 °C).
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by taking aliquots (under inert atmosphere) and analyzing them by GC or NMR.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
The reaction mixture can be filtered through a short pad of silica gel or celite to remove the catalyst.
-
The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.
-
Experimental Workflow
Caption: Step-by-step experimental workflow.
Data Presentation: Expected Substrate Scope and Reactivity
The following table summarizes the expected reactivity for different classes of alkenes based on general principles of homogeneous hydrogenation with ruthenium catalysts. Experimental validation is required.
| Substrate Class | Expected Reactivity | Potential Challenges |
| Terminal Alkenes | High | Isomerization to internal alkenes may occur. |
| Internal Alkenes | Moderate to High | Steric hindrance may slow down the reaction rate. |
| Cyclic Alkenes | High | Ring strain can influence reactivity. |
| Functionalized Alkenes | Variable | Coordinating functional groups (e.g., amines, thiols) may poison the catalyst. Electron-withdrawing groups may affect the rate. |
Trustworthiness and Self-Validation
To ensure the validity of the experimental results, the following self-validating systems should be implemented:
-
Control Experiments: Run the reaction without the ruthenium catalyst to confirm that the hydrogenation is indeed catalyzed. Also, run the reaction without hydrogen to check for any side reactions.
-
Product Characterization: Thoroughly characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, GC-MS) to confirm its identity and purity.
-
Catalyst Stability: Investigate the stability of the catalyst under the reaction conditions. Changes in the color of the solution may indicate catalyst decomposition.
Conclusion
Ruthenium trichloronitrosyl presents an intriguing, though underexplored, precursor for the catalytic hydrogenation of alkenes. By leveraging established principles of ruthenium catalysis, researchers can develop robust protocols for this transformation. The key to success lies in the in situ generation of a catalytically active ruthenium hydride species. The protocols and mechanistic insights provided in this application note serve as a solid foundation for further investigation and optimization, potentially unlocking new avenues in synthetic organic chemistry and drug development.
References
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- Google Patents. (n.d.). Preparation method of ruthenium trichloride.
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Wikipedia. (2023). Ruthenium(III) chloride. Retrieved from [Link]
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Mechanistic study of Ru(III) catalyzed oxidation of Aspirin by Chloramine -T in acidic medium. (n.d.). Retrieved from [Link]
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Ruthenium-catalysed domino hydroformylation–hydrogenation–esterification of olefins. (2018). Catalysis Science & Technology. Retrieved from [Link]
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New monoclinic ruthenium dioxide with highly selective hydrogenation activity. (2022). Catalysis Science & Technology. Retrieved from [Link]
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ResearchGate. (n.d.). CATALYTIC ACTIVATION OF MOLECULAR HYDROGEN BY RUTHENIUM (III) CHLORIDE COMPLEXES | Request PDF. Retrieved from [Link]
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- Google Patents. (n.d.). New method for preparing ruthenium nitrosylnitrate solid.
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Mechanisms of catalytic hydrogenation of olefins using rhodium chloride complexes in non-aqueous solvents. (1968). Discussions of the Faraday Society. Retrieved from [Link]
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Ruthenium-catalyzed formal sp3 C–H activation of allylsilanes/esters with olefins: efficient access to functionalized 1,3-dienes. (2020). Chemical Science. Retrieved from [Link]
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Application Notes and Protocols for the Study of Ruthenium Nitrosyls in Cancer Cell Lines
Introduction: The Therapeutic Potential of Light-Activated Ruthenium Nitrosyls
Ruthenium-based compounds have emerged as a promising class of next-generation anticancer agents, offering unique mechanisms of action and the potential to overcome resistance to traditional platinum-based drugs.[1][2] Among these, ruthenium nitrosyls stand out for their ability to act as photoactivated prodrugs.[3][4] These complexes can remain relatively inert in the dark, minimizing systemic toxicity. However, upon irradiation with light of a specific wavelength, they undergo a photochemical reaction that releases nitric oxide (NO).[3][4]
Nitric oxide is a pleiotropic signaling molecule with a dual role in cancer biology. At low concentrations, it can promote tumor growth and angiogenesis.[3] Conversely, high, localized concentrations of NO are cytotoxic and can induce apoptosis, or programmed cell death, in cancer cells.[3][5] This concentration-dependent effect is the cornerstone of photodynamic therapy (PDT) approaches using ruthenium nitrosyls.[6][7] By precisely controlling the location and duration of light exposure, we can trigger a high-flux release of NO directly at the tumor site, maximizing anticancer efficacy while sparing healthy tissue.[5]
This guide provides a comprehensive overview of the experimental protocols necessary to evaluate the anticancer potential of novel ruthenium nitrosyl complexes in vitro. It is designed for researchers in oncology, drug discovery, and medicinal chemistry, offering detailed, step-by-step methodologies for assessing cytotoxicity, mechanisms of cell death, and the intracellular fate of these promising compounds.
Mechanism of Action: Light-Triggered Nitric Oxide Release
The core mechanism of action for photoactive ruthenium nitrosyls involves the light-induced cleavage of the Ru-NO bond.[3][4] This process can be initiated by various light sources, including UV, visible, and even X-rays, depending on the specific ligands coordinated to the ruthenium center.[6][8] Upon absorption of a photon, the complex can enter an excited state, leading to the dissociation of the NO molecule.[3][4] Some ruthenium nitrosyls may also involve transient linkage isomers, such as the Ru-ON (isonitrosyl) configuration, as intermediates in the NO photorelease pathway.[3][4] The released NO can then exert its cytotoxic effects through various downstream signaling pathways.
Experimental Workflow for In Vitro Evaluation
A systematic evaluation of a novel ruthenium nitrosyl complex involves a series of interconnected assays to build a comprehensive profile of its biological activity. The following workflow is recommended:
Caption: A logical workflow for the in vitro evaluation of ruthenium nitrosyl complexes.
Section 1: Compound Handling and Light Activation
Preparation of Ruthenium Nitrosyl Stock Solutions
Proper handling and preparation of the ruthenium nitrosyl complexes are crucial for reproducible results.
Protocol:
-
Solubility Testing: Determine the optimal solvent for your specific ruthenium nitrosyl complex. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its ability to dissolve a wide range of organic and inorganic compounds.
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the ruthenium nitrosyl complex.
-
Dissolve the compound in high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM).
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. It is important that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
In Vitro Light Irradiation Setup
A consistent and reproducible light source is essential for photodynamic therapy experiments.[3][4]
Key Parameters for Light Source:
| Parameter | Recommendation | Rationale |
| Wavelength | Matched to the absorption spectrum of the Ru-NO complex | To ensure efficient photoactivation. |
| Light Source | LED arrays are recommended.[4][6] | Provide consistent and uniform illumination with minimal heat generation. |
| Irradiance | 10-20 mW/cm² | A common range for in vitro PDT studies.[7] |
| Light Dose | Typically measured in Joules/cm² (Irradiance x Time) | Allows for standardized comparison between experiments. |
| Temperature Control | A cooling unit or fan may be necessary. | To prevent heat-induced cell death.[3] |
Protocol for Irradiation:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well plate for viability assays) and allow them to adhere overnight.
-
Compound Incubation: Replace the medium with fresh medium containing the desired concentrations of the ruthenium nitrosyl complex. Incubate for a predetermined period (e.g., 2-4 hours) to allow for cellular uptake.
-
Irradiation:
-
Post-Irradiation Incubation: After irradiation, return the plate to the incubator and incubate for a further 24-72 hours before proceeding with downstream assays.
Section 2: Cytotoxicity and Cell Viability Assays
The initial step in evaluating a new compound is to determine its cytotoxic potential. Tetrazolium-based assays like MTT and WST-1 are widely used for this purpose.
WST-1 Cell Viability Assay
The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the WST-1 tetrazolium salt to a soluble formazan dye, and the amount of formazan produced is directly proportional to the number of viable cells.[9][10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of the ruthenium nitrosyl complex, both with and without light activation as described in section 1.2. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours post-treatment.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[11][12]
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C.[10][11] The optimal incubation time may vary depending on the cell type and density.
-
Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.[10][13]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Section 3: Elucidating the Mechanism of Cell Death
Understanding how a compound kills cancer cells is crucial for its development as a therapeutic agent. The following assays help to distinguish between apoptosis and necrosis and to investigate the involvement of reactive oxygen and nitrogen species.
Apoptosis vs. Necrosis Quantification using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for differentiating between apoptotic and necrotic cell death.[14][15]
-
Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[14][15]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14]
Protocol:
-
Cell Treatment: Treat cells with the ruthenium nitrosyl complex (with and without light activation) at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[16]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Intracellular Reactive Oxygen Species (ROS) Detection
The cytotoxic effects of many photodynamic therapies are mediated by the generation of ROS. DCFH-DA is a commonly used probe for detecting intracellular ROS.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with the ruthenium nitrosyl complex and light as previously described.
-
DCFH-DA Loading:
-
Washing: Wash the cells with PBS to remove excess probe.
-
Analysis:
Intracellular Nitric Oxide (NO) Detection
DAF-FM diacetate is a widely used fluorescent probe for the detection of NO in living cells.[20][21] It is cell-permeable and becomes highly fluorescent upon reacting with NO.[20][22]
Protocol:
-
Cell Treatment: Treat cells with the ruthenium nitrosyl complex and light.
-
DAF-FM Diacetate Loading:
-
Washing and De-esterification: Wash the cells to remove excess probe and incubate for an additional 15-30 minutes to allow for complete de-esterification of the intracellular diacetates.[20]
-
Analysis: Measure the fluorescence intensity (excitation ~495 nm, emission ~515 nm) using a fluorescence microscope, plate reader, or flow cytometer.[20][22]
Cell Cycle Analysis
Ruthenium complexes can induce cell cycle arrest, preventing cancer cell proliferation. Propidium iodide staining of DNA followed by flow cytometry is a standard method for cell cycle analysis.[23][24]
Protocol:
-
Cell Treatment: Treat cells with the ruthenium nitrosyl complex for 24-48 hours.
-
Cell Harvesting and Fixation:
-
Staining:
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Section 4: Cellular Uptake and Localization
The efficacy of a drug is highly dependent on its ability to reach its intracellular target.
Cellular Uptake Quantification by ICP-MS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying the total amount of ruthenium that has entered the cells.[8][26][27]
Protocol:
-
Cell Treatment: Treat a known number of cells with the ruthenium nitrosyl complex for a specific duration (e.g., 2 hours).[26]
-
Cell Harvesting and Washing: Harvest the cells and wash them thoroughly with cold PBS to remove any non-internalized complex.
-
Cell Lysis and Digestion: Lyse the cells and digest the samples, typically with nitric acid, to prepare them for ICP-MS analysis.[26]
-
ICP-MS Analysis: Analyze the samples to determine the concentration of ruthenium. The results can be expressed as the amount of ruthenium per cell.
Subcellular Localization by Confocal Microscopy
For luminescent ruthenium complexes, confocal microscopy can be used to visualize their distribution within the cell.[28][29][30]
Protocol:
-
Cell Culture: Grow cells on glass-bottom dishes or coverslips.
-
Treatment: Incubate the cells with the luminescent ruthenium nitrosyl complex.
-
Co-staining (Optional): To identify specific organelles, co-stain the cells with organelle-specific fluorescent dyes (e.g., DAPI for the nucleus, MitoTracker for mitochondria).[31]
-
Imaging: Wash the cells with PBS and image them using a confocal microscope with the appropriate laser excitation and emission filter sets for the ruthenium complex and any co-stains.[28]
Conclusion
The protocols outlined in this guide provide a robust framework for the preclinical in vitro evaluation of novel ruthenium nitrosyl complexes for cancer therapy. By systematically assessing their cytotoxicity, mechanism of action, and cellular fate, researchers can gain critical insights into the therapeutic potential of these compounds and identify promising candidates for further development. The ability to trigger localized NO release with light offers a powerful strategy for targeted cancer treatment, and rigorous adherence to these experimental protocols will be essential in advancing this exciting field of research.
References
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- Szaciłowski, K., Stochel, G., & Wasielewski, M. R. (2022). Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. Dalton Transactions, 51(9), 3411–3436.
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Carver College of Medicine. (n.d.). BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. Retrieved from [Link]
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University of Chicago. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
- Bio-protocol. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(19), e2551.
- Bio-protocol. (2018). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol, 8(1), e2667.
- Ischiropoulos, H., & Gow, A. (2005). Detection of Nitric Oxide Formation in Primary Neural Cells and Tissues. Current Protocols in Neuroscience, Chapter 7, Unit 7.18.
- Wang, H., et al. (2018). An In Vitro Approach to Photodynamic Therapy. Journal of Visualized Experiments, (138), 57731.
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UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
- Zhang, X., et al. (2019). Antineoplastic activity of a novel ruthenium complex against human hepatocellular carcinoma (HepG2) and human cervical adenocarcinoma (HeLa) cells. Scientific Reports, 9(1), 1-13.
- NIH Assay Guidance Manual. (2013). Cell Viability Assays.
- Hespeels, B., et al. (2020). Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese. PLoS One, 15(4), e0231620.
- Southam, H. M., et al. (2019). Ruthenium(II) Polypyridyl Complexes Containing Simple Dioxo Ligands: a Structure-Activity Relationship Study Shows the Importance of the Charge. Chemistry, 25(4), 953-963.
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
- Puckett, C. A., & Barton, J. K. (2007). Mechanism of cellular uptake of a ruthenium polypyridyl complex. Biochemistry, 46(31), 9037-9044.
- Vietti, G., et al. (2014). Cellular viability - WST-1 assay Protocol for adherent cells.
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
- Puckett, C. A., & Barton, J. K. (2007). Mechanism of cellular uptake of a ruthenium polypyridyl complex. Biochemistry, 46(31), 9037–9044.
- Roche. (n.d.).
- Albany, C., et al. (2013). A luminescent ruthenium(II) complex for light-triggered drug release and live cell imaging.
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- Mari, C., et al. (2016). In vitro cell irradiation protocol for testing photopharmaceuticals and the effect of blue, green, and red light on human cancer cell lines. Photochemical & Photobiological Sciences, 15(4), 496-501.
- Gorski, B., & Foersterling, H. U. (1984). Preparation of ruthenium nitrosyl nitrate solutions and the extraction of ruthenium complexes by means of neutral organic phosphorus compounds.
- Lincoln, P., et al. (2011). Ruthenium(II) Complex Enantiomers as Cellular Probes for Diastereomeric Interactions in Confocal and Fluorescence Lifetime Imaging Microscopy. PLoS One, 6(2), e16509.
- Guerrero, M. (2018). INVESTIGATION OF THE CELLULAR UPTAKE AND CYTOTOXICITY OF RUTHENIUM(II) POLYPYRIDYL COMPLEXES AS A FUNCTION OF LIPOPHILICITY.
- Puckett, C. A., et al. (2007). Methods to Explore Cellular Uptake of Ruthenium Complexes. Journal of the American Chemical Society, 129(51), 15992–16000.
- Lincoln, P., et al. (2011). Ruthenium(II) Complex Enantiomers as Cellular Probes for Diastereomeric Interactions in Confocal and Fluorescence Lifetime Imaging Microscopy. PLoS One, 6(2), e16509.
- Gill, M. R., & Thomas, J. A. (2012). Luminescent Ruthenium(II) Polypyridine Complexes for a Wide Variety of Biomolecular and Cellular Applications. Inorganic Chemistry, 51(21), 11175–11189.
- Guerrero, M. (2018). INVESTIGATION OF THE CELLULAR UPTAKE AND CYTOTOXICITY OF RUTHENIUM(II) POLYPYRIDYL COMPLEXES AS A FUNCTION OF LIPOPHILICITY.
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Application Notes and Protocols: Ruthenium Trichloronitrosyl as a Versatile Precursor for Anticancer Drug Synthesis
Introduction: The Dawn of Ruthenium in Oncology
The landscape of cancer chemotherapy has long been dominated by platinum-based drugs like cisplatin. However, their efficacy is often curtailed by significant side effects and the emergence of drug resistance. This has catalyzed the exploration of alternative metal-based therapeutics, with ruthenium complexes emerging as a particularly promising frontier.[1][2] Ruthenium's unique coordination chemistry, ability to access various oxidation states under physiological conditions, and potential for reduced toxicity make it an attractive candidate for the design of novel anticancer agents.[3][4]
Among the diverse array of ruthenium compounds, nitrosyl complexes are of paramount interest. The coordinated nitric oxide (NO) ligand is not merely a spectator; it can be released under specific conditions, such as photoactivation, to exert its own cytotoxic effects on cancer cells.[5][6] Nitric oxide, a key signaling molecule, can induce apoptosis at higher concentrations, adding a powerful tool to the anticancer arsenal of these complexes.[6] This dual mechanism of action—the inherent cytotoxicity of the ruthenium complex and the payload of a potent apoptosis-inducer—positions ruthenium nitrosyl compounds as highly promising candidates for next-generation cancer therapies.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of ruthenium trichloronitrosyl (RuCl₃(NO)) as a versatile precursor for the synthesis of innovative ruthenium-based anticancer drugs. We will delve into the essential pre-synthesis preparations, detailed synthetic protocols, and the underlying mechanistic principles that govern the anticancer activity of these fascinating compounds.
Part 1: Pre-synthesis Preparations and Safety Precautions
The successful and safe synthesis of ruthenium-based anticancer drugs begins with a thorough understanding of the starting material and the implementation of rigorous safety protocols. Ruthenium trichloronitrosyl is a reactive compound that requires careful handling.
Physicochemical Properties of Ruthenium Trichloronitrosyl
A clear understanding of the precursor's properties is fundamental to its effective use in synthesis.
| Property | Value | Reference |
| Chemical Formula | RuCl₃(NO) | [7] |
| Molecular Weight | 237.43 g/mol | [8] |
| Appearance | Red-brown crystalline powder | [8] |
| Melting Point | 180°C (decomposes) | [8] |
| Solubility | Insoluble in water | [8] |
| Stability | Hygroscopic; decomposes violently at 400°C | [8] |
Handling and Safety Precautions
Ruthenium compounds, including ruthenium trichloronitrosyl, should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Adherence to the following safety measures is mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[9][10]
-
Respiratory Protection: To prevent inhalation of the fine powder, a NIOSH-approved respirator should be used, especially when handling larger quantities.[9]
-
Ventilation: All work with ruthenium trichloronitrosyl should be conducted in a certified chemical fume hood to minimize exposure to dust and potential decomposition products.[10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[9] Its hygroscopic nature necessitates protection from moisture.[8]
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep or vacuum the material into a designated, labeled waste container for proper disposal.[9]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[9]
-
Part 2: Synthesis of a Ruthenium Nitrosyl Anticancer Drug Candidate
This section provides a representative, step-by-step protocol for the synthesis of a ruthenium nitrosyl complex with potential anticancer activity, using ruthenium trichloronitrosyl as the starting material. This protocol is a generalized procedure based on established synthetic routes for similar compounds and should be adapted and optimized for specific target molecules.[6][11]
Synthetic Workflow Overview
The synthesis of a target ruthenium nitrosyl anticancer drug candidate from ruthenium trichloronitrosyl typically involves the substitution of the chloride ligands with biologically active organic ligands.
Caption: A generalized workflow for the synthesis of a ruthenium nitrosyl complex.
Experimental Protocol: Synthesis of a Dichloro(bipyridine)nitrosylruthenium(II) Complex
This protocol describes the synthesis of a representative ruthenium nitrosyl complex, [RuCl₂(bpy)(NO)], where 'bpy' is 2,2'-bipyridine. This class of compounds has shown promise as anticancer agents.
Materials and Reagents:
-
Ruthenium trichloronitrosyl (RuCl₃(NO))
-
2,2'-Bipyridine (bpy)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a Schlenk flask, under an inert atmosphere (argon or nitrogen), suspend ruthenium trichloronitrosyl (1 mmol) in anhydrous ethanol (20 mL).
-
Causality: The use of an inert atmosphere is crucial to prevent the oxidation of the ruthenium center and potential side reactions with atmospheric oxygen or moisture.
-
-
Ligand Addition: To the stirred suspension, add a solution of 2,2'-bipyridine (1 mmol) in anhydrous ethanol (10 mL) dropwise over a period of 15 minutes.
-
Causality: Dropwise addition helps to control the reaction rate and prevent the formation of undesired byproducts.
-
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain it under reflux with continuous stirring for 4-6 hours. The color of the reaction mixture is expected to change, indicating the progress of the reaction.
-
Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier for the ligand substitution reaction, where the bipyridine ligand displaces one or more chloride ligands from the ruthenium coordination sphere.
-
-
Isolation of the Product: After the reaction is complete (monitored by TLC if applicable), allow the mixture to cool to room temperature. A precipitate should form. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by filtration and wash it with cold ethanol (2 x 5 mL) and then with diethyl ether (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.
-
Causality: Washing with a solvent in which the product is sparingly soluble but the impurities are soluble is a critical purification step.
-
-
Drying: Dry the final product under vacuum to obtain the dichloro(bipyridine)nitrosylruthenium(II) complex as a solid.
-
Characterization: The structure and purity of the synthesized complex should be confirmed using standard analytical techniques such as:
-
Infrared (IR) Spectroscopy: To confirm the presence of the NO ligand (typically a strong band around 1850-1950 cm⁻¹).[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the coordinated bipyridine ligand.
-
Mass Spectrometry (MS): To determine the molecular weight of the complex.
-
Elemental Analysis: To determine the elemental composition of the complex.
-
Part 3: Mechanism of Anticancer Action
The anticancer properties of ruthenium nitrosyl complexes are multifaceted and are believed to arise from a combination of factors.
The "Activation by Reduction" Hypothesis
A key paradigm in the design of ruthenium-based anticancer drugs is the "activation by reduction" hypothesis.[3] Ruthenium(III) complexes are often considered prodrugs that are relatively inert in the bloodstream.[2] Upon entering the hypoxic (low oxygen) and reducing environment of a tumor, the Ru(III) center is reduced to the more reactive Ru(II) state. This activation within the tumor microenvironment contributes to the selective toxicity of these compounds towards cancer cells.[3]
Dual Cytotoxicity: The Role of the Ruthenium Center and Nitric Oxide
The anticancer activity of ruthenium nitrosyl complexes is a synergistic effect of the ruthenium moiety and the released nitric oxide.
Caption: A simplified diagram illustrating the proposed mechanism of action for ruthenium nitrosyl anticancer drugs.
-
Ruthenium Center: The activated Ru(II) species can interact with biological macromolecules, most notably DNA.[13] This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[13] The coordination of various ligands to the ruthenium center allows for the fine-tuning of its reactivity and biological activity.
-
Nitric Oxide (NO) Release: The nitrosyl ligand can be released from the ruthenium complex, a process that can be triggered by light (photodynamic therapy) or by enzymatic action within the cell.[5][6] At the high concentrations achieved locally within the tumor, nitric oxide is cytotoxic and can induce apoptosis through various pathways, including the generation of reactive oxygen species (ROS).[6]
Conclusion
Ruthenium trichloronitrosyl is a valuable and versatile precursor for the synthesis of a new generation of anticancer drugs. The unique chemical properties of ruthenium, combined with the cytotoxic potential of nitric oxide, offer a powerful platform for the design of targeted and effective cancer therapies. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore this exciting and rapidly evolving field of medicinal inorganic chemistry. With continued research and development, ruthenium nitrosyl complexes hold the promise of overcoming the limitations of current chemotherapeutic agents and offering new hope to cancer patients.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ruthenium(III) Nitrosyl Chloride Monohydrate. Retrieved from [Link]
-
Dalton Transactions. (2022). Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. RSC Publishing. Retrieved from [Link]
-
PubMed. (n.d.). A new nitrosyl ruthenium complex: synthesis, chemical characterization, in vitro and in vivo antitumor activities and probable mechanism of action. Retrieved from [Link]
-
PubMed Central. (2024). New nitrosyl ruthenium complexes with combined activities for multiple cardiovascular disorders. National Institutes of Health. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. RSC Publishing. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Ruthenium Nitrosyl Complexes of Bipyridine and Phenanthroline. Retrieved from [Link]
-
The influence of ligand structure of ruthenium nitrosyl complexes on their biological activity. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Nitrosyl macrocyclic ruthenium complexes structure. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ruthenium(III) chloride. Retrieved from [Link]
-
MDPI. (2023). Nitrosyl/Diphenylphosphine/Amino Acid–Ruthenium Complexes as Inhibitors of MDA-MB-231 Breast Cancer Cells. Retrieved from [Link]
-
Wikipedia. (n.d.). Ruthenium anti-cancer drugs. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Characterization of Novel Ruthenium(III) Complexes with Histamine. National Institutes of Health. Retrieved from [Link]
-
PubMed Central. (2020). Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Ruthenium compounds as anticancer agents. Retrieved from [Link]
-
MatVoc - NIMS. (2025). Ruthenium(III) nitrosyl chloride hydrous (Q1672). Retrieved from [Link]
-
Taylor & Francis. (n.d.). Ruthenium trichloride – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Ruthenium nitrosyl complexes with 1,4,7-trithiacyclononane and 2,2 '-bipyridine (bpy) or 2-phenylazopyridine (pap) coligands. Electronic structure and reactivity aspects. Retrieved from [Link]
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Application Notes and Protocols: Photoactive Ruthenium Nitrosyls for Controlled Nitric Oxide Delivery
Introduction: The Promise of Spatiotemporally Controlled Nitric Oxide Delivery
Nitric oxide (NO) is a pleiotropic signaling molecule integral to a vast array of physiological processes, including neurotransmission, immune responses, and the regulation of vascular tone.[1] Its therapeutic potential is significant; however, the clinical translation of NO-based therapies has been hampered by its short half-life and the challenges associated with achieving targeted delivery.[2] Systemic administration of NO donors often leads to off-target effects and a narrow therapeutic window. Photoactive ruthenium nitrosyl complexes have emerged as a sophisticated solution to this challenge, offering the ability to release NO with high spatiotemporal precision upon light irradiation.[3][4]
These coordination complexes are typically stable in the dark, preventing premature NO release and minimizing systemic toxicity.[2] Upon illumination with a specific wavelength of light, the ruthenium-nitrosyl bond is cleaved, liberating NO in a controlled manner.[4][5] This "photocaging" strategy allows for the precise delivery of therapeutic doses of NO to a targeted tissue or cellular location, opening up new avenues for applications in cancer therapy, vasodilation, and other biomedical fields.[6][7][8] This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and application of photoactive ruthenium nitrosyls for controlled NO delivery.
I. Synthesis and Characterization of Photoactive Ruthenium Nitrosyls
The synthesis of photoactive ruthenium nitrosyls often involves the substitution of ligands on a ruthenium precursor with a nitrosyl group, followed by the introduction of ancillary ligands that modulate the complex's photophysical and chemical properties.[5][9][10] A common class of these compounds is the trans-[Ru(NO)(NH₃)₄(L)]³⁺ series, where 'L' is a variable ligand designed to tune the light-absorbing properties of the complex.[11][12]
Protocol 1: Synthesis of a Representative trans-Ru(NO)(NH₃)₄(pyridine)₃ Complex
This protocol describes a generalized synthesis of a pyridine-ligated tetraammine nitrosyl ruthenium(II) complex.
Materials:
-
trans-[Ru(SO₄)(NH₃)₄(py)]Cl
-
Argon gas
-
Hexafluorophosphoric acid (HPF₆) solution (pH = 3.0)
-
Sodium nitrite (NaNO₂)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Deionized water
-
Methanol
-
Diethyl ether
-
Standard laboratory glassware
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve trans-[Ru(SO₄)(NH₃)₄(py)]Cl (e.g., 90 mg, 2.4 x 10⁻⁴ mol) in argon-saturated HPF₆ solution (4.0 mL, pH = 3.0).[9]
-
Add a stoichiometric amount of sodium nitrite (NaNO₂) to the solution to introduce the nitrosyl ligand. The reaction mixture is typically stirred at room temperature for a specified period (e.g., 1-2 hours) to ensure complete reaction.
-
Monitor the reaction progress using UV-Vis spectroscopy, observing the formation of the nitrosyl complex, which often exhibits characteristic absorption bands.[9]
-
Upon completion, precipitate the product by adding a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆).
-
Collect the precipitate by vacuum filtration and wash it sequentially with cold deionized water, methanol, and diethyl ether to remove unreacted starting materials and byproducts.
-
Dry the final product, trans-₃, under vacuum.
Characterization
A thorough characterization is crucial to confirm the identity and purity of the synthesized complex.
| Technique | Purpose | Expected Observations |
| Infrared (IR) Spectroscopy | To identify the N-O stretching frequency (νNO) of the coordinated nitrosyl group. | A strong absorption band typically in the range of 1820–1960 cm⁻¹, indicative of a {Ru(II)-NO⁺} formulation.[13] |
| UV-Visible (UV-Vis) Spectroscopy | To determine the electronic absorption properties of the complex, which are crucial for photoactivation. | Characteristic absorption bands corresponding to metal-to-ligand charge transfer (MLCT) and ligand-field (LF) transitions.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of the complex and confirm the coordination of the ligands. | ¹H and ¹³C NMR spectra will show characteristic shifts for the protons and carbons of the coordinated ligands.[14][15] |
| X-ray Crystallography | To determine the precise three-dimensional structure of the complex. | Provides definitive information on bond lengths, bond angles, and the coordination geometry around the ruthenium center.[16] |
| Elemental Analysis | To confirm the elemental composition and purity of the synthesized compound. | The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values.[16] |
II. Experimental Protocols for Photo-controlled NO Release
The defining feature of these complexes is their ability to release NO upon light irradiation. Quantifying this release is essential for evaluating their therapeutic potential.
Protocol 2: Photochemical NO Release and Quantification using the Griess Assay
This protocol details the experimental setup for light-induced NO release and its indirect quantification by measuring the accumulation of its stable oxidation product, nitrite, in solution using the Griess reaction.[17][18]
Materials:
-
Photoactive ruthenium nitrosyl complex
-
Phosphate-buffered saline (PBS), pH 7.4
-
Light source with a specific wavelength (e.g., LED lamp, laser)
-
Quartz cuvette or multi-well plate
-
Griess Reagent:
-
Sodium nitrite (NaNO₂) standard solutions (1-100 µM)
-
Microplate reader
Experimental Setup for Photolysis:
Caption: Experimental setup for the photolysis of ruthenium nitrosyl complexes.
Procedure:
-
Prepare a stock solution of the ruthenium nitrosyl complex in an appropriate solvent (e.g., PBS, pH 7.4).
-
Place a known volume of the complex solution into a quartz cuvette or the wells of a microplate.
-
Irradiate the sample with a light source of the appropriate wavelength and intensity for defined periods.
-
At each time point, withdraw an aliquot of the irradiated solution.
-
Griess Assay: a. In a 96-well plate, add 50 µL of the collected sample (or nitrite standard). b. Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and mix gently. c. Incubate for 5-10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent II (NED solution) to each well and mix. e. Incubate for another 10 minutes at room temperature. f. Measure the absorbance at approximately 540 nm using a microplate reader.[19]
-
Quantification: a. Generate a standard curve by plotting the absorbance of the sodium nitrite standards against their concentrations.[17] b. Determine the nitrite concentration in the samples from the linear regression of the standard curve.[17]
Protocol 3: Determination of the Quantum Yield of NO Photorelease
The quantum yield (Φ) is a critical parameter that quantifies the efficiency of a photochemical reaction. It is defined as the number of moles of NO released per mole of photons absorbed.
Materials:
-
Photoactive ruthenium nitrosyl complex
-
Chemical actinometer (e.g., potassium ferrioxalate)
-
Monochromatic light source
-
UV-Vis spectrophotometer
-
Griess Assay reagents (as in Protocol 2)
Procedure:
-
Actinometry: Determine the photon flux of the light source using a chemical actinometer. This involves irradiating the actinometer solution for a specific time and measuring the resulting photochemical change.
-
Sample Irradiation: Irradiate a solution of the ruthenium nitrosyl complex under the same conditions as the actinometer.
-
NO Quantification: Measure the amount of NO released during irradiation using the Griess assay (Protocol 2) or another sensitive NO detection method.
-
Calculation: The quantum yield (Φ_NO) is calculated using the following formula:
Φ_NO = (moles of NO released) / (moles of photons absorbed)
The moles of photons absorbed can be determined from the actinometry data and the absorbance of the sample at the irradiation wavelength.[20][21]
III. Biological Applications and Protocols
The ability to deliver NO in a controlled manner makes photoactive ruthenium nitrosyls promising candidates for various therapeutic applications.
Application 1: Photodynamic Cancer Therapy
High concentrations of NO can induce apoptosis in cancer cells.[22] Light-activated delivery allows for the selective destruction of tumor cells while minimizing damage to surrounding healthy tissue.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5]
Materials:
-
Cancer cell line (e.g., HeLa, A549)[22]
-
Complete cell culture medium
-
Photoactive ruthenium nitrosyl complex
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Light source for irradiation
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the ruthenium nitrosyl complex. Include a "dark" control group (no irradiation) and a "light" group (with irradiation).
-
For the "light" group, irradiate the cells with the appropriate wavelength and dose of light.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC₅₀).
Visualization of the NO-mediated Apoptotic Pathway:
Caption: Simplified signaling pathway of NO-induced apoptosis.
Application 2: Vasodilation
NO is a potent vasodilator, and its controlled release can be used to treat conditions such as hypertension and to improve blood flow in localized areas.[4]
This assay measures the relaxation of pre-contracted aortic rings in response to the NO donor.[4][23]
Materials:
-
Rat thoracic aorta
-
Krebs-Henseleit buffer
-
Phenylephrine (PE) or other vasoconstrictor
-
Photoactive ruthenium nitrosyl complex
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Isolate the thoracic aorta from a euthanized rat and clean it of adhering connective tissue.[4]
-
Cut the aorta into rings of 2-3 mm in length.[4]
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.[4]
-
Allow the rings to equilibrate under a resting tension of approximately 1.5-2 g.[24]
-
Induce contraction of the aortic rings with a vasoconstrictor such as phenylephrine.[23]
-
Once a stable contraction is achieved, add the photoactive ruthenium nitrosyl complex to the organ bath.
-
Irradiate the organ bath with the appropriate light source to trigger NO release.
-
Record the changes in isometric tension to measure the extent of vasodilation.
-
The relaxation response is typically expressed as a percentage of the pre-contraction induced by phenylephrine.
IV. Conclusion and Future Perspectives
Photoactive ruthenium nitrosyls represent a powerful class of compounds for the controlled delivery of nitric oxide. The protocols outlined in this guide provide a framework for their synthesis, characterization, and evaluation in biological systems. The ability to tune the photophysical properties of these complexes by modifying their ligand environment offers exciting possibilities for developing new NO donors that are sensitive to visible or even near-infrared light, which would allow for deeper tissue penetration and broader therapeutic applications. As our understanding of the diverse roles of NO in health and disease continues to grow, the development of these sophisticated NO-releasing molecules will undoubtedly play a crucial role in the future of targeted therapeutics.
V. References
-
Light enhanced cytotoxicity and antitumoral effect of a ruthenium-based photosensitizer inspired from natural alkaloids. (n.d.). National Institutes of Health. [Link]
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Viewing a reaction path diagram — Cantera 3.2.0 documentation. (n.d.). Cantera. [Link]
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Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do;. (2023, November 14). while true do;. [Link]
-
Enhanced methodology for analysis cytotoxicity of ruthenium dendrimers. (2025, February 15). PubMed. [Link]
-
Cytotoxicity In Vitro, Apoptosis, Cellular Uptake, Cell Cycle Distribution, Mitochondrial Membrane Potential Detection, DNA Binding, and Photocleavage of Ruthenium(ii) Complexes | Request PDF. (2016, January 1). ResearchGate. [Link]
-
Nitric-Oxide-Mediated Vasodilation of Bioactive Compounds Isolated from Hypericum revolutum in Rat Aorta. (2021, June 17). National Institutes of Health. [Link]
-
Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors. (n.d.). National Institutes of Health. [Link]
-
In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complexes. (2024, October 30). Figshare. [Link]
-
In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complexes. (n.d.). National Institutes of Health. [Link]
-
In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complexes. (2024, November 11). PubMed. [Link]
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Creating Graphs With DOT Language. (2020, September 22). Programster's Blog. [Link]
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DOT Language. (n.d.). Graphviz. [Link]
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Drawing graphs with dot. (n.d.). Graphviz. [Link]
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Nitric Oxide Induces Dilation of Rat Aorta via Inhibition of Rho-Kinase Signaling. (n.d.). National Institutes of Health. [Link]
-
Dot Language (graph based diagrams) | by Dinis Cruz. (2018, October 7). Medium. [Link]
-
Protocol Griess Test. (2019, December 8). [Link]
-
Recent Progress in Photoinduced NO Delivery With Designed Ruthenium Nitrosyl Complexes | Semantic Scholar. (n.d.). Semantic Scholar. [Link]
-
Aortic Ring Assay. (2023, August 5). YouTube. [Link]
-
Experiments on isolated vascular rings | PPTX. (n.d.). Slideshare. [Link]
-
A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta. (2019, August 29). MDPI. [Link]
-
The In Vitro and In Vivo Antitumour Activities of Nitrosyl Ruthenium Amine Complexes. (n.d.). [Link]
-
Photorelease of Nitric Oxide (NO) in Mono- and Bimetallic Ruthenium Nitrosyl Complexes: A Photokinetic Investigation with a Two-Step Model | Inorganic Chemistry. (2024, April 16). ACS Publications. [Link]
-
Nitric oxide (NO) photo-release in a series of ruthenium–nitrosyl complexes: new experimental insights in the search for a comprehensive mechanism. (2018, November 28). RSC Publishing. [Link]
-
(PDF) NO Release from trans-[Ru(NH3)4L(NO)]3+ Complexes Upon Reduction (L = 1-Methylimidazole or Benzoimidazole). (2004, May 1). ResearchGate. [Link]
-
Photoinduced cytotoxic activity of a rare ruthenium nitrosyl phenanthroline complex showing NO generation in human cells. (2024, November 5). PubMed. [Link]
-
Quantum yield (ϕNO) values of nitrosyl polypyridine ruthenium complexes... (n.d.). ResearchGate. [Link]
-
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (n.d.). MDPI. [Link]
-
Visible-light NO photolysis of ruthenium nitrosyl complexes with N2O2 ligands bearing π-extended rings and their photorelease dynamics. (n.d.). RSC Publishing. [Link]
-
Schematics of a reaction network graph. Left, reaction-centered... (n.d.). ResearchGate. [Link]
-
Reaction of trans-[RuNO(NH3)4(OH)]Cl2 with nitric acid and synthesis of ammine(nitrato)nitrosoruthenium complexes. (n.d.). ResearchGate. [Link]
-
Ruthenium nitrosyl complexes with NO release capability: the use of fluorene as an antenna. (2024, May 17). RSC Publishing. [Link]
-
A diagram of organic reaction pathways. (2010, March 22). Synook. [Link]
-
Ternary ruthenium complex hydrides for ammonia synthesis via the associative mechanism. (n.d.). [Link]
-
Reaction Pathway Diagrams - A Level Chemistry Revision Notes. (n.d.). Save My Exams. [Link]
-
Photochemical reactions of trans-[Ru(NH 3) 4L(NO)] 3+ complexes. (n.d.). ResearchGate. [Link]
-
(PDF) Structure and synthesis of nitrosoruthenium trans-diammines [Ru(NO)(NH3)(2)Cl-3] and [Ru(NO)(NH3)(2)(H2O)Cl-2]Cl center dot H2O. (2008, November 1). ResearchGate. [Link]
-
7.2.1 Reaction Pathway Diagram | PDF. (n.d.). Scribd. [Link]
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Application Notes and Protocols for the Synthesis of N-Heterocyles Using Ruthenium-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Introduction: The Strategic Advantage of Ruthenium in N-Heterocycle Synthesis
Nitrogen-containing heterocycles (N-heterocycles) are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis has long been a central focus of organic chemistry. In recent years, ruthenium-based catalysts have emerged as powerful and versatile tools for the construction of these valuable compounds. The unique reactivity of ruthenium complexes, particularly their ability to mediate C-H activation, dehydrogenative coupling, and annulation reactions, offers significant advantages over traditional synthetic methods. These advantages include increased atom economy, reduced synthetic steps, and the ability to functionalize otherwise inert C-H bonds, opening new avenues for molecular design.[1][2][3]
This comprehensive guide provides detailed application notes and protocols for the synthesis of common N-heterocycles using ruthenium catalysts. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental choices and providing step-by-step procedures to facilitate their successful implementation in the laboratory.
I. Ruthenium-Catalyzed Synthesis of Indoles via C-H Activation and Annulation
The indole scaffold is a privileged structure in medicinal chemistry. Ruthenium-catalyzed C-H activation has provided novel and efficient routes to construct substituted indoles, often obviating the need for pre-functionalized starting materials.[4]
Mechanistic Insight: The Power of Directed C-H Activation
A common strategy involves the use of a directing group on an aniline precursor, which coordinates to the ruthenium center and positions the catalyst for selective C-H bond cleavage at the ortho-position. This is followed by coordination and insertion of an alkyne, leading to the formation of a ruthenacycle intermediate. Subsequent reductive elimination and aromatization furnish the indole product. The use of an oxidant is often required to regenerate the active catalytic species.
Diagram: Proposed Catalytic Cycle for Ruthenium-Catalyzed Indole Synthesis
Caption: Proposed catalytic cycle for indole synthesis.
Experimental Protocol: Synthesis of N-(2-triazine)indoles by C-H Activation
This protocol is adapted from a procedure for the efficient ruthenium-catalyzed oxidative synthesis of N-(2-triazine) indoles from alkynes and substituted triazine derivatives.[5]
Materials:
-
Substituted N-phenyl triazine (1.0 mmol, 1.0 equiv)
-
Alkyne (1.5 mmol, 1.5 equiv)
-
[Ru(p-cymene)Cl₂]₂ (5 mol%)
-
Cu(OAc)₂ (10 mol%)
-
Solvent (e.g., 1,2-dichloroethane or water) (3 mL)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add the substituted N-phenyl triazine (1.0 mmol), the alkyne (1.5 mmol), [Ru(p-cymene)Cl₂]₂ (5 mol%), and Cu(OAc)₂ (10 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add the solvent (3 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100-120 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC if desired.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-(2-triazine)indole.
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Data Summary: Ruthenium-Catalyzed Indole Synthesis
| Entry | Aniline Derivative | Alkyne | Catalyst System | Oxidant | Yield (%) | Reference |
| 1 | N-Phenyl-2-aminopyridine | Diphenylacetylene | [Ru(p-cymene)Cl₂]₂ | Cu(OAc)₂ | 85 | [5] |
| 2 | N-Nitrosoaniline | 1-Phenyl-1-propyne | [Ru(p-cymene)Cl₂]₂ | - | 78 | [4] |
| 3 | N-Acylindole | Phenylacetylene | [Ru(p-cymene)Cl₂]₂ | Ag₂O | 92 | [4] |
II. Ruthenium-Catalyzed Synthesis of Quinolines via Acceptorless Dehydrogenative Coupling
The quinoline core is prevalent in numerous antimalarial, anticancer, and antibacterial agents. Ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) provides a green and atom-economical route to substituted quinolines from readily available anilines and diols.[6][7] This method avoids the use of stoichiometric oxidants, producing only water and hydrogen gas as byproducts.
Mechanistic Insight: A Dehydrogenation-Condensation Cascade
The reaction is believed to initiate with the ruthenium-catalyzed dehydrogenation of the 1,3-diol to form a 3-hydroxyaldehyde. This intermediate can then eliminate water to generate an α,β-unsaturated aldehyde. Subsequently, the aniline undergoes aza-Michael addition to the unsaturated aldehyde, followed by intramolecular cyclization and further dehydrogenation to afford the aromatic quinoline product.
Diagram: Experimental Workflow for Quinoline Synthesis
Sources
- 1. A Ruthenium-catalyzed, atom-economical synthesis of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Ruthenium-catalysed synthesis of 2- and 3-substituted quinolines from anilines and 1,3-diols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Sci-Hub. Ruthenium-catalysed synthesis of 2- and 3-substituted quinolines from anilines and 1,3-diols / Org. Biomol. Chem., 2011 [sci-hub.jp]
Application Notes and Protocols: Ruthenium Complexes in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Ruthenium Complexes in Solar Energy Conversion
Since the seminal work of Michael Grätzel and Brian O'Regan in 1991, dye-sensitized solar cells (DSSCs) have emerged as a compelling third-generation photovoltaic technology, offering the promise of low-cost manufacturing and versatile applications.[1] At the heart of this technology lies the sensitizer, a dye molecule responsible for absorbing sunlight and initiating the process of converting light into electrical energy.[2] Among the vast array of sensitizers developed, ruthenium(II) polypyridyl complexes have consistently demonstrated superior performance and stability, becoming the benchmark against which other dyes are measured.[3][4]
These ruthenium complexes exhibit a unique combination of properties that make them exceptionally well-suited for DSSCs. Their broad and intense metal-to-ligand charge transfer (MLCT) bands in the visible region of the solar spectrum ensure efficient light harvesting. Furthermore, their excited states possess sufficiently long lifetimes to enable efficient electron injection into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂).[4] The oxidized dye is then rapidly regenerated by a redox mediator in the electrolyte, completing the circuit. This guide provides an in-depth exploration of the application of ruthenium complexes in DSSCs, offering detailed protocols for dye synthesis, device fabrication, and characterization.
Core Mechanism of a Ruthenium-Sensitized DSSC
The operation of a DSSC is a photoelectrochemical process that mimics natural photosynthesis.[2] It involves a series of orchestrated steps that efficiently convert photons into a continuous electrical current.[5]
-
Light Absorption: A photon of light is absorbed by the ruthenium dye molecule (S) adsorbed onto the surface of the TiO₂ nanoparticles, promoting an electron from its ground state to an excited state (S*).
-
Electron Injection: The excited dye molecule (S*) injects an electron into the conduction band of the TiO₂ semiconductor. This process is exceptionally fast, occurring on the femtosecond to picosecond timescale, which minimizes energy loss.
-
Electron Transport: The injected electrons percolate through the interconnected network of TiO₂ nanoparticles to the transparent conductive oxide (TCO) coated glass substrate, which serves as the photoanode.[5]
-
External Circuit: The electrons travel through an external circuit, performing electrical work, and then reach the counter electrode.[4]
-
Dye Regeneration: The oxidized dye molecule (S+) is reduced back to its ground state (S) by accepting an electron from a redox mediator, typically the iodide/triiodide (I⁻/I₃⁻) couple, present in the electrolyte.[5]
-
Redox Mediator Regeneration: The oxidized redox mediator (I₃⁻) diffuses to the counter electrode, which is typically coated with a catalyst like platinum, where it is reduced back to its original state (I⁻) by the electrons arriving from the external circuit.[6]
This cyclic process ensures the continuous generation of current as long as the cell is illuminated.[7]
Figure 1: The operational principle of a dye-sensitized solar cell.
Key Ruthenium Complexes: Synthesis and Properties
While a multitude of ruthenium complexes have been synthesized and tested, a few have become the workhorses of DSSC research due to their exceptional performance and reliability.
N719 Dye: The Gold Standard
The N719 dye, chemically known as di-tetrabutylammonium cis-bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II), is arguably the most widely used and successful sensitizer in DSSCs.[8] It is a deprotonated version of the N3 dye and offers excellent photovoltaic performance and stability.[9]
Protocol for N719 Synthesis (Optimized): [8]
This protocol is an optimized version that reduces waste and reaction times.
Step 1: Ligand Synthesis (4,4'-dicarboxy-2,2'-bipyridine)
-
This ligand is commercially available but can be synthesized if necessary. The synthesis typically involves the oxidative coupling of 2-methyl-4-pyridinecarboxylic acid.
Step 2: Formation of the Dichloro Precursor
-
In a round-bottom flask, combine RuCl₃·xH₂O and 4,4'-dicarboxy-2,2'-bipyridine (2 equivalents) in N,N-dimethylformamide (DMF).
-
Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for several hours. The color of the solution will change, indicating the formation of the cis-[Ru(dcbpy)₂Cl₂] complex.
-
Cool the reaction mixture to room temperature and collect the precipitate by filtration. Wash the solid with water and diethyl ether and dry under vacuum.
Step 3: Thiocyanate Ligand Exchange
-
Suspend the cis-[Ru(dcbpy)₂Cl₂] complex in a mixture of DMF and water.
-
Add a large excess of potassium thiocyanate (KSCN) to the suspension.
-
Reflux the mixture for several hours. The color will change to a deep purple or black.
-
Cool the reaction mixture and add a small amount of water to precipitate the crude product.
-
Filter the solid and wash with water and diethyl ether.
Step 4: Deprotonation and Purification
-
Dissolve the crude product in ethanol.
-
Add a stoichiometric amount of tetrabutylammonium hydroxide (TBAOH) to deprotonate the carboxylic acid groups.
-
The final N719 dye can be purified by column chromatography on Sephadex LH-20 or by recrystallization.
Z907 Dye: Enhancing Durability
The Z907 dye, or cis-bis(isothiocyanato)(2,2'-bipyridyl-4,4'-dicarboxylato)(2,2'-bipyridyl-4,4'-dinonyl)ruthenium(II), is an amphiphilic sensitizer designed for improved long-term stability, particularly in the presence of water. The long alkyl chains on one of the bipyridine ligands create a hydrophobic barrier, preventing water from reaching the TiO₂ surface and desorbing the dye.[10]
The synthesis of Z907 follows a similar route to N719, with the key difference being the use of a modified bipyridine ligand bearing nonyl chains in the initial coordination step.
Black Dye: Panchromatic Absorption
The "Black Dye," trithiocyanato(4,4',4''-tricarboxy-2,2':6',2''-terpyridine)ruthenium(II), is known for its broad absorption spectrum that extends into the near-infrared region.[11] This panchromatic response allows it to harvest a larger portion of the solar spectrum, leading to higher photocurrents.[12] Its synthesis involves the reaction of RuCl₃ with the tricarboxy-terpyridine ligand, followed by the introduction of the thiocyanate ligands.
Performance of Key Ruthenium Sensitizers
The performance of a DSSC is evaluated based on several key parameters obtained from current-voltage (I-V) measurements under simulated sunlight (AM 1.5G, 100 mW/cm²).
| Dye | Voc (V) | Jsc (mA/cm²) | FF (%) | η (%) | Reference |
| N719 | 0.72 | 15.5 | 66 | 10.4-11.18 | [9][10] |
| Z907 | ~0.70 | 13.7 | ~65 | 4.8-7.0 | [13] |
| Black Dye | ~0.65 | ~20.5 | ~60 | ~11.6 | [12] |
Table 1: Photovoltaic performance parameters of DSSCs sensitized with common ruthenium complexes. Voc: open-circuit voltage; Jsc: short-circuit current density; FF: fill factor; η: power conversion efficiency.
Fabrication of a Dye-Sensitized Solar Cell: A Step-by-Step Protocol
The fabrication of a DSSC involves the assembly of several key components in a sandwich-like structure.[5]
Sources
- 1. Dye-sensitized solar cell - Wikipedia [en.wikipedia.org]
- 2. luminasolar.com [luminasolar.com]
- 3. mdpi.com [mdpi.com]
- 4. Photophysical Studies of Ruthenium-Based Complexes and the Performance of Nanostructured TiO2 Based Dye Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dye Sensitized Solar Cells: Structure and Working - Amrita Vishwa Vidyapeetham [amrita.edu]
- 6. Dye Sensitized Solar Cells-Dye Solar Cells-DSSC-DSC Gamry Instruments [gamry.com]
- 7. researchgate.net [researchgate.net]
- 8. A greener procedure for the synthesis of [Bu4N]2-cis-[Ru(4-carboxy-4′-carboxylate-2,2′-bipyridine)2(NCS)2] (N719), a benchmark dye for DSSC applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Ruthenium Complexes as Sensitizers in Dye-Sensitized Solar Cells | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Significant improvement in the conversion efficiency of black-dye-based dye-sensitized solar cells by cosensitization with organic dye - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the stability of ruthenium nitrosyl complexes in aqueous solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Ruthenium Nitrosyl Complexes. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we understand the nuances of working with these promising yet sensitive compounds and have compiled this guide based on extensive research and practical experience. Our goal is to help you anticipate and resolve common challenges, ensuring the stability and successful application of your ruthenium nitrosyl complexes in aqueous environments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable steps for resolution.
Issue 1: My ruthenium nitrosyl complex appears to be decomposing in aqueous solution, indicated by a color change and loss of the characteristic ν(NO) IR stretch.
Answer:
The stability of ruthenium nitrosyl complexes in aqueous solution is critically dependent on several factors, primarily pH, light exposure, and the nature of the ancillary ligands. Decomposition often manifests as a color change and the disappearance of the strong ν(NO) band in the infrared spectrum, typically observed between 1800-1950 cm⁻¹ for linear {RuNO}⁶ complexes.[1][2]
Underlying Causes and Explanations:
-
pH-Dependent Hydrolysis: In aqueous solutions, particularly at neutral to alkaline pH, the nitrosyl (NO⁺) ligand can be susceptible to nucleophilic attack by hydroxide ions (OH⁻), leading to the formation of a coordinated nitrite (NO₂⁻) ligand.[3][4] This process, known as nitrosyl-nitro interconversion, is a common decomposition pathway. The equilibrium between the nitrosyl and nitro forms is pH-dependent.[1][3] Some complexes may require a lower pH to maintain the stability of the nitrosyl form.[5]
-
Photodissociation: Ruthenium nitrosyl complexes are often photosensitive.[5][6] Exposure to light, especially UV or visible light of a suitable wavelength, can induce the cleavage of the Ru-NO bond, leading to the release of nitric oxide (NO) and the formation of a solvated ruthenium(III) species.[6][7][8][9][10] This process is often the desired outcome in photodynamic therapy applications but can be a source of instability if not controlled. The efficiency of NO photorelease depends on the excitation wavelength and the ligand environment.[6][7]
-
Ligand Exchange: The ancillary ligands coordinated to the ruthenium center play a crucial role in the overall stability of the complex. Ligands with strong σ-donating and π-accepting properties can stabilize the {RuNO}⁶ core. Conversely, labile ligands can be displaced by water or other species in the solution, potentially leading to a less stable complex that is more prone to decomposition. The trans ligand to the NO group has a significant influence on the Ru-NO bond strength and reactivity.[6]
Troubleshooting Steps & Preventative Measures:
-
pH Control:
-
Protocol: Prepare your aqueous solutions using appropriate buffers to maintain a stable pH. For many ruthenium nitrosyl complexes, an acidic to neutral pH range is preferable to suppress hydroxide-mediated conversion to the nitro complex.[5]
-
Rationale: By controlling the pH, you minimize the concentration of hydroxide ions, thereby shifting the equilibrium away from the formation of the less stable nitro species.
-
-
Light Protection:
-
Protocol: Conduct your experiments in the dark or under amber light conditions to prevent photodissociation.[11][12][13] Store stock solutions of your complex in amber vials or wrapped in aluminum foil.
-
Rationale: Shielding the complex from light prevents the absorption of photons that can lead to the cleavage of the Ru-NO bond.
-
-
Ligand Design and Selection:
-
Protocol: When synthesizing or selecting a ruthenium nitrosyl complex, consider the nature of the other ligands. Chelating ligands and those with strong donor atoms (e.g., N-heterocycles, phosphines) can enhance stability.
-
Rationale: A well-chosen ligand framework can modulate the electronic properties of the ruthenium center, strengthening the Ru-NO bond and increasing resistance to decomposition.[3]
-
-
Solvent Considerations:
-
Protocol: While the focus is on aqueous solutions, be mindful of the potential for hydrolysis of co-solvents (e.g., acetonitrile), which can alter the pH and introduce reactive species.[5]
-
Rationale: Maintaining a pure and well-defined solvent system is crucial for reproducible results.
-
Workflow for Diagnosing Instability:
Caption: Troubleshooting flow for complex decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range for working with ruthenium nitrosyl complexes in aqueous solutions?
A1: There is no single universal pH range, as the optimal pH depends on the specific coordination sphere of the ruthenium complex. However, a general guideline is to work in slightly acidic to neutral conditions (pH 4-7). This is because in alkaline solutions, the hydroxide ion concentration increases, promoting the nucleophilic attack on the nitrosyl ligand and its conversion to a nitrite ligand, which can be a decomposition pathway.[3][4] It is always recommended to determine the stability of your specific complex across a range of pH values as part of your initial characterization.
Q2: I observe a change in the UV-Vis spectrum of my complex over time. What could be the cause?
A2: A change in the UV-Vis spectrum is a strong indicator of a change in the coordination environment of the ruthenium center. This could be due to several processes:
-
NO Release: Photochemical or thermal release of the NO ligand will result in the formation of a new ruthenium species (e.g., an aqua complex), which will have a different absorption spectrum.[6]
-
Ligand Substitution: A ligand in the coordination sphere may be replaced by a solvent molecule (e.g., water), a process known as aquation.
-
Nitrosyl-Nitro Interconversion: As discussed, the conversion of the nitrosyl to a nitro ligand will alter the electronic structure and thus the UV-Vis spectrum.[1]
-
Redox Chemistry: The ruthenium center or the nitrosyl ligand can undergo redox reactions, leading to a new species with a different spectrum.
To identify the specific cause, it is helpful to couple UV-Vis spectroscopy with other techniques like IR spectroscopy (to monitor the ν(NO) band) and HPLC (to separate different species in solution).[4]
Q3: How can I confirm that my complex is releasing nitric oxide?
A3: There are several methods to detect and quantify nitric oxide release:
-
Griess Assay: This is a colorimetric method that detects nitrite, which is a stable oxidation product of NO in aqueous solution.
-
NO-Selective Electrodes: These electrochemical sensors can directly measure the concentration of NO in real-time.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: Using spin-trapping agents, EPR can detect the paramagnetic NO radical.[7]
-
Hemoglobin Assay: The reaction of NO with oxyhemoglobin to form methemoglobin can be monitored by UV-Vis spectroscopy.
The choice of method will depend on the experimental setup and the required sensitivity.
Q4: Can the counter-ion affect the stability of my ruthenium nitrosyl complex?
A4: Yes, the counter-ion can influence the stability, particularly in the solid state and potentially in solution. Intermolecular interactions, such as hydrogen bonding between the complex and the counter-ion, can affect the packing in the solid state and may influence the thermal stability of photo-induced linkage isomers.[14] In solution, while the direct effect might be less pronounced, the counter-ion can influence the ionic strength and solubility, which could indirectly affect reaction rates.
Q5: What are linkage isomers and how do they relate to stability?
A5: Linkage isomers are complexes that have the same chemical formula but differ in the atom through which a ligand is bonded to the metal center. For ruthenium nitrosyl complexes, light irradiation can sometimes induce the formation of metastable linkage isomers where the NO ligand is bonded differently, such as through the oxygen atom (Ru-ON, known as MS1) or in a side-on fashion (Ru-η²-NO, known as MS2).[5][8][15][16] These isomers are typically only stable at low temperatures.[16] While they are a fascinating aspect of ruthenium nitrosyl photochemistry, their formation can be considered a transient form of "instability" from the ground state, and they can be intermediates in the pathway to NO release.[5][8][15]
Decomposition and Isomerization Pathways:
Caption: Key pathways for ruthenium nitrosyl complexes in solution.
Experimental Protocols
Protocol 1: Monitoring Complex Stability by UV-Vis Spectroscopy
-
Prepare a stock solution of the ruthenium nitrosyl complex in a suitable solvent.
-
Dilute the stock solution to the desired concentration in the aqueous buffer of interest.
-
Record the initial UV-Vis spectrum (time = 0).
-
Store the solution under the desired experimental conditions (e.g., protected from light at a specific temperature).
-
At regular intervals, withdraw an aliquot and record the UV-Vis spectrum.
-
Analyze the spectral changes over time (e.g., changes in λmax, absorbance) to assess stability.
Protocol 2: Assessing pH-Dependent Stability
-
Prepare a series of buffers covering a range of pH values (e.g., pH 4, 5, 6, 7, 8).
-
Add a consistent amount of the ruthenium nitrosyl complex stock solution to each buffer.
-
Immediately record the UV-Vis and/or IR spectrum for each sample.
-
Monitor the spectral changes over a set period to determine the rate of any changes at each pH.
-
Plot the observed rate of change versus pH to identify the optimal pH range for stability.
Quantitative Data Summary
| Parameter | Typical Range/Value | Significance |
| ν(NO) IR Stretch (Linear) | 1800 - 1950 cm⁻¹ | Characteristic signature of the nitrosyl ligand. Disappearance indicates decomposition or NO release.[1][2] |
| ν(NO) IR Stretch (Bent) | 1525 - 1690 cm⁻¹ | Indicates a bent M-N-O geometry, which is less common for {RuNO}⁶ complexes but may be observed in reduced species.[2] |
| Photorelease Quantum Yield (Φ) | 0.01 - 0.5 | Efficiency of NO release upon light irradiation. Varies with complex and wavelength.[7] |
| pKa (Nitrosyl/Nitro) | Varies widely | The pH at which the nitrosyl and nitro forms are in equal concentration. Indicates pH sensitivity. |
References
-
Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. Dalton Transactions. [Link]
-
Synthesis and Structural Characterization of Several Ruthenium Porphyrin Nitrosyl Complexes. Inorganic Chemistry. [Link]
-
Ruthenium Nitrosyl Complexes: Photoinduced Delivery of NO to Different Biological Targets. ResearchGate. [Link]
-
New nitrosyl ruthenium complexes with combined activities for multiple cardiovascular disorders. PubMed Central. [Link]
-
Visible-light NO photolysis of ruthenium nitrosyl complexes with N2O2 ligands bearing π-extended rings and their photorelease dynamics. Dalton Transactions. [Link]
-
Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. Dalton Transactions. [Link]
-
Conformation, hydration, and ligand exchange process of ruthenium nitrosyl complexes in aqueous solution; Free. JOPSS. [Link]
-
Theoretical Spectroscopy and Photodynamics of a Ruthenium Nitrosyl Complex. Inorganic Chemistry. [Link]
-
Theoretical Spectroscopy and Photodynamics of a Ruthenium Nitrosyl Complex. Sci-Hub. [Link]
-
Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. Semantic Scholar. [Link]
-
New Ruthenium Nitrosyl Complexes Combining Potentially Photoactive Nitrosyl Group with the Magnetic Nitroxide Radicals as Ligands. National Institutes of Health. [Link]
-
synthesis, characterization and antimicrobial activity of ruthenium nitrosyl complexes containing polypyridyl ligands. SciELO. [Link]
-
The Ruthenium Nitrosyl Moiety in Clusters: Trinuclear Linear μ-Hydroxido Magnesium(II)-Diruthenium(II), μ3-Oxido Trinuclear Diiron(III)–Ruthenium(II), and Tetranuclear μ4-Oxido Trigallium(III)-Ruthenium(II) Complexes. Inorganic Chemistry. [Link]
-
Nitrosyl Complexes of Ruthenium. Scribd. [Link]
-
Ru(0) and Ru(II) Nitrosyl Pincer Complexes: Structure, Reactivity, and Catalytic Activity. Inorganic Chemistry. [Link]
-
NO INTERCONVERSION AND REACTIONS WITH BIOLOGICAL REDUCTANTS CHROMATOGRAPHIC INVESTIGATION OF RUTHENIUM NITROSYL COMPLEX. SciELO. [Link]
-
Metal nitrosyl complex. Wikipedia. [Link]
-
In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complexes. Inorganic Chemistry. [Link]
-
The impact of counterion on the metastable state properties of nitrosyl ruthenium complexes. ResearchGate. [Link]
-
Ligand Environment and Light: Two Triggers for Controlling Cytotoxicity of Ruthenium Nitrosyl Complexes. OUCI. [Link]
-
Ligand Environment and Light: Two Triggers for Controlling Cytotoxicity of Ruthenium Nitrosyl Complexes. ResearchGate. [Link]
-
Ligand environment and light: two triggers for controlling cytotoxicity of ruthenium nitrosyl complexes. Semantic Scholar. [Link]
-
The Ruthenium Nitrosyl Moiety in Clusters: Trinuclear Linear μ-Hydroxido Magnesium(II). PubMed Central. [Link]
-
Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies. National Institutes of Health. [Link]
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- 3. New nitrosyl ruthenium complexes with combined activities for multiple cardiovascular disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00290F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Visible-light NO photolysis of ruthenium nitrosyl complexes with N2O2 ligands bearing π-extended rings and their photorelease dynamics - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sci-Hub. Theoretical Spectroscopy and Photodynamics of a Ruthenium Nitrosyl Complex / Inorganic Chemistry, 2014 [sci-hub.box]
- 11. Ligand Environment and Light: Two Triggers for Controlling Cytotoxicity of Ruthenium Nitrosyl Complexes [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
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- 16. pubs.acs.org [pubs.acs.org]
Ruthenium-Catalyzed Synthesis: Technical Support & Troubleshooting Guide
Welcome to the technical support center for ruthenium-catalyzed synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging the power of ruthenium catalysts in their work. Ruthenium's versatility in promoting a wide range of transformations—from olefin metathesis to hydrogenations and C-H functionalization—is remarkable.[1][2] However, harnessing its full potential requires a nuanced understanding of reaction parameters.
This document moves beyond standard protocols to provide in-depth, field-tested insights into troubleshooting and optimizing your reactions. We will explore the causality behind experimental choices, ensuring that every adjustment is informed by sound scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides a foundational understanding for troubleshooting.
Q1: My ruthenium-catalyzed reaction shows low or no conversion. What are the first things I should check?
A1: When facing a stalled reaction, begin with the most fundamental parameters before moving to more complex variables.
-
Atmosphere Control: Ensure your reaction is under an inert atmosphere (Argon or Nitrogen). Many ruthenium catalysts, particularly those in a lower oxidation state, are sensitive to oxygen.[3]
-
Solvent & Reagent Purity: Trace impurities can act as potent catalyst poisons.[4][5] Water, even at low concentrations (0.1-1% v/v), can severely degrade the productivity of many ruthenium catalysts, especially in olefin metathesis.[6] Use freshly distilled, anhydrous, and degassed solvents. Verify the purity of your substrates, as functional groups like thiols or unpurified amines can poison the catalyst.
-
Catalyst Integrity: Was the catalyst handled and stored correctly? Many are air-sensitive and require storage in a glovebox or desiccator.[3] Consider performing a test reaction with a known, reliable substrate to confirm the catalyst's activity.
-
Temperature: Confirm your reaction temperature. Some ruthenium pre-catalysts require thermal activation to initiate the catalytic cycle. For example, dissociation of a phosphine ligand is often the rate-limiting initiation step in many olefin metathesis catalysts.[7]
Q2: How do I select the appropriate ruthenium catalyst for my specific transformation?
A2: Catalyst selection is critical and depends on the reaction type and substrate complexity.
-
For Olefin Metathesis: The choice depends on the desired reactivity and stability. First-generation Grubbs catalysts are robust but less active. Second-generation catalysts, incorporating N-heterocyclic carbene (NHC) ligands, offer higher activity and broader substrate scope.[8] Hoveyda-Grubbs type catalysts provide increased stability and are often preferred for challenging applications.[9]
-
For Hydrogenation: The choice is dictated by the functional group to be reduced. Ruthenium pincer complexes (e.g., Ru-MACHO) are highly efficient for ester hydrogenation.[10] For selective hydrogenation of arenes, supported ruthenium catalysts (e.g., Ru/C) are often employed under milder conditions.[11][12]
-
For C-H Activation/Cross-Coupling: The directing group on your substrate is a key consideration. Catalysts like [RuCl2(p-cymene)]2 are common precursors, often used with specific ligands and additives to facilitate C-H cleavage and subsequent coupling.[13][14]
Q3: My reaction is producing a mixture of isomers or undesired side products. How can I improve selectivity?
A3: Poor selectivity is a classic optimization problem that can be addressed by systematically tuning reaction parameters.
-
Ligand Modification: The steric and electronic properties of the ligands coordinated to the ruthenium center are paramount in controlling selectivity.[15][16] For instance, in asymmetric hydrogenation, chiral ligands are used to induce enantioselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. In some asymmetric hydrogenations of quinolines, dichloromethane (DCM) favors tetrahydro-products while methanol (MeOH) promotes the formation of octahydro-products, demonstrating solvent-controlled chemoselectivity.[17]
-
Additives and Co-catalysts: Additives can play multiple roles, from halide scavengers (e.g., silver salts) in C-H activation to bases that modulate catalyst activity.[13][18] In some cases, CO2 can be used as a "molecular trigger" to switch selectivity in the hydrogenation of substrates with multiple reducible groups.[19]
-
Temperature and Concentration: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy. Running reactions at higher dilution can sometimes suppress bimolecular decomposition pathways or side reactions.[20]
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to solving specific, persistent experimental issues.
Guide 1: Diagnosing and Overcoming Catalyst Deactivation
Catalyst deactivation is a primary cause of incomplete reactions and low turnover numbers (TONs).[4][20] It can occur through several mechanisms.[4][21]
Symptom: The reaction starts but stops before completion, or catalyst loading needs to be unusually high (>5 mol%).
Workflow for Diagnosing Deactivation:
Caption: Troubleshooting workflow for catalyst deactivation.
Common Deactivation Pathways & Solutions:
-
Poisoning: This is a chemical deactivation where impurities in the feed bind strongly to the active ruthenium sites, blocking them from reactants.[5]
-
Cause: Common poisons include sulfur, phosphorus, and certain nitrogen-containing compounds. Halide ions can also inhibit some catalytic systems.[22]
-
Solution: Rigorously purify substrates and solvents. Pass solvents through activated alumina. If the substrate contains a potentially coordinating functional group (e.g., pyridine), a catalyst less susceptible to inhibition may be needed.
-
-
Thermal Degradation (Sintering): At high temperatures, small ruthenium particles on a support can migrate and agglomerate into larger, less active particles, reducing the available surface area.[5] This is more common with heterogeneous catalysts.
-
Cause: Excessive reaction temperature.
-
Solution: Operate at the lowest effective temperature. Screen for catalysts that are active at lower temperatures.
-
-
Fouling: This is a mechanical deactivation caused by the deposition of materials, such as carbonaceous deposits (coke), on the catalyst surface, blocking active sites and pores.[4][5]
-
Cause: Decomposition of organic substrates or products at high temperatures.
-
Solution: Lower the reaction temperature. In some industrial processes, periodic regeneration by controlled oxidation to burn off coke is possible.
-
-
Formation of Inactive Species: The catalyst can evolve into a non-productive state.
-
Cause (Olefin Metathesis): In olefin metathesis, decomposition pathways can lead to the formation of Ru-hydride species that are highly active for olefin isomerization but not metathesis, compromising yield and selectivity.[20] Another pathway involves the intramolecular reaction between the carbene and an arene ligand.[23]
-
Cause (C-H Hydroxylation): Ligand dissociation from the Ru center can be a major issue. The dissociated ligand can be oxidized and then re-coordinate to the metal, acting as a potent catalyst poison.[24]
-
Solution: Choose a more robust catalyst (e.g., Hoveyda-Grubbs vs. Grubbs-II for metathesis). Optimize ligand design for greater stability.[24] For metathesis, ensure efficient removal of ethylene byproduct, which can participate in decomposition pathways.[20]
-
Guide 2: Optimizing Reaction Parameters Systematically
A Design of Experiments (DoE) approach can be highly effective for identifying important parameter effects and optimizing conditions efficiently.[10] However, a simplified, stepwise approach is often sufficient.
Step-by-Step Optimization Protocol:
-
Establish a Baseline: Run the reaction using standard literature conditions or the catalyst supplier's recommendation. Ensure you have a reliable analytical method (GC, HPLC, NMR) to determine yield and purity.
-
Screen Key Parameters: Vary one parameter at a time while keeping others constant to gauge its impact.
| Parameter | Range/Variables to Test | Rationale & Key Insights |
| Catalyst | Screen 2-4 different Ru catalysts (e.g., different generations of Grubbs catalysts, various pincer ligands). | The catalyst's structure dictates its activity, stability, and selectivity. A different ligand framework can completely change the outcome.[7][8] |
| Solvent | Toluene, Dioxane, THF, DCM, MeOH. | Solvent polarity and coordinating ability can stabilize transition states, influence catalyst solubility, and even control chemoselectivity.[17][25] |
| Temperature | -20°C to 120°C (in 20°C increments). | Affects reaction rate and catalyst stability. Higher temperatures can accelerate slow reactions but may also increase catalyst decomposition.[13] |
| Concentration | 0.01 M to 1.0 M. | Can influence reaction order and the rate of bimolecular vs. unimolecular pathways (e.g., intermolecular vs. intramolecular reactions, or catalyst decomposition). |
| Additives | Bases (e.g., K2CO3, NaOAc), Acids, Halide Scavengers (e.g., AgSbF6). | Additives are often crucial. Bases can act as proton acceptors, while silver salts can abstract halides to generate a more active cationic catalyst.[13][18] |
-
Refine Optimal Conditions: Once the most influential parameters are identified, perform a second round of optimization focusing on a narrower range around the best-performing conditions from step 2.
Visualization of the Optimization Logic:
Caption: A stepwise logic for reaction condition optimization.
Conclusion
The successful optimization of ruthenium-catalyzed reactions is a systematic process that combines a solid understanding of the catalyst's mechanism with meticulous experimental practice. By recognizing the symptoms of common problems like catalyst deactivation and by methodically tuning key parameters, researchers can unlock the full synthetic potential of these powerful catalytic systems. Always remember that purity—of reagents, solvents, and the reaction atmosphere—is the foundation upon which a successful catalytic reaction is built.
References
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Optimization of ruthenium(II)‐catalyzed enantioselective C−H... . ResearchGate. Available at: [Link]
-
Ruthenium-catalyzed hydroarylation reactions as the strategy towards the synthesis of alkylated arenes and substituted alkenes . RSC Publishing. Available at: [Link]
-
Ruthenium(0)-Catalyzed Cross-Coupling of Aryl Methyl Ethers with Organoboranes by Selective C–O Cleavage . ACS Publications. Available at: [Link]
-
Optimization and sustainability assessment of a continuous flow Ru-catalyzed ester hydrogenation for an important precursor of a β2-adrenergic receptor agonist . RSC Publishing. Available at: [Link]
-
Computational design of ruthenium hydride olefin-hydrogenation catalysts containing hemilabile ligands . Canadian Science Publishing. Available at: [Link]
-
Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization . Journal of the American Chemical Society. Available at: [Link]
-
Ruthenium-Catalyzed Cross-Coupling of Ketones as an Alkenyl Electrophile with Organoborons via Cleavage of Alkenyl C–N Bonds of in Situ Generated Enamines . Organic Letters. Available at: [Link]
-
Selectivity control in hydrogenation through adaptive catalysis using ruthenium nanoparticles on a CO2-responsive support . Nature Communications. Available at: [Link]
-
Heterogeneous Catalyst Deactivation and Regeneration: A Review . MDPI. Available at: [Link]
-
Ruthenium Complexes Bearing α-Diimine Ligands and Their Catalytic Applications in N-Alkylation of Amines, α-Alkylation of Ketones, and β-Alkylation of Secondary Alcohols . Molecules. Available at: [Link]
-
Optimization of the reaction conditions [a] . ResearchGate. Available at: [Link]
-
Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives . Organic Letters. Available at: [Link]
-
Ruthenium-catalyzed intermolecular alkene–alkyne couplings in biologically relevant media . Nature Communications. Available at: [Link]
-
Ruthenium(II)-Catalyzed Hydrogenation and Tandem (De)Hydrogenation via Metal–Ligand Cooperation: Base- and Solvent-Assisted Switchable Selectivity . The Journal of Organic Chemistry. Available at: [Link]
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Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes . Journal of the American Chemical Society. Available at: [Link]
-
Mechanisms of catalyst deactivation . Catalysis Today. Available at: [Link]
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Optimization of ruthenium-catalyzed decarboxylative C-C alkylation of . ResearchGate. Available at: [Link]
-
Strategies for the design of ruthenium-based electrocatalysts toward acidic oxygen evolution reaction . EES Catalysis. Available at: [Link]
-
The Impact of Water on Ru-Catalyzed Olefin Metathesis: Potent Deactivating Effects Even at Low Water Concentrations . ACS Catalysis. Available at: [Link]
-
Recent Advances in Ruthenium-Catalyzed Hydrogenation Reactions of Renewable Biomass-Derived Levulinic Acid in Aqueous Media . Frontiers in Chemistry. Available at: [Link]
-
meta-Allylation of Arenes via Ruthenium-Catalyzed Cross-Dehydrogenative Coupling . The Journal of Organic Chemistry. Available at: [Link]
-
Deactivation of Ruthenium Olefin Metathesis Catalysts Through Intramolecular Carbene-Arene Bond Formation . Angewandte Chemie International Edition. Available at: [Link]
-
Preparation and Characterization of Ru-Based Catalyst for Power to Gas Applications . MDPI. Available at: [Link]
-
Mechanism and Activity of Ruthenium Olefin Metathesis Catalysts . Journal of the American Chemical Society. Available at: [Link]
-
Functionalization of Ruthenium Olefin-Metathesis Catalysts for Interdisciplinary Studies in Chemistry and Biology . MDPI. Available at: [Link]
-
Recent Advances in Ruthenium-Based Olefin Metathesis . ACS Symposium Series. Available at: [Link]
-
Ligand Effects in Ruthenium Nanoparticle Catalysis . SpringerLink. Available at: [Link]
-
Ligand Influence on Metathesis Activity of Ruthenium Carbene Catalysts: A DFT Study . ResearchGate. Available at: [Link]
-
Ligand Effects in Novel Ruthenium-Based ROMP Catalysts Bearing Bidentate Phosphines . Organometallics. Available at: [Link]
-
An Air- and Moisture-stable Ruthenium Catalyst for Diverse Reactivity with Gillian McArthur . YouTube. Available at: [Link]
-
Mechanistic Study of Ruthenium-Catalyzed C–H Hydroxylation Reveals an Unexpected Pathway for Catalyst Arrest . Journal of the American Chemical Society. Available at: [Link]
-
Revised Mechanism for a Ruthenium-Catalyzed Coupling of Aldehyde and Terminal Alkyne . ACS Omega. Available at: [Link]
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Troubleshooting common issues in the synthesis of ruthenium complexes
Welcome to the technical support center for the synthesis of ruthenium complexes. This resource is designed for researchers, scientists, and drug development professionals who work with the fascinating and diverse chemistry of ruthenium. The synthesis of these complexes, while powerful, often presents unique challenges. This guide provides in-depth troubleshooting advice and practical protocols to help you navigate common issues and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section offers quick answers to common problems encountered during the synthesis of ruthenium complexes.
Q1: My reaction mixture turned black/dark brown unexpectedly. What does this indicate?
A1: An unexpected black or dark brown precipitate is often indicative of the formation of ruthenium oxides (e.g., RuO₂) or, in some cases, finely divided ruthenium metal.[1][2][3] This can be caused by the presence of oxidizing agents, unintentional exposure to air (oxygen) when working with air-sensitive Ru(II) complexes, or excessive heating which leads to decomposition.[1][3] Ensure your reaction is performed under a strictly inert atmosphere (N₂ or Ar) and that all solvents are thoroughly deoxygenated.
Q2: The solubility of my ruthenium precursor in my chosen solvent is very poor. What can I do?
A2: Poor solubility is a common issue. The choice of solvent is critical and depends heavily on both the ruthenium precursor and the ligands involved.[4] For common salt precursors like RuCl₃·xH₂O, alcohols like methanol or ethanol are often effective.[4] For organometallic precursors such as ruthenocenes or carbonyl complexes, non-polar organic solvents like toluene, CH₂Cl₂, or CHCl₃ are generally better choices.[4][5] If solubility remains an issue, consider gentle heating or switching to a more polar aprotic solvent like DMF or DMSO, but be mindful of their potential to coordinate to the metal center. Some modern ruthenium complexes are specifically designed with ligands that enhance solubility in aqueous or organic media.[6][7]
Q3: My NMR spectrum is broad, or the peaks are shifted significantly. Is my complex paramagnetic?
A3: Significant peak broadening and unusual chemical shifts are classic indicators of paramagnetism. Ruthenium(III) complexes, having an unpaired electron, are paramagnetic, which makes their characterization by NMR non-trivial.[8] Diamagnetic Ru(II) and Ru(0) complexes should exhibit sharp NMR signals. If you expect a diamagnetic complex but observe paramagnetic characteristics, it may suggest the presence of a Ru(III) impurity or unexpected oxidation during your reaction or workup.
Q4: I'm having trouble removing residual ruthenium catalyst from my polymer after a ROMP reaction. What's the best method?
A4: Removing ruthenium residues from polymers synthesized via Ring-Opening Metathesis Polymerization (ROMP) is a well-known challenge. While traditional methods like column chromatography or precipitation can be effective, they are not always sufficient. A highly effective modern technique is covalent capture purification, where the polymer is selectively captured on a solid support, impurities are washed away, and the purified polymer is then cleaved from the support.[9] This method can achieve purities of ≥99.6% ruthenium removal.[9]
In-Depth Troubleshooting Guides
This section provides a more detailed breakdown of issues organized by the experimental stage.
Pre-Reaction & Reagent Issues
Careful planning and reagent selection are foundational to a successful synthesis.
Problem: Inconsistent Results Using Ruthenium Trichloride (RuCl₃·xH₂O)
-
Causality: Commercial "ruthenium trichloride" is notoriously ill-defined.[10][11] It is often a mixture of various chloro, aquo, and hydroxo-bridged species with ruthenium in mixed oxidation states (primarily +3 and +4).[12] The exact composition and hydration state (xH₂O) can vary significantly between batches and suppliers, leading to poor reproducibility.
-
Solution Strategy:
-
Standardize Your Precursor: Before use in a series of reactions, it is sometimes beneficial to pre-treat the RuCl₃·xH₂O. A common procedure involves heating a solution of the chloride salt in a mixture of ethanol and HCl to generate a more consistent starting species in solution.
-
Switch to a Well-Defined Precursor: For greater consistency, consider using a well-defined molecular precursor. The choice depends on the desired final oxidation state and coordination sphere. See the table below for examples.
-
Document Everything: Always record the supplier, lot number, and appearance of your RuCl₃·xH₂O precursor.
-
Table 1: Common Well-Defined Ruthenium Precursors
| Precursor | Common Oxidation State | Typical Solvents | Key Applications & Notes |
| [Ru(p-cymene)Cl₂]₂ | Ru(II) | CH₂Cl₂, CHCl₃, MeOH | Excellent starting material for "piano-stool" complexes. The cymene ligand can be displaced under the right conditions.[13] |
| RuCl₂(PPh₃)₃ | Ru(II) | Toluene, CH₂Cl₂, Benzene | A versatile precursor for a wide range of Ru(II) phosphine chemistry.[14] Sensitive to oxidation in solution. |
| Ru₃(CO)₁₂ | Ru(0) | Hexane, Toluene | Used for synthesizing ruthenium carbonyl clusters and other Ru(0) complexes.[5][15] Requires careful handling due to toxicity of CO. |
| cis-[Ru(bpy)₂Cl₂] | Ru(II) | Water, EtOH, DMF | A common precursor for synthesizing polypyridyl complexes like [Ru(bpy)₃]²⁺.[4] |
| cis-[Ru(DMSO)₄Cl₂] | Ru(II) | DMSO, Water, MeOH | The DMSO ligands are labile and can be readily displaced, making it a useful starting material for complexes requiring gentle reaction conditions.[4] |
Issues During the Reaction
Monitoring the reaction is key to identifying and rectifying problems as they occur.
Problem: The Reaction Stalls or Fails to Go to Completion (Incomplete Ligand Exchange)
-
Causality: Ligand exchange reactions are often equilibrium processes.[16] The kinetics can be slow, or the equilibrium may not favor the product side under the chosen conditions. Several factors control this: the lability of the leaving group ligand, the nucleophilicity of the incoming ligand, steric hindrance, and the solvent.[17][18]
-
Solution Workflow: The following decision tree can help diagnose and solve issues with ligand exchange.
Caption: Troubleshooting workflow for stalled ligand exchange reactions.
Work-up and Purification Challenges
The isolation of a pure product is often the most challenging step.
Problem: Difficulty in Purifying the Ruthenium Complex
-
Causality: Ruthenium complexes can be difficult to purify due to their charge, polarity, and sometimes limited stability on common stationary phases like silica gel. Isomers (e.g., facial/meridional) can also be challenging to separate.[19]
-
Solution Strategy:
-
Crystallization: This should always be the first choice. A slow diffusion of a non-solvent into a concentrated solution of your complex is often effective. For charged complexes, changing the counter-ion can dramatically affect crystallinity and solubility.
-
Column Chromatography: This is a powerful but potentially problematic technique.
-
Stationary Phase: Standard silica gel can be too acidic and may decompose some complexes. Using deactivated neutral alumina or celite can be a good alternative. For ionic complexes, ion-exchange chromatography (e.g., using Sephadex) is often the method of choice.[19]
-
Eluent: The solvent system must be carefully chosen. For charged polypyridyl complexes, a common eluent is acetonitrile.[20] Sometimes, adding a salt to the eluent is necessary in ion-exchange chromatography to displace the product.[19]
-
-
Precipitation/Washing: If the product is insoluble in a particular solvent while the impurities are soluble, this can be a simple and effective purification method. For example, precipitating a charged complex from a polar solvent by adding a non-polar solvent like diethyl ether is a common final purification step.[20]
-
Characterization and Stability
Confirming the identity and purity of the final product is the ultimate goal.
Problem: Ambiguous or Complex NMR Spectra
-
Causality: Even for diamagnetic Ru(II) complexes, NMR spectra can be complex due to the presence of isomers, fluxional processes (ligand rotation), or solvent coordination.
-
Solution Strategy:
-
2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are invaluable for assigning complex proton and carbon spectra.[21]
-
Variable Temperature (VT) NMR: If you suspect a fluxional process (e.g., hindered rotation of a ligand), acquiring spectra at different temperatures can help. At low temperatures, the process may slow down, resulting in sharp, distinct signals for each conformer. At high temperatures, rotation may become fast on the NMR timescale, leading to averaged, sharp signals.
-
Check for Solvent Coordination: Acquiring a spectrum in a non-coordinating solvent (like CD₂Cl₂) versus a coordinating one (like DMSO-d₆) can reveal if solvent molecules are part of the complex's coordination sphere.[8]
-
Reference the Literature: The chemical shifts for ruthenium complexes are well-documented. Comparing your data to known, similar structures can provide crucial insights.[22][23][24]
-
Problem: Product Decomposes Upon Storage
-
Causality: Many ruthenium complexes, particularly those in the Ru(II) oxidation state or with labile ligands, are sensitive to air, light, or moisture. Organometallic complexes can be thermally unstable.[5]
-
Solution Strategy:
-
Storage Conditions: Store sensitive complexes under an inert atmosphere (in a glovebox or a sealed vial backfilled with argon/nitrogen), protected from light (in an amber vial or wrapped in foil), and at low temperatures (in a freezer at -20 °C).
-
Purity: Impurities can sometimes catalyze decomposition. Ensure your product is as pure as possible before long-term storage.
-
Counter-ion: For ionic complexes, the choice of counter-ion can affect stability. Large, non-coordinating anions like PF₆⁻ or BPh₄⁻ often yield more stable and crystalline solids than smaller anions like Cl⁻.
-
Key Experimental Protocol: Purification of a Cationic Ruthenium(II) Polypyridyl Complex by Column Chromatography
This protocol provides a general method for purifying a complex such as ₂.
-
Prepare the Column:
-
Select a column with a diameter appropriate for the amount of crude product (typically a 20:1 to 50:1 ratio of stationary phase to crude product by weight).
-
Use neutral alumina or silica gel as the stationary phase. Create a slurry of the stationary phase in the initial eluent (e.g., acetonitrile).
-
Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the stationary phase. Do not let the column run dry.
-
-
Load the Sample:
-
Dissolve the crude ruthenium complex in a minimum amount of a polar solvent like acetone or acetonitrile.
-
Alternatively, for less soluble complexes, create a slurry of the crude product with a small amount of the stationary phase ("dry loading"). Evaporate the solvent and carefully add the resulting dry powder to the top of the column.
-
-
Elute the Column:
-
Begin eluting with a suitable solvent system. For many Ru(II) polypyridyl complexes, starting with acetonitrile is effective.[20]
-
If the desired compound does not move, gradually increase the polarity of the eluent. A common gradient might involve adding methanol or a saturated aqueous solution of KNO₃ to the acetonitrile.
-
Collect fractions as the colored bands elute from the column. Monitor the fractions by thin-layer chromatography (TLC).
-
-
Isolate the Product:
-
Combine the pure fractions, identified by TLC.
-
Remove the solvent using a rotary evaporator.
-
If the complex was eluted with a salt-containing mobile phase, it may be necessary to perform a counter-ion exchange. Dissolve the residue in a minimum of acetone or water, and add a concentrated solution of NH₄PF₆ or KPF₆ to precipitate the desired PF₆⁻ salt.
-
Collect the precipitate by filtration, wash with a small amount of cold water, then diethyl ether, and dry under vacuum.
-
References
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Wikipedia. (n.d.). Ruthenium compounds. Retrieved from [Link]
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Xu-jie, Y., et al. (2000). A Study on the Spectra Characterization of Ruthenium(Ii) Complexes. Spectroscopy Letters, 33(3). Retrieved from [Link]
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Garza-Ortiz, A., et al. (2022). Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. PubMed Central. Retrieved from [Link]
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Gordon, R. G., et al. (2008). Synthesis and Characterization of Ruthenium Amidinate Complexes as Precursors for Vapor Deposition. The Open Inorganic Chemistry Journal, 2, 11-17. Retrieved from [Link]
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Bhuiyan, M. A. H., et al. (2011). Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. ScholarWorks@UARK. Retrieved from [Link]
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Marzo, T., et al. (2022). Design and Anticancer Properties of New Water-Soluble Ruthenium–Cyclopentadienyl Complexes. Molecules, 27(14), 4536. Retrieved from [Link]
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Schrock, R. R., & Johnson, J. A. (2011). New Purification Strategies and Monomer Platforms for Ruthenium-Initiated Living Ring-Opening Metathesis Polymerization. DSpace@MIT. Retrieved from [Link]
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Brevard, C., & Granger, P. (1983). Ruthenium NMR spectroscopy: a promising structural and analytical tool. General trends and applicability to organometallic and inorganic chemistry. Inorganic Chemistry, 22(4), 532-537. Retrieved from [Link]
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Xu-jie, Y., et al. (2000). A Study on the Spectra Characterization of Ruthenium(Ii) Complexes. SciSpace. Retrieved from [Link]
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Huminiecki, L., et al. (2023). Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies. Frontiers in Chemistry, 11. Retrieved from [Link]
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CDN. (2017). SAFETY DATA SHEET Ruthenium (pieces). Retrieved from [Link]
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Fletcher, N. C., et al. (2001). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. Journal of the Chemical Society, Dalton Transactions, (15), 2352-2358. Retrieved from [Link]
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Wang, F., et al. (2022). Arene Ru(II) Complexes with Difluorinated Ligands Act as Potential Inducers of S-Phase Arrest via the Stabilization of c-myc G-Quadruplex DNA. International Journal of Molecular Sciences, 23(6), 3121. Retrieved from [Link]
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Dodsworth, E. S., & Lever, A. B. P. (1987). Interpretation of ruthenium NMR chemical shifts in ruthenium(II) complexes. Journal of Magnetic Resonance, 71(1), 142-145. Retrieved from [Link]
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Singh, A., et al. (2014). Ruthenium complexes as precursors for chemical vapor-deposition (CVD). RSC Advances, 4(77), 40788-40813. Retrieved from [Link]
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Heraeus Precious Metals. (n.d.). Ruthenium Precursors for the Semiconductor Industry. Retrieved from [Link]
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Wang, H., et al. (2019). Sol–Gel Synthesis of Ruthenium Oxide Nanowires To Enhance Methanol Oxidation in Supported Platinum Nanoparticle Catalysts. ACS Omega, 4(8), 13398-13404. Retrieved from [Link]
-
Weigl, F., et al. (2018). Water-soluble transition metal complexes of ruthenium(ii), osmium(ii), rhodium(iii) and iridium(iii) with chelating N-heterocyclic carbene ligands in hydrogenation and transfer hydrogenation catalysis. Dalton Transactions, 47(7), 2456-2471. Retrieved from [Link]
-
ResearchGate. (2015). What is the effect of solvent in preparing ruthenium complexes?. Retrieved from [Link]
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Ishikita, H., & Saito, T. (2015). Conformation, hydration, and ligand exchange process of ruthenium nitrosyl complexes in aqueous solution. Journal of the Physical Society of Japan, 84(7), 074801. Retrieved from [Link]
-
Jerkiewicz, G., et al. (2020). Green Synthesis and Modification of RuO2 Materials for the Oxygen Evolution Reaction. Frontiers in Chemistry, 8. Retrieved from [Link]
-
Music, S., & Popovic, S. (2001). Influence of Synthesis Procedure on the Formation of RuO2. ResearchGate. Retrieved from [Link]
-
Gatalo, M., et al. (2020). Modification of the Electrochemical Surface Oxide Formation and the Hydrogen Oxidation Activity of Ruthenium by Strong Metal Support Interactions. Journal of The Electrochemical Society, 167(14), 146506. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2017). Ruthenium - A strange element. Retrieved from [Link]
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Fair-brother, S. J., et al. (2021). Controlled Ligand Exchange Between Ruthenium Organometallic Cofactor Precursors and a Naïve Protein Scaffold Generates Artificial Metalloenzymes Catalysing Transfer Hydrogenation. Angewandte Chemie International Edition, 60(20), 10919-10923. Retrieved from [Link]
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Singh, A., et al. (2014). Ruthenium Complexes as Precursors for Chemical Vapor-Deposition (CVD). ResearchGate. Retrieved from [Link]
-
Gschwind, F. M., et al. (2021). A novel liquid Ruthenium precursor and its successful implementation in ALD. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Ligand Exchange Reactions (Introduction). Retrieved from [Link]
-
Austin, D. Z., et al. (2017). Atomic Layer Deposition of Ruthenium Using the Novel Precursor bis(2,6,6-trimethyl-cyclohexadienyl)ruthenium. Chemistry of Materials, 29(3), 1107-1115. Retrieved from [Link]
-
Huminiecki, L., et al. (2023). Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies. Frontiers in Chemistry, 11. Retrieved from [Link]
-
Martínez-Reyes, L. M., et al. (2024). Synthesis of New Ruthenium Complexes and Their Exploratory Study as Polymer Hybrid Composites in Organic Electronics. Molecules, 29(9), 2180. Retrieved from [Link]
-
Tyson, D. S., et al. (2012). Ruthenium Complexes that Break the Rules: Structural Features Controlling Dual Emission. Inorganic Chemistry, 51(13), 7149-7161. Retrieved from [Link]
-
Kumar, A., et al. (2015). Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands. Dalton Transactions, 44(39), 17359-17368. Retrieved from [Link]
-
Kumar, A., & Singh, R. (2022). Synthesis of Ruthenium complexes and their catalytic applications: A review. Arabian Journal of Chemistry, 15(9), 104165. Retrieved from [Link]
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- 5. gordon.faculty.chemistry.harvard.edu [gordon.faculty.chemistry.harvard.edu]
- 6. Design and Anticancer Properties of New Water-Soluble Ruthenium–Cyclopentadienyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Water-soluble transition metal complexes of ruthenium(ii), osmium(ii), rhodium(iii) and iridium(iii) with chelating N-heterocyclic carbene ligands in hydrogenation and transfer hydrogenation catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Purification Strategies and Monomer Platforms for Ruthenium-Initiated Living Ring-Opening Metathesis Polymerization [dspace.mit.edu]
- 10. Ruthenium - Wikipedia [en.wikipedia.org]
- 11. Ruthenium compounds - Wikipedia [en.wikipedia.org]
- 12. Sciencemadness Discussion Board - Ruthenium - A strange element - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Arene Ru(II) Complexes with Difluorinated Ligands Act as Potential Inducers of S-Phase Arrest via the Stabilization of c-myc G-Quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Controlled Ligand Exchange Between Ruthenium Organometallic Cofactor Precursors and a Naïve Protein Scaffold Generates Artificial Metalloenzymes Catalysing Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 24. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ruthenium Nitrosyl Coordination Compounds
Welcome to the technical support center for the purification of ruthenium nitrosyl coordination compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common challenges encountered during the purification of these fascinating and reactive molecules. Our goal is to equip you with the knowledge to navigate the nuances of their purification, ensuring the integrity and purity of your compounds for downstream applications.
Frequently Asked Questions (FAQs)
General Considerations
Q1: My ruthenium nitrosyl complex appears unstable during purification. What are the general precautions I should take?
A1: Ruthenium nitrosyl complexes can be sensitive to light, air, and certain chromatographic media. The Ru-NO bond can be photolabile, leading to the release of nitric oxide (NO) upon exposure to light, particularly UV light.[1][2][3][4][5][6] To maintain the integrity of your compound, it is crucial to:
-
Work in reduced light conditions: Use amber glassware or wrap your flasks and columns in aluminum foil.
-
Maintain an inert atmosphere: Perform purifications under a nitrogen or argon atmosphere to prevent oxidation or reaction with atmospheric oxygen.
-
Control the temperature: Many ruthenium complexes are thermally sensitive.[7] Keeping purification steps at low temperatures (e.g., using a cold room or ice baths) can minimize degradation.
-
Choose your materials carefully: Be mindful of the reactivity of your complex with solvents and stationary phases.
Column Chromatography
Q2: I'm observing streaking and poor separation of my ruthenium nitrosyl complex on a silica gel column. What could be the cause?
A2: Streaking and poor separation on silica gel are common issues. The primary culprit is often the interaction between your complex and the stationary phase. Silica gel has acidic silanol groups on its surface, which can lead to several problems:
-
Decomposition: The acidic nature of silica can catalyze the decomposition of sensitive ruthenium nitrosyl complexes.
-
Irreversible adsorption: Polar complexes can bind strongly and sometimes irreversibly to the active sites on silica, leading to low recovery and streaking.
-
Ligand exchange: The silanol groups can act as ligands, potentially displacing ligands from your ruthenium complex.
To troubleshoot this, consider the following:
-
Use a different stationary phase: Alumina (neutral or basic) is often a better choice for acid-sensitive compounds. Alternatively, reversed-phase silica (like C18) can be effective for polar complexes when used with appropriate aqueous/organic mobile phases.[8][9]
-
Deactivate the silica gel: You can neutralize the acidic sites by pre-treating the silica gel with a solution of a mild base, such as triethylamine (typically 1-2% in your eluent), followed by flushing with the mobile phase.
-
Optimize your mobile phase: A more polar eluent can help to reduce strong interactions with the silica. Adding a small amount of a coordinating solvent like acetonitrile or methanol to your mobile phase can also improve elution by competing for binding sites on the silica.[10]
Q3: My ruthenium nitrosyl complex is stuck at the top of the silica column and won't elute, even with highly polar solvents. What should I do?
A3: This is a classic sign of irreversible adsorption or decomposition on the column. If a significant portion of your compound remains at the origin even with polar eluents like methanol, it's likely that the complex has degraded on the acidic silica surface.
Here is a troubleshooting workflow to address this issue:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 4. Photosensitization of ruthenium nitrosyls to red light with an isoelectronic series of heavy-atom chromophores: experimental and density functional theory studies on the effects of O-, S- and Se-substituted coordinated dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ruthenium nitrosyl complexes with NO release capability: the use of fluorene as an antenna - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, spectroscopic analysis and photolabilization of water-soluble ruthenium(iii)–nitrosyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Enantioseparations of Chiral Ruthenium(II) Polypyridyl Complexes Using HPLC with Macrocyclic Glycopeptide Chiral Stationary Phases (CSPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labtech.tn [labtech.tn]
- 10. youtube.com [youtube.com]
Overcoming challenges in the characterization of paramagnetic ruthenium complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with paramagnetic ruthenium complexes. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies for the unique challenges encountered during the characterization of these fascinating yet complex molecules. My aim is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction: The "NMR Troublemakers" and Beyond
Paramagnetic ruthenium(III) complexes, and other paramagnetic ruthenium species, are often dubbed "NMR troublemakers" due to the presence of unpaired electrons.[1][2] This paramagnetism induces rapid nuclear spin relaxation and significant line broadening in NMR spectra, complicating data acquisition and interpretation.[2][3] However, these same electronic properties make them invaluable in fields ranging from catalysis to medicinal chemistry, particularly as potential anticancer agents.[1][4] This guide will equip you with the knowledge and techniques to overcome the inherent difficulties in characterizing these complexes using Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR), and X-ray Crystallography.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Taming the Broad Signals
NMR spectroscopy is a cornerstone of chemical characterization, but its application to paramagnetic compounds requires specialized approaches. The unpaired electron(s) in a paramagnetic ruthenium complex create a local magnetic field that dramatically influences nearby nuclei, leading to large chemical shift ranges and broad signals.[5][6]
Frequently Asked Questions (FAQs) - NMR
Q1: Why are the peaks in my ¹H NMR spectrum of a Ru(III) complex so broad that I can't resolve any signals?
A1: This is a classic issue stemming from the paramagnetic nature of Ru(III). The unpaired electron leads to very short relaxation times (T1 and T2) for nearby protons, causing significant line broadening.[3] Nuclei very close to the paramagnetic center can have their signals broadened to the point of being undetectable, creating a "blind sphere" around the metal.[3]
Q2: My signals are not just broad, they are shifted to unusual ppm values, some even outside the standard spectral window. Why is this happening?
A2: You are observing paramagnetic shifts, which are composed of two main contributions: the contact (through-bond) shift and the pseudocontact (through-space) shift.[7] These shifts are caused by the interaction of the nuclear spins with the unpaired electron spin density and can be very large, often spanning hundreds of ppm.[5][7] This wide spectral dispersion can actually be an advantage, as it can resolve overlapping signals that would be crowded in a diamagnetic spectrum.[8]
Q3: Are 2D NMR experiments like COSY and HSQC useful for paramagnetic ruthenium complexes?
A3: Standard 2D NMR experiments often fail for paramagnetic complexes due to the rapid relaxation.[1][5] Pulse programs with long or multiple pulses are generally unsuitable because relaxation can occur before signal acquisition.[5] However, modified and optimized 2D experiments can be successfully applied.
Troubleshooting Guide: NMR Spectroscopy
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable signals or extremely broad, unresolved hump | - Very short relaxation times due to proximity to the paramagnetic center.- High concentration leading to intermolecular relaxation effects. | - Decrease Temperature: Lowering the temperature can sometimes sharpen signals, although the effect is system-dependent.- Use a Higher Field Spectrometer: Higher magnetic fields can improve resolution.- Dilute the Sample: Reduce intermolecular interactions.- Focus on ¹³C NMR: ¹³C nuclei are less sensitive to paramagnetic broadening than ¹H. |
| Signals are present but too broad for coupling analysis | - Paramagnetic relaxation is obscuring fine structure (J-coupling). | - Use specialized 1D and 2D experiments: A "paramagnetic NMR toolbox" including 1D NOE, proton-coupled ¹³C, and optimized 2D COSY and HMQC sequences can be effective.[5]- Temperature-dependent NMR: Measuring spectra at various temperatures can help separate the temperature-dependent hyperfine contributions from the temperature-independent orbital contributions to the chemical shift.[9][10] |
| Difficulty in assigning peaks due to large paramagnetic shifts | - The unusual chemical shifts make standard correlation charts useless. | - Theoretical Calculations: Density Functional Theory (DFT) calculations are now routinely used to predict and interpret the NMR spectra of paramagnetic complexes, aiding in peak assignment.[1][9][10]- Comparison with Diamagnetic Analogs: Synthesizing and analyzing a diamagnetic analog (e.g., a Rh(III) complex) can help in distinguishing between diamagnetic and paramagnetic contributions to the chemical shift.[1]- Selective Isotope Labeling: For example, ¹³C enrichment of a specific ligand can unequivocally confirm its signal assignment.[9] |
Experimental Workflow: Acquiring a High-Quality Paramagnetic NMR Spectrum
Caption: Workflow for paramagnetic NMR acquisition.
Section 2: Electron Paramagnetic Resonance (EPR) Spectroscopy - Directly Probing the Unpaired Electron
EPR spectroscopy is a powerful technique that directly investigates the unpaired electrons in a system, providing information about the oxidation state, coordination environment, and electronic structure of the ruthenium center.[4][11]
Frequently Asked Questions (FAQs) - EPR
Q1: What kind of information can I get from the EPR spectrum of my ruthenium complex?
A1: The EPR spectrum can provide the g-values, which are characteristic of the electronic environment of the Ru(III) center. The anisotropy of the g-tensor (the difference between g-values along different molecular axes) can give insights into the geometry of the complex.[11] Hyperfine coupling to ligand nuclei can also be observed, providing information about spin delocalization.
Q2: My EPR spectrum shows more signals than expected for a simple S=1/2 system. What could be the cause?
A2: This can arise from several factors. You might have multiple ruthenium species in your sample. Alternatively, there could be intermolecular interactions, such as dimerization, leading to more complex spin systems (e.g., a triplet state with S=1).[12]
Troubleshooting Guide: EPR Spectroscopy
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No EPR signal observed ("EPR silent") | - The relaxation times are too short or too long for the experimental conditions (temperature, microwave frequency).- The complex has an even number of unpaired electrons that are strongly antiferromagnetically coupled. | - Vary the Temperature: EPR measurements are often performed at cryogenic temperatures (e.g., liquid nitrogen or helium) to optimize relaxation times.- Use a Different Microwave Frequency: High-frequency EPR can sometimes resolve signals from species that are silent at standard X-band frequencies.[12] |
| Broad, featureless EPR spectrum | - Unresolved hyperfine coupling.- Sample is in the solid state (powder) leading to anisotropy broadening. | - Measure in Solution: If the complex is stable, a solution-state spectrum may resolve hyperfine structure.- Use simulation software: Simulating the spectrum can help to extract g-values and hyperfine coupling constants from a broad powder pattern. |
| Complex, multi-component spectrum | - Presence of multiple paramagnetic species.- Intermolecular interactions or aggregation. | - Purify the Sample: Ensure you have a single, pure compound.- Dilute the Sample: Use a diamagnetic host matrix to isolate the paramagnetic centers and reduce intermolecular interactions. |
Diagram: Interpreting EPR Spectra
Caption: Key information derived from an EPR spectrum.
Section 3: X-ray Crystallography - Visualizing the Molecular Structure
Single-crystal X-ray diffraction provides the definitive molecular structure of a compound.[9][10] However, obtaining suitable crystals of paramagnetic complexes and refining their structures can be challenging.
Frequently Asked Questions (FAQs) - X-ray Crystallography
Q1: I am having trouble growing crystals of my ruthenium complex that are suitable for X-ray diffraction. Any tips?
A1: Crystal growth is often a trial-and-error process. Systematically screen different solvents, solvent combinations (e.g., vapor diffusion of an anti-solvent into a solution of your complex), temperatures, and concentrations.
Q2: The crystallographic refinement of my structure is difficult. Are there any specific issues related to paramagnetic complexes?
A2: While paramagnetism itself doesn't directly interfere with X-ray diffraction, paramagnetic complexes can sometimes exhibit disorder in their crystal structures. Additionally, issues like twinning can complicate structure solution and refinement.[1]
Troubleshooting Guide: X-ray Crystallography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inability to grow single crystals | - High solubility in common solvents.- Complex is an oil or amorphous solid. | - Systematic Screening: Use a crystal screening kit to test a wide range of conditions.- Slow Evaporation: Allow the solvent to evaporate very slowly from a solution of the complex.- Vapor Diffusion: Place a solution of your complex in a vial inside a larger sealed container with an "anti-solvent" (a solvent in which your complex is insoluble). The slow diffusion of the anti-solvent vapor can induce crystallization. |
| Poor diffraction quality | - Small or weakly diffracting crystals.- Crystal disorder. | - Use a high-intensity X-ray source: A synchrotron source can provide the necessary flux for small or weakly diffracting crystals.- Collect data at low temperature: Cooling the crystal (typically to 100 K) can reduce thermal motion and improve diffraction quality. |
| Difficulties in structure solution and refinement | - Twinning (the crystal is composed of multiple intergrown domains).- Disorder of ligands or counter-ions. | - Consult a Crystallographer: These are complex issues that often require the expertise of a specialist.- Use specialized software: There are programs designed to handle twinned and disordered structures.[1] |
Conclusion
The characterization of paramagnetic ruthenium complexes presents a unique set of challenges, but with the right combination of modern spectroscopic techniques, theoretical calculations, and a systematic troubleshooting approach, these hurdles can be overcome. This guide provides a starting point for navigating the complexities of paramagnetic NMR, EPR, and X-ray crystallography. By understanding the underlying principles and applying the strategies outlined here, researchers can successfully elucidate the structures and properties of these important compounds.
References
-
A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages. ResearchGate. [Link]
-
Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. PubMed Central. [Link]
-
Interpreting the Paramagnetic NMR Spectra of Potential Ru(III) Metallodrugs: Synergy between Experiment and Relativistic DFT Calculations. Journal of the American Chemical Society. [Link]
-
Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry. [Link]
-
Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. Inorganic Chemistry. [Link]
-
EPR as a probe of the intracellular speciation of ruthenium(III) anticancer compounds. PubMed. [Link]
-
A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages. PubMed Central. [Link]
-
Characterization of a Mixed-Valence Ru(II)/Ru(III) Ion-Pair Complex. Unexpected High-Frequency Electron Paramagnetic Resonance Evidence for Ru(III)–Ru(III) Dimer Coupling. Inorganic Chemistry. [Link]
-
NMR of Paramagnetic Compounds. Creative Biostructure. [Link]
-
Principles of High-Resolution NMR Spectroscopy of Paramagnetic Molecules in Solutions. MDPI. [Link]
-
NMR techniques for the analysis of paramagnetic materials. Spectroscopy Europe. [Link]
-
Synthesis and Electronic Structure Investigation of Ruthenium Complexes Containing Novel Redox-Active Ligands. Universität Stuttgart. [Link]
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- 5. A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. vibgyorpublishers.org [vibgyorpublishers.org]
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- 9. Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 12. pubs.acs.org [pubs.acs.org]
Method refinement for consistent synthesis of ruthenium(III) chloride complexes
Technical Support Center: Ruthenium(III) Chloride Complex Synthesis
Welcome to the technical support center for the synthesis of ruthenium(III) chloride complexes. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered in the laboratory. The synthesis of these complexes, while versatile, is notoriously sensitive to subtle variations in starting materials, reaction conditions, and purification techniques. This resource consolidates field-proven insights and troubleshooting strategies to help you achieve consistent and reproducible results.
Section 1: Troubleshooting Guide - Common Synthesis Problems
This section addresses specific experimental failures in a question-and-answer format, focusing on root cause analysis and corrective actions.
Q1: My reaction failed to produce the desired complex, and I've recovered mostly unreacted starting materials. What went wrong?
Answer: This is a common issue that typically points to problems with either the ruthenium precursor's reactivity or suboptimal reaction conditions. Let's break down the potential causes.
-
Cause A: Inactive Ruthenium(III) Chloride Precursor: Commercially available "ruthenium(III) chloride" is often a hydrate (RuCl₃·xH₂O) which can vary in its exact composition and reactivity.[1] The anhydrous form is generally more inert and insoluble, while the hydrated form is the common starting material for coordination chemistry.[1][2] If the precursor is old or has been improperly stored, it may contain less reactive, polymeric Ru-O-Ru species.
-
Cause B: Insufficient Activation Energy: The ligand substitution on the Ru(III) center is an associative or interchange mechanism that requires overcoming a significant activation energy barrier.[3] Your reaction temperature may be too low, or the reaction time too short.
-
Cause C: Solvent Mismatch: The choice of solvent is critical. It must dissolve both the RuCl₃ precursor and the ligand to a sufficient extent. Furthermore, some solvents can act as coordinating ligands themselves, competing with your target ligand.[4] For instance, alcohols like methanol or ethanol are common, but others like propanol can be decarbonylated by ruthenium, leading to unwanted carbonyl complex formation.[4]
Troubleshooting Protocol:
-
Precursor Activation (The "Ru Blue" Solution): A highly effective method to generate a reactive ruthenium precursor is to pre-treat the RuCl₃·xH₂O.
-
Step 1: Dissolve your RuCl₃·xH₂O in a suitable alcohol (e.g., ethanol or methanol).
-
Step 2: Reflux the solution for 1-2 hours. You should observe a color change, often to a deep blue or green solution, which indicates the formation of soluble, reactive aquo/alkoxy-chloro ruthenium species.
-
Step 3: Cool the solution slightly before adding your ligand. This ensures you are starting with a consistent, reactive form of ruthenium.
-
-
Optimize Reaction Conditions:
-
Re-evaluate Solvent Choice: If solubility is an issue, consider a different solvent system. For many syntheses starting with Ru(III) salts, methanol or ethanol are good choices.[4] For organometallic precursors, less polar solvents like CH₂Cl₂ or toluene may be necessary.[4][7]
Q2: The final product is an intractable, insoluble solid or an oil. How can I improve its crystallinity and facilitate purification?
Answer: The formation of insoluble materials or oils often results from polymerization, the formation of undesired polynuclear species, or poor solvent choice during workup and crystallization.
-
Causality: Ruthenium complexes, particularly in aqueous solutions, have a complex chemistry and can form polynuclear species.[4][8] During solvent removal or precipitation, if the product crashes out of solution too quickly, it can trap impurities and fail to form an ordered crystalline lattice.
Refined Crystallization Protocol:
-
Initial Purification: Before attempting crystallization, purify the crude product to remove major impurities. This can be done by stirring the solid in a solvent that dissolves the impurities but not the product (trituration) or via column chromatography if the complex is stable on silica or alumina.
-
Systematic Solvent Screening: Finding the right solvent system is key. The goal is to identify a solvent in which your complex is sparingly soluble at room temperature but moderately soluble when heated.
-
Controlled Crystallization Techniques:
-
Slow Evaporation: Dissolve the complex in a suitable solvent and leave the container loosely covered to allow the solvent to evaporate over several days.
-
Vapor Diffusion: Place a concentrated solution of your complex in a small vial. Place this vial inside a larger, sealed jar containing a "non-solvent" (a solvent in which your complex is insoluble). The vapor from the non-solvent will slowly diffuse into the solution, gradually reducing the solubility of your complex and promoting crystal growth.
-
Solvent Layering: Carefully layer a non-solvent on top of a concentrated solution of your complex. Crystals will form at the interface between the two liquids.
-
| Technique | Primary Mechanism | Best For |
| Slow Evaporation | Increasing concentration | Thermally stable, moderately volatile solvents |
| Vapor Diffusion | Gradually decreasing solubility | Small quantities, sensitive compounds |
| Solvent Layering | Gradual precipitation at interface | Systems with distinct solvent densities |
Workflow for Improved Product Isolation
Caption: Decision workflow for isolating a crystalline product.
Q3: My reaction produced a mixture of products, or I suspect a ligand exchange reaction occurred. How can I confirm this and favor my desired product?
Answer: Product mixtures often arise from incomplete reactions, side reactions, or unintended ligand exchange with the solvent or impurities.[9][10] The octahedral geometry of many Ru(III) complexes allows for various isomers, further complicating the product profile.[6]
-
Mechanism of Ligand Exchange: Ligand exchange at a ruthenium center is a substitution reaction where one ligand is replaced by another.[11] The rate and outcome are influenced by the trans effect (the ability of a ligand to labilize the ligand opposite to it), the relative bond strengths of the incoming and outgoing ligands, and steric factors.[3]
Diagnostic and Control Strategy:
-
Characterization is Key: Use a combination of analytical techniques to identify the components of your mixture.
-
NMR Spectroscopy (¹H, ¹³C): Essential for identifying the ligands present and their environment. The presence of multiple sets of ligand peaks suggests a mixture of isomers or different complexes.[5]
-
Mass Spectrometry (ESI-MS): Helps determine the molecular weight of the species in your mixture.
-
UV-Vis Spectroscopy: Can distinguish between different ruthenium oxidation states or coordination environments, although peaks can be broad.
-
-
Favoring the Desired Product:
-
Control Stoichiometry: Carefully control the molar ratio of the ruthenium precursor to the ligand. Use a slight excess of the ligand to push the equilibrium towards the fully substituted product.
-
Inert Atmosphere: Perform reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of Ru(III) or sensitive ligands.
-
Use Non-Coordinating Solvents: If you suspect the solvent is participating in the reaction, switch to a less coordinating solvent (e.g., toluene, dichloromethane, or acetonitrile, depending on solubility).[4]
-
Purification: If a mixture is unavoidable, preparative chromatography (e.g., on silica gel or Sephadex) can be used to separate the different complexes.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the difference between the α- and β-forms of anhydrous RuCl₃?
The two forms are polymorphs with different crystal structures. The black α-form has a layered structure similar to CrCl₃ and is the more commonly studied form in materials science.[1][12] The dark brown β-form has a different chain-like structure. For synthetic chemistry, the hydrated form, RuCl₃·xH₂O, is almost always used as the starting material due to its much better solubility and reactivity in common solvents.[1]
Q2: My synthesis is supposed to yield a Ru(II) complex, but I am starting with RuCl₃. Where does the reduction happen?
This is an excellent and critical question. Ru(III) is often reduced to Ru(II) in situ during the reaction. The reducing agent can be the solvent itself or a ligand.
-
Solvent as Reductant: Alcohols (especially ethanol) can reduce Ru(III) to Ru(II) at elevated temperatures. Dimethylformamide (DMF) is also a known reducing agent for this purpose.[13]
-
Ligand as Reductant: Some ligands, particularly phosphines, can reduce the ruthenium center upon coordination.
-
Added Reductant: In some procedures, a reducing agent like hypophosphorous acid or even zinc metal is explicitly added to facilitate the formation of Ru(II) species, especially for the synthesis of carbonyl complexes.[1][14]
Troubleshooting Flowchart for Synthesis Issues
Caption: A general troubleshooting decision tree for common issues.
Q3: How can I purify my ruthenium complex if it is unstable on silica gel?
If your complex decomposes on silica or alumina, there are several alternative purification strategies:
-
Recrystallization: This is the most effective method if a suitable solvent system can be found (see Troubleshooting Q2).
-
Size Exclusion Chromatography (SEC): Using resins like Sephadex LH-20 with an appropriate organic solvent (e.g., methanol, CH₂Cl₂) can separate molecules based on size, which is a much gentler method than adsorption chromatography.
-
Precipitation/Trituration: Dissolve the crude material in a good solvent and then add a non-solvent dropwise to selectively precipitate your product, leaving more soluble impurities behind. Alternatively, wash the solid crude product with a solvent that dissolves impurities but not the desired complex.
References
-
Kralj, M., et al. (2009). Synthesis and Characterization of Novel Ruthenium(III) Complexes with Histamine. Molecules. Available at: [Link]
-
Czarniewska, A., et al. (2023). Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies. National Institutes of Health. Available at: [Link]
-
Various Authors. (2025). Ruthenium(III) chloride (RuCl3). ResearchGate. Available at: [Link]
-
Krishnamurthy, G. (2011). Synthesis and Characterization of Ruthenium(III) Chloride Complexes with Some 1,2-Disubstituted Benzimidazoles and their Catalytic Activity. ResearchGate. Available at: [Link]
- Woitok, M., et al. Process for the preparation and/or purification of ruthenium(III) chloride. Google Patents.
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Reddit User Discussion. (2022). How to make Ruthenium Trichloride (Ruthenium III Chloride)?. Reddit. Available at: [Link]
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Wikipedia Contributors. Ruthenium(III) chloride. Wikipedia. Available at: [Link]
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Choaie, Y., et al. (2017). Why has my experiment to synthesise a Ru complex not worked?. ResearchGate. Available at: [Link]
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Various Authors. (2015). What is the effect of solvent in preparing ruthenium complexes?. ResearchGate. Available at: [Link]
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Wang, C., et al. (2022). Solvent-Assisted Ruthenium Complex Catalyzes Hydrogenation and the Reductive Amination of Carbon Dioxide. Industrial & Engineering Chemistry Research. Available at: [Link]
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Lampande, K., et al. (2022). Synthesis of micro- and nanosheets of CrCl 3 –RuCl 3 solid solution by chemical vapour transport. Nanoscale. Available at: [Link]
- Hao, P., et al. (2021). Synthesis of ruthenium complexes and their catalytic applications: A review. Journal of the Indian Chemical Society.
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Chemguide. substitution in complex ions - ligand exchange. Chemguide. Available at: [Link]
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Crunch Chemistry. (2024). Ligand exchange reactions in transition metal complexes. Crunch Chemistry. Available at: [Link]
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Wikipedia Contributors. Ruthenium compounds. Wikipedia. Available at: [Link]
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YouTube. (2020). Ligand Exchange Reactions. YouTube. Available at: [Link]
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Lamp, B. (2022). α-RuCl 3 and other Kitaev materials. AIP Publishing. Available at: [Link]
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Rocha, W. R., et al. (2011). Ligand exchange reaction involving Ru(III) compounds in aqueous solution: a hybrid quantum mechanical/effective fragment potential study. PubMed. Available at: [Link]
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Ruthenium Trichloride Waste Management: A Technical Support Guide
This guide provides comprehensive, in-depth technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of ruthenium trichloride (RuCl₃) waste. Moving beyond generic safety data, this document offers practical, field-tested protocols and troubleshooting advice grounded in the principles of chemical safety and environmental responsibility. Our aim is to equip you with the expertise to manage ruthenium trichloride waste safely, efficiently, and in compliance with regulations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and disposal of ruthenium trichloride.
Q1: What are the primary hazards associated with ruthenium trichloride?
A1: Ruthenium trichloride, in both its anhydrous and hydrated forms, is a hazardous chemical. The primary hazards include:
-
Corrosivity: It is highly corrosive and can cause severe skin burns and eye damage upon contact.[1][2][3][4] Ingestion can lead to severe burns of the gastrointestinal tract.[3]
-
Toxicity: The compound is harmful if swallowed.[4] Inhalation of dust can cause chemical burns to the respiratory tract.[5]
-
Environmental Hazard: Ruthenium trichloride is very toxic to aquatic life with long-lasting effects.[6] Therefore, it must not be released into the environment.[7]
Q2: What immediate first aid measures should be taken in case of exposure?
A2: In case of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes, after removing all contaminated clothing.[8] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][8] Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
Q3: What personal protective equipment (PPE) is mandatory when handling ruthenium trichloride?
A3: A comprehensive PPE strategy is essential to prevent exposure.
-
Eye and Face Protection: Wear chemical splash goggles and a face shield.[9]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber, neoprene) and a lab coat.[10] For larger quantities or where splashing is likely, an impervious apron or full-body suit is recommended.[9][11]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for acid gases and particulates if dust or aerosols can be generated.[8][12] All handling of the solid material should ideally be done in a chemical fume hood.[12]
Q4: How should I store ruthenium trichloride and its waste?
A4: Proper storage is crucial to prevent accidents and degradation of the material.
-
Storage of Pure Compound: Store in a cool, dry, well-ventilated area away from incompatible materials.[8] Ruthenium trichloride is hygroscopic (absorbs moisture from the air), so containers should be kept tightly closed.[1][8] Store in a designated corrosives area.[8]
-
Storage of Waste: All waste containing ruthenium trichloride must be stored in clearly labeled, sealed, and chemically compatible containers.[2][13] Do not use aluminum or galvanized containers.[3] Waste containers should be kept in a designated satellite accumulation area, away from incompatible materials.
Q5: What is the EPA hazardous waste classification for ruthenium trichloride waste?
A5: Due to its corrosive nature, ruthenium trichloride waste is classified as a hazardous waste. The US EPA hazardous waste number is D002 (waste code C) for corrosivity.[3] Waste generators must also consult state and local regulations for any additional classifications.[3][6][8]
Part 2: Troubleshooting and Waste Handling Guide
This section provides detailed protocols and troubleshooting for specific scenarios you may encounter during your experiments.
Waste Segregation
Proper segregation at the source is the most critical step in a safe and compliant waste management program. The "why" behind segregation is to prevent dangerous reactions between incompatible chemicals and to facilitate proper treatment and disposal.
Diagram: Ruthenium Trichloride Waste Segregation Workflow
Caption: Workflow for segregating different types of ruthenium trichloride waste.
Spill Management and Decontamination
A spill of ruthenium trichloride, whether solid or in solution, must be treated as a serious incident due to its corrosive nature.
Protocol for a Small Spill (Solid or Liquid)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Cordon off the spill area.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, a face shield, and double gloves.
-
Neutralize:
-
The principle here is to convert the corrosive acidic compound into a less hazardous, neutral salt.
-
Gently cover the spill with a neutralizing agent such as sodium bicarbonate, soda ash (sodium carbonate), or lime.[14] Avoid creating dust if the spill is a solid.
-
Apply the neutralizer from the outside of the spill and work inwards to prevent spreading.[15]
-
CAUTION: Neutralization reactions are exothermic and will generate heat.[15] Apply the neutralizer slowly and cautiously.
-
For liquid spills, the mixture may fizz as carbon dioxide is released. Wait for the fizzing to stop.
-
-
Test for Neutrality: Once the reaction appears to have ceased, test the pH of the mixture with pH paper. The goal is a pH between 6 and 8. If the pH is still acidic, add more neutralizer.
-
Clean Up:
-
Once neutralized, carefully sweep or scoop the material into a designated hazardous waste container.[5][9] Use spark-proof tools if any flammable solvents are present.[16]
-
For liquid spills, use an absorbent material like vermiculite or sand to soak up the neutralized slurry before placing it in the waste container.[14]
-
-
Decontaminate the Area: Wipe down the spill area with soap and water.[15]
-
Dispose of Waste: All cleanup materials, including contaminated PPE, must be disposed of as hazardous waste.[15][17]
Troubleshooting Spill Cleanup
-
Problem: The spill area is still testing as acidic after adding a significant amount of neutralizer.
-
Solution: The neutralizing agent may not have fully mixed with the ruthenium trichloride, especially if it's a solid spill. Carefully and gently mix the powder with a spatula. If it's a liquid spill, you may need to add a small amount of water to facilitate the reaction, but be cautious as this can increase splashing.
-
-
Problem: The spill involves a flammable solvent.
Waste Treatment and Disposal
For laboratories that generate significant amounts of aqueous ruthenium trichloride waste, on-site pretreatment can reduce hazards and disposal costs. The two main strategies are neutralization followed by precipitation, or recovery of the ruthenium metal.
Diagram: Decision Tree for Aqueous RuCl₃ Waste Treatment
Caption: Decision-making process for treating aqueous ruthenium trichloride waste.
Protocol 1: Neutralization and Precipitation
This protocol aims to convert the soluble, corrosive ruthenium trichloride into an insoluble, more stable ruthenium hydroxide precipitate.
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Prepare Neutralizing Agent: Prepare a dilute solution of sodium hydroxide (~1 M) or a slurry of calcium hydroxide (lime).
-
Neutralization: Slowly add the basic solution to the aqueous ruthenium trichloride waste while stirring continuously. This will precipitate black ruthenium (III) hydroxide (Ru(OH)₃).[18]
-
Monitor pH: Continuously monitor the pH of the solution. The goal is to reach and maintain a pH between 6 and 8. Be aware that the hydrolysis of Ru³⁺ is complex, and the pH may drift.[19]
-
Allow Precipitation: Once the pH is stable, stop adding the base and allow the precipitate to settle completely. This may take several hours.
-
Separate Solid and Liquid: Carefully decant the supernatant (the clear liquid). Before disposing of the supernatant as regular aqueous waste, it is best practice to test it for residual ruthenium content via a method like ICP-OES to ensure complete precipitation.
-
Collect Waste: Transfer the ruthenium hydroxide sludge into a container for hazardous solid waste. Label it clearly as "Ruthenium Hydroxide Waste".
Protocol 2: Recovery via Ammonium Hexachlororuthenate Precipitation
This protocol is for recovering ruthenium from a concentrated solution, which can then be sent to a specialized reclamation company. This is often a more sustainable and cost-effective approach for valuable metals.[20]
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Acidify the Solution: The process works efficiently in a strong hydrochloric acid medium. Adjust the waste solution to approximately 6 M HCl.[21]
-
Heat the Solution: Gently heat the solution to about 85°C.[21] Do not boil.
-
Precipitate the Salt: While stirring, slowly add a saturated solution of ammonium chloride (NH₄Cl). An excess of ammonium chloride is typically used to ensure complete precipitation.[21] The salt, ammonium hexachlororuthenate ((NH₄)₂RuCl₆), will precipitate out of the solution.[20][21]
-
Cool and Filter: Allow the solution to cool to room temperature to maximize precipitation. Collect the solid precipitate by vacuum filtration.
-
Store for Reclamation: Transfer the collected (NH₄)₂RuCl₆ solid into a clearly labeled container for "Ruthenium-containing waste for reclamation."
Troubleshooting Waste Treatment
-
Problem: During neutralization, a large amount of base is needed, and the pH is unstable.
-
Reason: The solution may contain other acidic components. Ruthenium itself can form various aqua-hydroxy complexes, making the neutralization process complex.
-
Solution: Continue to add the base slowly and allow the solution to equilibrate for longer periods between additions while monitoring the pH.
-
-
Problem: During recovery, the precipitation of ammonium hexachlororuthenate seems incomplete (the filtrate is still strongly colored).
-
Reason: The concentration of HCl or NH₄Cl may be incorrect, or the solution may not have been cooled sufficiently.
-
Solution: Re-check the acidity of the solution. Add more saturated NH₄Cl solution and cool the mixture in an ice bath to further decrease the solubility of the salt.
-
Part 3: Quantitative Data and Incompatible Materials
Personal Protective Equipment (PPE) Summary
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical splash goggles AND face shield | Protects against splashes of corrosive material.[9] |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact and chemical burns.[10] |
| Body | Lab coat, apron, or full-body suit | Protects skin and clothing from contamination.[9][11] |
| Respiratory | NIOSH-approved respirator with acid gas/particulate cartridge | Required when dust or aerosols may be generated.[8][12] |
Table of Incompatible Materials
| Material/Class | Hazard of Incompatibility | Rationale/Causality |
| Strong Bases (e.g., NaOH, KOH) | Violent, exothermic reaction | Standard acid-base neutralization reaction that liberates significant heat.[3] |
| Metals (e.g., Zinc, Aluminum) | May react violently | Ruthenium trichloride is an inorganic acid salt that can react with active metals.[8] |
| Strong Reducing Agents | Vigorous or violent reaction | Ruthenium(III) can be reduced, potentially leading to an uncontrolled reaction.[1] |
| Iron Pentacarbonyl, Hydrazine | Incompatible | Specific reactivity has been noted, potentially leading to hazardous reactions.[3] |
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ruthenium(III) chloride, anhydrous, 99+%. Retrieved from [Link]
-
Infinita Lab. (2025, September 18). Safety Measures handling heavy metals. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Ruthenium trichloride – Knowledge and References. Retrieved from [Link]
-
OXFORD LAB FINE CHEM LLP. (n.d.). MATERIAL SAFETY DATA SHEET - RUTHENIUM TRICHLORIDE (For Synthesis). Retrieved from [Link]
- Google Patents. (n.d.). US4105442A - Separation and purification of ruthenium.
-
American Elements. (n.d.). Ru Ruthenium (Metal Powder) - SAFETY DATA SHEET. Retrieved from [Link]
-
University of Bergen. (n.d.). Hazardous Waste - BIO's Safety Pass. Retrieved from [Link]
-
CDN. (n.d.). SAFETY DATA SHEET Ruthenium (pieces). Retrieved from [Link]
-
Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024, June 9). Reaction of RuCl3 and alkaline solution. Retrieved from [Link]
-
Huizhou Yi'an Precious Metals Co., Ltd. (n.d.). Recovery of ruthenium trichloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Ruthenium(III) chloride. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Ruthenium(III) chloride. Retrieved from [Link]
-
ResearchGate. (2019, November 23). Is RuCl3 stable in pure water? Does it hydrolyze easily at room temperature? and what is the pKa value?. Retrieved from [Link]
-
University of Cape Town. (n.d.). AMMONIUM HEXACHLORORUTHENATE PRECIPITATION. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Szabo-Scandic. (n.d.). Ruthenium red - Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Ruthenium(III) chloride (RuCl3). Retrieved from [Link]
-
ResearchGate. (2025, August 5). Analytical Methods for the Determination of Ruthenium: The State of the Art. Retrieved from [Link]
-
SciSpace. (n.d.). A gravimetric method for the determination of ruthenium. Retrieved from [Link]
-
ResearchGate. (2011, July 11). Synthesis and Characterization of Ruthenium(III) Chloride Complexes with Some 1,2-Disubstituted Benzimidazoles and their Catalytic Activity. Retrieved from [Link]
-
Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
-
CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Angene. (n.d.). Ruthenium(III) Chloride Hydrate: Catalyst & Intermediate for Advanced Chemistry. Retrieved from [Link]
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Technical Support Center: Optimizing Ruthenium Catalyst Loading for Organic Transformations
Welcome to the technical support center for ruthenium-mediated organic transformations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing ruthenium catalyst loading and troubleshoot common experimental challenges. Our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work. Ruthenium catalysts are powerful tools in organic synthesis, offering a broad scope of reactivity for reactions such as olefin metathesis, hydrogenation, C-H activation, and cross-coupling.[1] However, their efficiency is highly dependent on proper handling and optimized reaction conditions.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding ruthenium catalyst loading.
Q1: What is a typical starting catalyst loading for a ruthenium-catalyzed reaction?
A: There is no single answer to this, as the optimal catalyst loading is highly dependent on the specific transformation, the substrates, and the catalyst itself.[2] However, for initial screening, a loading of 1-5 mol% is a common starting point for many ruthenium-catalyzed reactions, including C-H activation and cross-coupling.[3] For highly efficient catalysts like second-generation Grubbs catalysts in ring-closing metathesis (RCM), loadings can be significantly lower, in the range of 0.05–0.1 mol%.[4] It is crucial to consult literature precedents for similar transformations to determine a reasonable starting point.
Q2: Can I always reduce the catalyst loading to save costs?
A: While reducing catalyst loading is economically and environmentally beneficial, it is not always feasible without impacting reaction performance.[5] Lowering the catalyst concentration can lead to slower reaction rates, incomplete conversion, or increased side product formation.[5] A balance must be struck between cost-effectiveness and achieving the desired yield and purity. Systematic optimization studies are essential to determine the lowest effective catalyst loading for your specific system.[5]
Q3: How do I know if my catalyst is active?
A: The most direct way to assess catalyst activity is to run a small-scale control reaction with a known, reliable substrate and compare the results to literature data. A lack of conversion, or significantly slower reaction rates than expected, could indicate poor catalyst activity. For some transformations, visual cues like a color change in the reaction mixture can indicate the formation of the active catalytic species. However, these should always be confirmed with analytical techniques like TLC, GC, or NMR to monitor product formation.
Q4: What are the key factors that influence the required catalyst loading?
A: Several factors can influence the optimal catalyst loading:
-
Substrate Reactivity: Sterically hindered or electronically deactivated substrates often require higher catalyst loadings.
-
Reaction Type: Different transformations (e.g., metathesis vs. hydrogenation) have inherently different catalytic efficiencies.
-
Catalyst Generation: Second and third-generation ruthenium catalysts are generally more active and may allow for lower loadings compared to first-generation catalysts.[4]
-
Purity of Reagents and Solvents: Impurities can act as catalyst poisons, necessitating higher loadings to compensate for deactivation.[6]
-
Reaction Temperature and Concentration: These parameters can significantly affect reaction kinetics and, consequently, the required catalyst loading.[5]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during ruthenium-catalyzed reactions.
Issue 1: Low or No Conversion
Symptoms:
-
Starting material remains largely unreacted after the expected reaction time.
-
TLC/GC/NMR analysis shows minimal or no product formation.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Inactive Catalyst | The catalyst may have degraded due to improper storage or handling (exposure to air, moisture).[7][8] Some ruthenium catalysts are sensitive and require an inert atmosphere. | Verify Catalyst Integrity: Use a fresh batch of catalyst or one that has been stored under an inert atmosphere. Perform a Control Reaction: Test the catalyst with a known, reliable substrate to confirm its activity. |
| Catalyst Poisoning | Impurities in the substrates, solvents, or reaction atmosphere can irreversibly bind to the ruthenium center, rendering it inactive.[6][9] Common poisons include sulfur compounds, carbon monoxide, and some nitrogen-containing heterocycles.[6] | Purify Reagents: Use high-purity, degassed solvents and purify substrates if necessary. Use a Guard Bed: For continuous processes, a guard bed can remove poisons before they reach the catalyst.[6] |
| Insufficient Catalyst Loading | The amount of catalyst may be too low to achieve a reasonable reaction rate for the given substrate and conditions. | Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then 5 mol%) to see if conversion improves. |
| Sub-optimal Reaction Conditions | Temperature, pressure, or solvent may not be ideal for catalyst activation or turnover. | Optimize Conditions: Systematically vary the reaction temperature and concentration. Consult the literature for optimal conditions for similar transformations.[3][5] |
| Ligand Dissociation | For some catalysts, dissociation of a ligand is required to generate the active species. In other cases, unwanted ligand dissociation can lead to catalyst decomposition.[10] | Ligand Modification: If possible, consider using a catalyst with different ligands that may offer greater stability or activity under your reaction conditions. |
Workflow for Troubleshooting Low Conversion:
Caption: A step-by-step decision tree for troubleshooting low or no conversion in ruthenium-catalyzed reactions.
Issue 2: Formation of Undesired Byproducts
Symptoms:
-
Multiple spots on TLC or peaks in GC/NMR in addition to the starting material and desired product.
-
Lower than expected yield of the desired product, even with complete consumption of the starting material.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| High Catalyst Loading | Excessive catalyst can sometimes lead to side reactions, such as oligomerization in metathesis or over-reduction in hydrogenation. | Reduce Catalyst Loading: Once a good conversion is achieved, systematically decrease the catalyst loading to find the optimal balance between reaction rate and selectivity.[4] |
| Reaction Temperature Too High | Elevated temperatures can provide the activation energy for undesired reaction pathways.[5] | Lower Reaction Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time.[7] |
| Isomerization | Some ruthenium catalysts can promote the isomerization of double bonds, leading to a mixture of products. | Choose a Different Catalyst: Some catalysts are specifically designed to minimize isomerization. Add an Inhibitor: In some cases, additives can suppress isomerization. |
| Reversible Reactions | In some cases, such as ring-closing metathesis, the reaction can be reversible, leading to the formation of oligomers or polymers if the reaction is left for too long or at high concentrations.[4] | Quench the Reaction: Once the desired product is formed, quench the catalyst to prevent further reaction.[4] Control Concentration: Running the reaction at a higher dilution can favor intramolecular reactions over intermolecular side reactions. |
Workflow for Mitigating Byproduct Formation:
Caption: A systematic approach to reducing the formation of unwanted byproducts.
Issue 3: Difficulty in Removing Residual Ruthenium
Symptoms:
-
The final product is contaminated with ruthenium, which can be problematic, especially in pharmaceutical applications.[4]
-
Discoloration of the final product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| High Initial Catalyst Loading | The more catalyst you start with, the more challenging it can be to remove it completely.[4] | Optimize for Lower Loading: As a primary strategy, invest time in optimizing the reaction to use the lowest possible catalyst loading.[4] |
| Inefficient Quenching/Scavenging | The chosen method for removing the ruthenium catalyst may not be effective for the specific complex present in the post-reaction mixture. | Use Scavengers: Employ ruthenium scavengers such as 3-mercaptopropyl isocyanate (MNA) or triphenylphosphine oxide.[4] Activated Carbon Treatment: Stirring the crude product with activated carbon can effectively adsorb ruthenium species.[4] |
| Inadequate Purification | Standard purification techniques like silica gel chromatography may not be sufficient to remove all ruthenium residues. | Specialized Silica: Use functionalized silica gels designed for metal scavenging. Recrystallization: If the product is a solid, recrystallization can be a very effective method for removing metal impurities.[4] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Ruthenium-Catalyzed Cross-Coupling Reaction
-
Preparation: In a glovebox or under a stream of inert gas (argon or nitrogen), add the ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 1-5 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl halide (1.0 equiv.), the coupling partner (e.g., boronic acid, 1.2 equiv.), and any necessary additives (e.g., base, ligand).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Seal the vial and place it in a preheated oil bath at the desired temperature. Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by opening it to the air or by adding a scavenger. Filter the mixture through a short plug of silica gel, washing with an appropriate solvent.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 2: Screening for Optimal Catalyst Loading
-
Setup: Prepare a series of identical reaction vials with all reagents except the catalyst.
-
Catalyst Addition: To each vial, add a different amount of the ruthenium catalyst (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).
-
Reaction and Monitoring: Run all reactions under the same conditions (temperature, time). Take aliquots at regular intervals and analyze them by GC or NMR to determine the conversion and yield.
-
Analysis: Plot the conversion versus time for each catalyst loading to determine the lowest loading that provides an acceptable reaction rate and final conversion.
Section 4: Data Presentation
Table 1: Illustrative Impact of Catalyst Loading on Reaction Time and Yield for a Generic Cross-Coupling Reaction
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 0.5 | 24 | 65 |
| 1.0 | 12 | 92 |
| 2.5 | 6 | 95 |
| 5.0 | 4 | 96 |
This is example data and will vary for each specific reaction.
References
-
Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development. [Link]
-
Ruthenium-catalyzed hydroarylation reactions as the strategy towards the synthesis of alkylated arenes and substituted alkenes. RSC Publishing. [Link]
-
Stability of Ruthenium/Carbon Catalytic Materials during Operation in Carbon Monoxide Methanation Process. MDPI. [Link]
-
Improving the sustainability of the ruthenium-catalysed N-directed C–H arylation of arenes with aryl halides. RSC Publishing. [Link]
-
Catalyst handling best practice guide. Cefic. [Link]
-
An Air- and Moisture-stable Ruthenium Catalyst for Diverse Reactivity with Gillian McArthur. YouTube. [Link]
-
Mechanistic Study of Ruthenium-Catalyzed C–H Hydroxylation Reveals an Unexpected Pathway for Catalyst Arrest. Stanford University. [Link]
-
CO Poisoning of Ru Catalysts in CO2 Hydrogenation under Thermal and Plasma Conditions: A Combined Kinetic and Diffuse Reflectance Infrared Fourier Transform Spectroscopy–Mass Spectrometry Study. ACS Catalysis. [Link]
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Ruthenium-Catalyzed Cross-Coupling of Ketones as an Alkenyl Electrophile with Organoborons via Cleavage of Alkenyl C–N Bonds of in Situ Generated Enamines. Organic Letters. [Link]
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Recent Advances in Ruthenium-Based Olefin Metathesis. PMC. [Link]
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Ruthenium(ii)-catalyzed olefination via carbonyl reductive cross-coupling. RSC Publishing. [Link]
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Mechanism and Activity of Ruthenium Olefin Metathesis Catalysts: The Role of Ligands and Substrates from a Theoretical Perspective. Journal of the American Chemical Society. [Link]
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Ruthenium-Catalyzed trans-Hydroalkynylation and trans-Chloroalkynylation of Internal Alkynes. Journal of the American Chemical Society. [Link]
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Effect of Support in Heterogeneous Ruthenium Catalysts Used for the Selective Aerobic Oxidation of HMF in Water. DTU Research Database. [Link]
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Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. MDPI. [Link]
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Validation & Comparative
A Comparative Analysis of Ruthenium Nitrosyls versus Sodium Nitroprusside as Nitric Oxide Donors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Nitric Oxide
Nitric oxide (NO), a simple diatomic molecule, plays a multifaceted role in human physiology, acting as a crucial signaling molecule in processes ranging from blood pressure regulation and neurotransmission to immune responses.[1] Its therapeutic potential is vast, with exogenous NO donors being explored for conditions like hypertension, angina pectoris, and even cancer.[1] However, the therapeutic efficacy of NO is concentration-dependent. At low concentrations, it is beneficial, while at higher levels, it can be toxic, inducing apoptosis and cell death.[2] This delicate balance necessitates precise control over NO delivery, a challenge that has driven the development of various NO donor molecules.
For decades, sodium nitroprusside (SNP), an iron-based nitrosyl complex, has been a widely used NO donor in clinical and research settings due to its potent vasodilatory effects and rapid onset of action.[3][4] However, its clinical utility is hampered by significant drawbacks, most notably the release of toxic cyanide ions upon metabolism.[5][6] This has spurred the search for safer and more controllable alternatives. Among the most promising candidates are ruthenium nitrosyl complexes, which offer a versatile platform for fine-tuning NO release and reducing toxicity.[4][7]
This guide provides an in-depth comparative analysis of ruthenium nitrosyls and sodium nitroprusside as NO donors, focusing on their mechanisms of action, cytotoxicity, and therapeutic potential, supported by experimental data and protocols.
At a Glance: Ruthenium Nitrosyls vs. Sodium Nitroprusside
| Feature | Sodium Nitroprusside (SNP) | Ruthenium Nitrosyls |
| NO Release Mechanism | Spontaneous chemical reduction in vivo | Triggerable (light, reduction, enzymes) |
| Byproducts | 5 cyanide ions per NO molecule | Generally less toxic ligands |
| Controllability | Poor; spontaneous release | High; tunable by ligand design |
| Toxicity Profile | High risk of cyanide toxicity | Lower intrinsic toxicity |
| Therapeutic Window | Narrow | Potentially wider |
| Clinical Applications | Hypertensive crises, acute heart failure | Primarily investigational; potential in targeted therapies |
Mechanism of Nitric Oxide Release: A Tale of Two Complexes
The fundamental difference between SNP and ruthenium nitrosyls lies in their NO release mechanisms. This dictates their controllability and, consequently, their safety profiles.
Sodium Nitroprusside: Spontaneous and Uncontrolled
Sodium nitroprusside, with the chemical formula Na₂[Fe(CN)₅NO], releases nitric oxide through a non-enzymatic reaction with sulfhydryl groups in red blood cells and tissues.[8] This process is spontaneous and rapid, leading to a quick onset of action.[8] However, for every molecule of NO released, five cyanide ions are also liberated.[6][8]
The body has a natural detoxification pathway for cyanide, primarily through the enzyme rhodanese, which converts cyanide to the less toxic thiocyanate.[8] However, this system can be overwhelmed, especially with high doses or prolonged infusions of SNP, leading to cyanide accumulation and severe toxicity.[5][9]
Ruthenium Nitrosyls: Tunable and Triggered Release
Ruthenium nitrosyls are typically substitutionally inert at room temperature, meaning they do not spontaneously release NO.[1] Instead, NO release is triggered by external stimuli, offering a significant advantage in terms of spatial and temporal control. The primary mechanisms for triggered NO release from ruthenium nitrosyls include:
-
Photodissociation: Many ruthenium nitrosyl complexes are photolabile, releasing NO upon exposure to light of a specific wavelength, often in the UV or visible range.[1][7][10] The efficiency of this process, known as the quantum yield, can be tuned by modifying the ligands surrounding the ruthenium center.[11][12] This property is particularly attractive for applications like photodynamic therapy, where NO can be delivered to a specific site with high precision.[1]
-
Reduction: The {Ru-NO}⁶ core in most stable ruthenium nitrosyls can be reduced to a {Ru-NO}⁷ species, which is often unstable and readily releases NO.[13] This reduction can be achieved electrochemically or through biological reducing agents.[13][14] Recent studies have revealed that the reduction-induced NO release can be a complex process involving the formation of intermediate isomers.[14][15]
-
Enzymatic Activation: By incorporating specific functionalities into the ligand sphere, ruthenium nitrosyls can be designed to release NO in response to the activity of certain enzymes that are overexpressed in pathological conditions. This approach allows for targeted NO delivery to diseased tissues.
The ability to trigger NO release through these mechanisms provides a level of control that is unattainable with sodium nitroprusside.
Cytotoxicity and Biocompatibility: The Cyanide Problem
The most significant limitation of sodium nitroprusside is its inherent cytotoxicity due to the release of cyanide.[5][6] Cyanide is a potent inhibitor of cellular respiration, and its accumulation can lead to metabolic acidosis, hypoxemia, and even death.[6] Patients with hepatic impairment, malnourishment, or vitamin B12 deficiency are at a higher risk of cyanide toxicity.[6] While co-administration of sodium thiosulfate can mitigate this risk by providing a sulfur donor for the rhodanese enzyme, the danger remains a critical concern.[5][16]
In contrast, ruthenium nitrosyls are designed to have a much more favorable safety profile. The ligands coordinated to the ruthenium center are chosen for their low toxicity. Upon NO release, the resulting ruthenium complex can be designed to be inert or to be safely excreted. While ruthenium itself is a heavy metal, its complexes have been investigated as anticancer agents with manageable toxicity profiles, suggesting that with careful design, ruthenium-based NO donors can be made biocompatible.[2]
Therapeutic Efficacy: Beyond Vasodilation
Both sodium nitroprusside and ruthenium nitrosyls have demonstrated potent vasodilatory effects. However, the superior controllability of ruthenium nitrosyls opens up a wider range of therapeutic possibilities.
Sodium Nitroprusside in the Clinic
SNP is primarily used in critical care settings for the management of hypertensive emergencies and acute decompensated heart failure.[3][8] Its rapid and potent action makes it effective in these situations, but its use is generally limited to short-term infusions due to the risk of cyanide toxicity.[9] There has also been some investigation into its potential use in schizophrenia, with mixed results.[17][18][19]
The Promise of Ruthenium Nitrosyls
The ability to trigger NO release from ruthenium nitrosyls at specific locations and times makes them highly promising for targeted therapies.[2] For example, photoactivatable ruthenium nitrosyls could be used in photodynamic therapy for cancer, where light is used to release NO specifically within a tumor, inducing apoptosis in cancer cells while sparing healthy tissue.[1][7] Enzyme-activatable ruthenium nitrosyls could be designed to release NO in response to enzymes overexpressed in inflamed tissues or tumors.
Furthermore, some studies have shown that certain ruthenium nitrosyl complexes can have superior efficacy compared to SNP in specific applications. For instance, one study demonstrated that a particular ruthenium nitrosyl complex was more effective than SNP in relaxing airway smooth muscle, suggesting its potential for treating respiratory conditions.[20]
Experimental Protocols
Protocol 1: Quantification of Nitric Oxide Release
Objective: To quantify and compare the amount of NO released from sodium nitroprusside and a photolabile ruthenium nitrosyl complex.
Methodology:
-
Preparation of Solutions: Prepare stock solutions of sodium nitroprusside and the ruthenium nitrosyl complex in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
NO Detection: Utilize an NO-sensitive electrode or a Griess assay to detect the released NO.
-
Spontaneous Release from SNP:
-
Add a known concentration of the SNP solution to the buffer in a reaction vessel.
-
Monitor the increase in NO concentration over time using the NO electrode.
-
-
Photo-triggered Release from Ruthenium Nitrosyl:
-
Add a known concentration of the ruthenium nitrosyl solution to the buffer in a reaction vessel.
-
Keep the solution in the dark and monitor for any baseline NO release.
-
Expose the solution to a light source of the appropriate wavelength and intensity to trigger NO release.
-
Monitor the increase in NO concentration over time.
-
-
Data Analysis: Calculate the total amount of NO released and the rate of release for both compounds.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To compare the cytotoxicity of sodium nitroprusside and a ruthenium nitrosyl complex on a relevant cell line (e.g., endothelial cells, smooth muscle cells).
Methodology:
-
Cell Culture: Culture the chosen cell line under standard conditions.
-
Compound Treatment:
-
Seed the cells in 96-well plates and allow them to adhere.
-
Treat the cells with increasing concentrations of sodium nitroprusside and the ruthenium nitrosyl complex for a defined period (e.g., 24 hours).
-
For photolabile ruthenium nitrosyls, include a set of wells that are exposed to light after treatment.
-
-
Cell Viability Assay:
-
After the treatment period, assess cell viability using a standard assay such as MTT or PrestoBlue.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the compounds.
-
Determine the IC50 (half-maximal inhibitory concentration) value for each compound to compare their cytotoxicity.
-
Conclusion: A New Era for Nitric Oxide Therapeutics
While sodium nitroprusside has been a valuable tool in medicine, its significant limitations, particularly the risk of cyanide toxicity, underscore the need for safer and more controllable nitric oxide donors. Ruthenium nitrosyl complexes have emerged as a highly promising class of compounds that address these shortcomings. Their stability, coupled with the ability to trigger NO release through various external stimuli, offers unprecedented control over NO delivery. This opens up new avenues for the development of targeted and personalized nitric oxide-based therapies with improved efficacy and safety profiles. As research in this field continues to advance, ruthenium nitrosyls are poised to play a pivotal role in shaping the future of nitric oxide therapeutics.
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- Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00290F. (2022).
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- A new nitrosyl ruthenium complex nitric oxide donor presents higher efficacy than sodium nitroprusside on relaxation of airway smooth muscle - PubMed. (2011).
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- New Ruthenium Nitrosyl Complexes Combining Potentially Photoactive Nitrosyl Group with the Magnetic Nitroxide Radicals as Ligands - MDPI. (2023).
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A Senior Application Scientist's Guide to Validating Synthesized Ruthenium Complexes with X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics and catalysis, ruthenium complexes have emerged as exceptionally versatile molecules.[1][2] Their potential, particularly in anti-cancer drug development, hinges on the precise three-dimensional arrangement of atoms, which dictates their reactivity, selectivity, and biological interactions.[1][2] Therefore, unambiguous structural validation is not merely a characterization step but a cornerstone of rational drug design. Among the arsenal of analytical techniques, single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic architecture of these intricate compounds.[3][4]
This guide provides an in-depth, experience-driven comparison of crystallographic techniques, focusing on the practical challenges and strategic choices essential for successfully validating the structures of synthesized ruthenium complexes.
The Imperative of Atomic Precision: Why X-ray Crystallography is the Gold Standard
While techniques like NMR, mass spectrometry, and elemental analysis provide crucial information about connectivity and composition, they often fall short of defining the precise spatial arrangement, including bond lengths, bond angles, and stereochemistry.[3][5][6] X-ray crystallography offers an unparalleled, direct visualization of the molecule's three-dimensional structure.[4][7] This atomic-level insight is critical for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how subtle structural modifications impact therapeutic efficacy.[3]
-
Mechanism of Action Elucidation: Visualizing how a ruthenium complex interacts with its biological target, such as DNA or proteins.[8]
-
Intellectual Property: Providing unequivocal structural proof for patent applications.
The Crystallographic Workflow: From Powder to Picture
The journey from a newly synthesized ruthenium complex to a fully resolved crystal structure is a multi-step process that demands both skill and an element of serendipity. Success at each stage is predicated on the choices made in the preceding one.
Figure 1: A generalized workflow for the structural determination of ruthenium complexes using X-ray crystallography.
Part 1: The Art and Science of Crystal Growth
The adage "garbage in, garbage out" is particularly apt for crystallography. A high-quality single crystal is the absolute prerequisite for a successful diffraction experiment.[3] Ruthenium complexes, particularly those with phenanthroline-based ligands, can be notoriously difficult to crystallize, often forming thin, shale-like aggregates.[9]
Experimental Protocol: Screening for Crystallization Conditions
-
Starting Material Purity: Begin with the highest purity sample possible. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: The choice of solvent is paramount. A systematic screening approach is often the most effective.
-
Dissolve a small amount (2-5 mg) of the purified complex in a good solvent (e.g., dichloromethane, acetonitrile) in a small vial.[9]
-
Slowly add a miscible "anti-solvent" in which the complex is poorly soluble (e.g., diethyl ether, hexane, pentane) until the solution becomes slightly turbid.[9]
-
Seal the vial and allow it to stand undisturbed.
-
-
Common Crystallization Techniques:
-
Slow Evaporation: The simplest method. Dissolve the complex in a suitable solvent and allow the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: Place a concentrated solution of the complex in a small, open vial. Place this vial inside a larger, sealed container with a reservoir of a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the complex solution, reducing its solubility and promoting crystallization.
-
Solvent Layering: Carefully layer a less dense solvent containing the dissolved complex on top of a denser anti-solvent. Crystals may form at the interface.
-
Expert Insight: Many ruthenium complexes are air-sensitive.[10] Performing crystallization under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) can prevent oxidation and decomposition, which are common causes of crystallization failure.[10]
Part 2: The X-ray Diffraction Experiment
Once a suitable crystal is obtained, the next step is to subject it to a focused beam of X-rays and collect the resulting diffraction pattern.
Key Components of a Single-Crystal X-ray Diffractometer:
Figure 2: Core components of a single-crystal X-ray diffractometer.
Experimental Protocol: Data Collection
-
Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects. Mount the crystal on a cryoloop or a glass fiber. For air- or moisture-sensitive crystals, this should be done in a cold stream of nitrogen gas.
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[4] Modern diffractometers automate this process, optimizing the data collection strategy to ensure complete and redundant data.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as absorption and crystal decay.
Part 3: Structure Solution, Refinement, and Validation
This is the computational phase where the diffraction data is translated into a three-dimensional molecular structure.
Software Packages: A variety of software suites are available for structure solution and refinement, including SHELX, Olex2, and WinGX, often integrated with visualization programs like Mercury.[11]
The Process:
-
Structure Solution: The initial placement of atoms in the unit cell is determined using either direct methods or Patterson methods. This provides a rough, initial model of the structure.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns.
-
Validation and CIF Generation: The final structure is validated to ensure it is chemically reasonable and fits the data well. The results are typically compiled into a Crystallographic Information File (CIF), which is the standard format for reporting crystal structures.[12]
Key Data in a Crystallographic Information File (CIF):
| Parameter | Description | Typical Values for Ruthenium Complexes |
| Crystal System | The symmetry of the crystal lattice. | Monoclinic, Orthorhombic, Triclinic |
| Space Group | The specific symmetry elements of the unit cell. | P2₁/c, P-1, C2/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Varies widely based on complex size and packing. |
| R-factor (R1) | A measure of the agreement between the calculated and observed structure factors. | < 0.05 for a good quality structure. |
| Goodness-of-Fit (GOF) | Should be close to 1 for a well-refined structure. | ~1.0 |
| Bond Lengths & Angles | Precise measurements of the molecular geometry. | Ru-N: ~2.0-2.2 Å, Ru-Cl: ~2.3-2.5 Å[13] |
Comparison with Alternative Techniques
While SC-XRD is the definitive method, other techniques provide complementary information and can be invaluable when single crystals cannot be obtained.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Absolute 3D structure, bond lengths, bond angles, stereochemistry.[4] | Unambiguous structural determination.[3] | Requires high-quality single crystals, which can be difficult to grow.[9] |
| Powder X-ray Diffraction (PXRD) | Phase identification, unit cell parameters. | Useful for bulk sample analysis and quality control. | Does not provide detailed atomic positions or connectivity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, solution-state structure, dynamic processes. | Excellent for characterizing complexes in solution. | Provides an average structure; can be difficult to interpret for complex systems. |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns.[6] | High sensitivity, provides molecular formula confirmation. | Does not provide 3D structural information. |
| Computational Chemistry (DFT) | Theoretical structure, electronic properties.[6][14] | Can predict structures and rationalize experimental findings.[14] | The accuracy is dependent on the level of theory and basis set used.[14] |
Expert Insight: In cases where crystallization is challenging, a combination of techniques is often employed. For instance, NMR and mass spectrometry can confirm the synthesis of the target complex, while PXRD can verify the bulk purity of the material. Computational modeling can then be used to generate a theoretical structure that is consistent with the spectroscopic data.
Conclusion: A Foundational Technique for Ruthenium Chemistry
The structural validation of synthesized ruthenium complexes is a critical step in their development for therapeutic and catalytic applications. Single-crystal X-ray crystallography provides the most definitive and detailed structural information, enabling a deep understanding of structure-activity relationships. While obtaining high-quality crystals can be a significant hurdle, the unparalleled insights gained from a successful crystallographic study are indispensable for advancing the field of ruthenium-based chemistry. The integration of crystallographic data with other analytical techniques and computational methods provides a comprehensive and robust characterization of these important molecules.
References
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University of Illinois. (n.d.). X-Ray Data Analysis Software Packages. Materials Research Laboratory. Retrieved from [Link]
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Jabłońska-Wawrzycka, A., Rogala, P., Michałkiewicz, S., Hodorowicz, M., & Barszcz, B. (2013). Ruthenium complexes in different oxidation states: synthesis, crystal structure, spectra and redox properties. Dalton Transactions, 42(17), 6092-6101. Retrieved from [Link]
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Profex. (n.d.). Profex – Open Source XRD and Rietveld Refinement. Retrieved from [Link]
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A Senior Application Scientist's Guide to Ruthenium Pincer Complexes: A Comparative Analysis of Catalytic Activity
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern catalysis, ruthenium pincer complexes have emerged as a class of exceptionally versatile and efficient catalysts. Their unique tridentate ligand architecture provides a remarkable balance of stability and reactivity, enabling a wide array of organic transformations with high efficiency and selectivity.[1][2] This guide offers an in-depth comparison of the catalytic activity of different ruthenium pincer complexes, focusing on the influence of the pincer ligand architecture on performance in key chemical reactions. We will delve into the mechanistic nuances that drive their reactivity and provide practical, data-driven insights to inform your catalyst selection and experimental design.
The Pincer Advantage: Why Ruthenium?
Pincer ligands are chelating agents that bind to a central metal atom in a meridional, tridentate fashion, forming two five- or six-membered metallacycles. This "pincer" grip confers exceptional thermal stability to the resulting complex. Ruthenium, with its accessible oxidation states and ability to readily activate small molecules, proves to be an ideal metal partner for these ligands.
The true power of these systems often lies in Metal-Ligand Cooperation (MLC) .[3] In many catalytic cycles, the pincer ligand is not a passive spectator but an active participant. This can occur through several mechanisms, including the dearomatization-rearomatization of a pyridine backbone or the deprotonation/protonation of an N-H or C-H group on the ligand arm.[4][5] This cooperative action provides low-energy pathways for substrate activation and bond cleavage, leading to remarkable catalytic efficiencies.[6]
Caption: General architecture of a Ruthenium Pincer Complex.
A Comparative Look at Key Pincer Families
The identity of the donor atoms ("jaws") and the central aromatic or aliphatic backbone of the pincer ligand dictates the electronic and steric properties of the ruthenium center, and consequently, its catalytic behavior.
PNP (Phosphine-Nitrogen-Phosphine) Complexes
PNP-type ligands, particularly those with a central pyridine ring, are among the most studied. The phosphorus donors provide strong σ-donation, creating an electron-rich ruthenium center adept at oxidative addition and reductive elimination.
-
Strengths: Highly active in both hydrogenation and dehydrogenation reactions. The pyridine-based backbone can participate in MLC via dearomatization-rearomatization, facilitating H₂ activation and transfer.[4]
-
Common Applications:
NNN (Nitrogen-Nitrogen-Nitrogen) Complexes
NNN pincer ligands, often composed of linked pyridine, pyrazole, or amine moieties, create a different electronic environment compared to their PNP counterparts. The nitrogen donors are harder ligands, which can influence substrate binding and reactivity.
-
Strengths: Particularly effective in transfer hydrogenation reactions.[12] The presence of N-H functionalities can act as a proton relay, facilitating the reduction of polar bonds in an outer-sphere mechanism.[3]
-
Common Applications:
PCP (Phosphine-Carbon-Phosphine) Complexes
In PCP complexes, the ligand anchors to the metal via a direct Ru-C bond, making them exceptionally robust. The strong σ-donating alkyl backbone and phosphine arms create a highly electron-rich and reactive metal center.
-
Strengths: Unparalleled thermal stability, making them ideal for high-temperature reactions like alkane dehydrogenation.[15][16]
-
Common Applications:
CNN (Carbon-Nitrogen-Nitrogen) Complexes
CNN pincer ligands combine a strong Ru-C bond with nitrogen donors. This asymmetric design can be highly effective, with the N-H functionality of an amine arm often playing a crucial role in catalysis.
-
Strengths: Show excellent activity for the hydrogenation of both esters and ketones, often under mild conditions.[19] The amine N-H group frequently participates in MLC, acting as a proton shuttle.[20]
-
Common Applications:
Performance Data: A Head-to-Head Comparison
To provide a clear comparison, the following tables summarize experimental data for different Ru-pincer catalysts in two benchmark reactions: transfer hydrogenation of acetophenone and acceptorless dehydrogenation of 1-octanol.
Table 1: Catalytic Transfer Hydrogenation of Acetophenone
Reaction Conditions: Acetophenone, i-PrOH (hydrogen source), Base.
| Catalyst Type | Ligand Structure | Base | Temp (°C) | Time | Conversion (%) | TOF (h⁻¹) | Reference |
| PNP-Ru | (iPr₂PCH₂CH₂)₂NH | KOtBu | 90 | 5 min | >99 | >1200 | [10][11] |
| NNN-Ru | 2,6-bis(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)pyridine | KOtBu | 82 | 1 h | 99 | ~100 | [12] |
| CNN-Ru | 2-aminomethyl-6-(phenyl)pyridine backbone | KOtBu | 40 | 15 min | >99 | up to 6.5 x 10⁴ | [20][23][21] |
As evidenced, the CNN-pincer complex exhibits exceptionally high turnover frequency (TOF) for ketone hydrogenation, highlighting the efficiency of the Ru-H and N-H cooperative mechanism.[20][23]
Table 2: Acceptorless Dehydrogenation of 1-Octanol to Octyl Octanoate
Reaction Conditions: Neat 1-octanol, heat.
| Catalyst Type | Ligand Structure | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| PNP-Ru | 2,6-bis(di-tert-butylphosphinomethyl)pyridine | 125 | 20 | 98 | 98 | [9] |
| PNN-Ru | 2-(di-tert-butylphosphinomethyl)-6-(diethylaminomethyl)pyridine | 125 | 20 | >99 | >99 | [9] |
| CNN-Ru | 2-(diethylaminomethyl)-6-(phenyl)pyridine backbone | 120 | 24 | ~90 | ~90 | [19] |
In the dehydrogenative coupling of alcohols, both PNP and the closely related PNN systems demonstrate excellent performance. The PNN complex shows slightly higher reactivity, which may be attributed to the electronic asymmetry of the ligand.[9]
Mechanistic Insights: The Causality Behind Performance
The choice of catalyst is fundamentally a choice of reaction mechanism. The superior activity of certain pincer complexes is directly tied to the low-energy pathways enabled by Metal-Ligand Cooperation.
Caption: A simplified outer-sphere mechanism for ketone transfer hydrogenation.
For many NNN, CNN, and aliphatic PNP complexes, the catalytic cycle for transfer hydrogenation involves an "outer-sphere" mechanism.[4] As shown above, the key step is the concerted transfer of a hydride (H⁻) from the ruthenium center and a proton (H⁺) from a ligand N-H group to the carbonyl substrate.[20] This avoids direct coordination of the substrate to the metal, often leading to very high reaction rates.
In contrast, dehydrogenation reactions catalyzed by aromatic PCP or PNP systems often proceed via an "inner-sphere" mechanism involving C-H activation of the substrate at the metal center, followed by β-hydride elimination. The dearomatization/rearomatization of the ligand backbone provides the thermodynamic driving force for these demanding transformations.[4]
Experimental Protocol: Transfer Hydrogenation of Acetophenone
This section provides a representative, self-validating protocol for researchers to assess catalyst performance.
Objective: To determine the catalytic activity of a Ru-pincer complex in the transfer hydrogenation of acetophenone using isopropyl alcohol as the hydrogen source.
Materials:
-
Ruthenium Pincer Precatalyst (e.g., [RuCl₂(NNN)]) (1.0 mol%)
-
Potassium tert-butoxide (KOtBu) (5.0 mol%)
-
Acetophenone (1.0 mmol, ~120 µL)
-
Anhydrous Isopropyl Alcohol (i-PrOH) (5 mL)
-
Anhydrous Toluene (for internal standard)
-
Schlenk flask (25 mL), magnetic stir bar, condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under a flow of inert gas, add the Ru-pincer precatalyst and KOtBu to the Schlenk flask containing a magnetic stir bar.
-
Reaction Setup: Seal the flask, remove from the glovebox, and connect to a Schlenk line. Evacuate and backfill with inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous i-PrOH (5 mL) via syringe. Stir the mixture at room temperature for 10 minutes to allow for catalyst activation. Add the internal standard (e.g., toluene, ~50 µL).
-
Initiation: Add acetophenone (1.0 mmol) via syringe to start the reaction. Place the flask in a preheated oil bath at the desired temperature (e.g., 82 °C).
-
Monitoring: At timed intervals (e.g., 5, 15, 30, 60 minutes), withdraw small aliquots (~0.1 mL) via syringe and quench by filtering through a small plug of silica gel with diethyl ether into a GC vial.
-
Analysis: Analyze the quenched samples by Gas Chromatography (GC) or GC-MS to determine the conversion of acetophenone and the yield of 1-phenylethanol by comparing peak areas relative to the internal standard.
Caption: Workflow for a typical catalytic transfer hydrogenation experiment.
Conclusion and Future Outlook
The catalytic activity of ruthenium pincer complexes is profoundly influenced by the nature of the coordinating ligand.
-
For hydrogenation and transfer hydrogenation of polar bonds, look to complexes capable of MLC via a proton-responsive N-H arm, such as CNN and certain NNN or aliphatic PNP systems. These often provide the highest activities under the mildest conditions.
-
For high-temperature dehydrogenation of alkanes, the exceptional stability of PCP-Ru complexes makes them the catalysts of choice.
-
For dehydrogenative coupling of alcohols, pyridine-based PNP and PNN catalysts offer a superb balance of reactivity and stability.
The field continues to evolve, with ongoing research into ligand design, including the incorporation of chirality for asymmetric catalysis and the use of more earth-abundant first-row metals. By understanding the fundamental principles of ligand effects and metal-ligand cooperation, researchers can make more informed decisions, accelerating the discovery and development of next-generation catalysts for a more sustainable chemical industry.
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The Ascending Challenge: Ruthenium Nitrosyl Complexes versus Cisplatin in the Battle for Lung Cancer Cytotoxicity
A Senior Application Scientist's Guide to a New Frontier in Metal-Based Chemotherapeutics
For decades, cisplatin has been a cornerstone of chemotherapy for non-small cell lung cancer (NSCLC), the most common form of lung cancer.[1] Its mechanism, while effective, is a blunt instrument, leading to significant side effects and the frequent emergence of drug resistance, which severely limits its clinical utility.[1] This has spurred a relentless search for alternative metal-based drugs with novel mechanisms of action and a more favorable toxicity profile. Among the most promising candidates are ruthenium complexes, and within this class, ruthenium nitrosyls are carving out a unique and potent niche.[2][3]
This guide provides an in-depth comparison of the cytotoxic profiles of ruthenium nitrosyl complexes and cisplatin against lung cancer cells. Moving beyond a simple list of findings, we will dissect the causality behind their distinct mechanisms of action, provide actionable experimental protocols, and present a clear, data-driven perspective for researchers and drug development professionals.
Head-to-Head: A Comparative Analysis of Cytotoxicity
The most direct measure of a compound's anticancer potential in vitro is its half-maximal inhibitory concentration (IC50), the concentration required to inhibit the growth of 50% of a cancer cell population. While the field of ruthenium nitrosyl complexes is still emerging, studies have begun to quantify their impressive potency in lung cancer cell lines, particularly the widely-used A549 non-small cell lung cancer line.
A direct comparison is complicated by the fact that few studies test both cisplatin and a specific ruthenium nitrosyl complex in the same experiment. However, by compiling data from multiple authoritative sources, we can construct a compelling picture of their relative cytotoxicities.
| Compound Type | Specific Complex | Cell Line | IC50 (µM) | Key Findings & Context | Reference |
| Ruthenium Nitrosyl | [RuNO(Phen)(NO₂)²OH] | A549 | 33.4 ± 2.6 | Moderate cytotoxicity in the dark. | [4] |
| [RuNO(Phen)(NO₂)²OH] (Photoactivated) | A549 | 21.2 ± 3.3 | Cytotoxicity is enhanced with light irradiation. | [4] | |
| [RuII(dmdptz)(bpy)(NO)]³⁺ (Photoactivated) | A549 | 2.24 | Demonstrates significant cytotoxicity upon photoactivation. | [5] | |
| [RuII(dmdptz)(bpy)(NO)]²⁺ (Photoactivated) | A549 | 0.12 | Exceptionally high cytotoxicity induced by visible light. | [5] | |
| Platinum (Reference) | Cisplatin | A549 | ~5.5 - 71.0 | IC50 values for cisplatin in A549 cells vary across studies, reflecting differences in experimental conditions. | [6][7] |
As the data indicates, certain ruthenium nitrosyl complexes, particularly when activated by light, exhibit cytotoxicity that can be orders of magnitude greater than that of cisplatin. This suggests a fundamentally different and potentially more efficient mechanism of inducing cancer cell death.
A Tale of Two Metals: Dissecting the Mechanisms of Cell Death
The profound differences in cytotoxicity between cisplatin and ruthenium nitrosyl complexes stem from their distinct interactions with the cellular machinery.
The Established Dogma: Cisplatin's Assault on DNA
Cisplatin's mechanism is well-understood and primarily targets nuclear DNA. After entering the cell, its chloride ligands are replaced by water molecules in a process called aquation. This activated form of cisplatin then forms covalent bonds with DNA, creating primarily 1,2-intrastrand crosslinks between purine bases. These adducts distort the DNA helix, interfering with replication and transcription. This damage triggers a cellular DNA damage response, which, if the damage is too extensive to repair, leads to cell cycle arrest and ultimately, apoptosis.
Caption: Cisplatin's cytotoxic mechanism in lung cancer cells.
The Multi-Pronged Strategy of Ruthenium Nitrosyls
Ruthenium nitrosyl complexes employ a more sophisticated, multi-pronged attack that extends beyond simple DNA alkylation. Their mechanism is often characterized by their ability to act as nitric oxide (NO) donors, inducing a cascade of events that cripple the cancer cell.[8]
-
Nitric Oxide (NO) Donation: A key feature of these complexes is the release of NO, a versatile signaling molecule.[8] While low concentrations of NO can be pro-tumoral, the high, localized concentrations delivered by ruthenium nitrosyls are potently cytotoxic.[9] This NO can induce apoptosis directly or react with superoxide to form peroxynitrite, a highly reactive species that causes significant oxidative and nitrosative stress, damaging a wide range of biomolecules.[9]
-
Reactive Oxygen Species (ROS) Generation: Many potent ruthenium nitrosyl complexes are strong inducers of reactive oxygen species within the cancer cell.[2] This surge in ROS overwhelms the cell's antioxidant defenses, leading to widespread oxidative damage to lipids, proteins, and DNA.
-
Mitochondrial Disruption: The mitochondrion is a central player in the apoptotic process and a key target for these complexes. Ruthenium nitrosyls have been shown to cause a depolarization of the mitochondrial membrane potential.[2] This disruption triggers the release of pro-apoptotic factors like cytochrome c into the cytoplasm, initiating the caspase cascade that executes the cell death program.
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture A549 human non-small cell lung cancer cells in complete medium (e.g., MEM supplemented with 10% fetal bovine serum).
-
Trypsinize and count the cells. Seed approximately 5,000-10,000 cells per well in a 96-well flat-bottom plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of the ruthenium nitrosyl complex and cisplatin in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for untreated controls and solvent controls.
-
-
Incubation Period:
-
Return the plate to the incubator for a period of 48 to 72 hours. The incubation time should be consistent across experiments.
-
-
MTT Reagent Addition:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Perspectives
The evidence strongly suggests that ruthenium nitrosyl complexes represent a paradigm shift in the design of metal-based anticancer drugs. Their cytotoxicity against lung cancer cells can surpass that of cisplatin, driven by a distinct and multi-faceted mechanism of action that involves NO-donation, ROS generation, and mitochondrial targeting. [2][4][5]This different mechanism provides a compelling rationale for their potential efficacy against cisplatin-resistant tumors.
The remarkable potency of photoactivated ruthenium nitrosyls, in particular, opens an exciting new therapeutic window. [5]This strategy, known as photoactivated chemotherapy (PACT), could allow for highly targeted tumor destruction, minimizing damage to surrounding healthy tissue and potentially overcoming many of the side effects that plague current systemic chemotherapies. Further preclinical evaluation of these promising compounds is not just warranted; it is a critical next step in the evolution of lung cancer treatment.
References
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Ghezzi, V., et al. (2016). Biological properties of novel ruthenium- and osmium-nitrosyl complexes with azole heterocycles. Journal of Biological Inorganic Chemistry, 21(5-6), 637-649. Available at: [Link]
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Mikhailov, A. A., et al. (2024). The cytotoxic and antiproliferative properties of ruthenium nitrosyl complexes and their modulation effect on cytochrome P450 in HepG2 cells. Biomeditsinskaya Khimiya, 70(1), 33-40. Available at: [Link]
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Stepanenko, I. N., et al. (2022). Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. Dalton Transactions, 51(12), 4496-4523. Available at: [Link]
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To, N., & Ruma, F. (2023). Current Advances of Nitric Oxide in Cancer and Anticancer Therapeutics. International Journal of Molecular Sciences, 24(13), 10989. Available at: [Link]
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Zhang, Q., et al. (2021). Ruthenium Complexes as Promising Candidates against Lung Cancer. Molecules, 26(15), 4389. Available at: [Link]
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Graminha, A. E., et al. (2025). Antagonistic effect of a nitric oxide donor agents based on ruthenium complex combined with cisplatin on lung tumor cell lines. Nitric Oxide, 150, 10-18. Available at: [Link]
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Yakovlev, I. A., et al. (2023). Photoinduced cytotoxic activity of a rare ruthenium nitrosyl phenanthroline complex showing NO generation in human cells. Dalton Transactions, 52(3), 639-648. Available at: [Link]
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Khamrang, T., et al. (2024). Ruthenium-based complexes as anti-tumor agents. Journal of Health Sciences, 14(2), 123-134. Available at: [Link]
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Yakovlev, I. A., et al. (2023). Ligand Environment and Light: Two Triggers for Controlling Cytotoxicity of Ruthenium Nitrosyl Complexes. Chemistry – A European Journal, 29(1), e202202685. Available at: [Link]
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Lee, S. Y., et al. (2020). Recent developments in the nanostructured materials functionalized with ruthenium complexes for targeted drug delivery to tumors. International Journal of Nanomedicine, 15, 8477–8491. Available at: [Link]
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Chen, J., et al. (2018). Anti-tumor activity and mechanism of apoptosis of A549 induced by ruthenium complex. Journal of Inorganic Biochemistry, 182, 139-147. Available at: [Link]
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da Silva, R. S. (2018). Ruthenium Complexes as NO Donors for Vascular Relaxation Induction. Molecules, 23(11), 2993. Available at: [Link]
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Lima, A. P., et al. (2011). A new nitrosyl ruthenium complex: Synthesis, chemical characterization, in vitro and in vivo antitumor activities and probable mechanism of action. European Journal of Medicinal Chemistry, 46(9), 3616-3622. Available at: [Link]
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Arion, V. B., et al. (2014). Ruthenium-Nitrosyl Complexes with Glycine, l-Alanine, l-Valine, l-Proline, d-Proline, l-Serine, l-Threonine, and l-Tyrosine: Synthesis, X-ray Diffraction Structures, Spectroscopic and Electrochemical Properties, and Antiproliferative Activity. Inorganic Chemistry, 53(5), 2594-2609. Available at: [Link]
-
Negreti, A. C. S., et al. (2025). Ruthenium(II) Complex with 3,4-Methylenedioxy Cinnamic Acid Induces Cell Cycle Arrest at G0/G1 and Apoptosis via ROS Generation and Bioenergetics Disruption in Non-Small Cell Lung Cancer Cells. ACS Omega. Available at: [Link]
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de Assis, F. F., et al. (2022). Photolability of NO in ruthenium nitrosyls with pentadentate ligand induces exceptional cytotoxicity towards VCaP, 22Rv1 and A549 cancer cells under therapeutic condition. Inorganica Chimica Acta, 538, 120967. Available at: [Link]
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de Assis, F. F., et al. (2022). Photolability of NO in ruthenium nitrosyls with pentadentate ligand induces exceptional cytotoxicity towards. RAIITH. Available at: [Link]
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Aird, R. E., et al. (2002). Structure-activity relationship for Ru(II) organometallic arene complexes in A2780 human ovarian cancer cells. British Journal of Cancer, 86(10), 1652-1657. Available at: [Link]
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Wang, X., & Guo, Z. (2021). Stimuli-responsive platinum and ruthenium complexes for lung cancer therapy. Frontiers in Chemistry, 9, 730319. Available at: [Link]
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Kavukcu, S. B., et al. (2023). Cell Death Mechanism of Organometallic Ruthenium(II) and Iridium(III) Arene Complexes on HepG2 and Vero Cells. ACS Omega, 8(40), 37033-37046. Available at: [Link]
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A Senior Application Scientist's Guide to Purity Confirmation of Ruthenium, trichloronitrosyl-
Introduction
Ruthenium, trichloronitrosyl-, formally known as Ruthenium(III) nitrosyl chloride (Ru(NO)Cl₃), is a pivotal starting material in the synthesis of a diverse array of ruthenium complexes.[1][2] Its utility in catalysis, materials science, and as a precursor for potential therapeutic agents necessitates a stringent assessment of its purity. The presence of impurities, such as different ruthenium oxidation states, hydrated forms, or residual starting materials, can dramatically alter the reactivity and performance of the final products.
This guide provides an in-depth comparison of spectroscopic methods for the robust confirmation of Ru(NO)Cl₃ purity. We move beyond mere procedural descriptions to explain the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to design self-validating analytical workflows. We will explore a suite of techniques, from routine laboratory methods to more specialized analyses, providing the rationale, experimental protocols, and data interpretation needed for confident quality assessment.
Core Spectroscopic Techniques for Purity Verification
The purity of an inorganic coordination complex like Ru(NO)Cl₃ is a multi-faceted question. It involves confirming the molecular identity, the oxidation state of the metal center, and the absence of extraneous species. No single technique can provide a complete picture; therefore, a multi-pronged, logical approach is essential.
Infrared (IR) Spectroscopy: The First Line of Inquiry
Expertise & Rationale: Infrared spectroscopy is arguably the most direct and accessible method for confirming the identity of a nitrosyl complex. The technique probes the vibrational frequencies of chemical bonds. The bond between nitrogen and oxygen in the nitrosyl (NO) ligand is exceptionally sensitive to the electronic environment of the ruthenium center. Its stretching frequency, ν(NO), serves as a powerful diagnostic marker. In a {RuNO}⁶ complex like Ru(NO)Cl₃, where the electronic structure is best described as Ru(II)-NO⁺, the ν(NO) band is typically observed in the 1850-1950 cm⁻¹ range.[3] The precise position and sharpness of this peak are indicative of a homogenous chemical environment. The presence of multiple peaks in this region would strongly suggest a mixture of different nitrosyl-containing species or impurities.
Trustworthiness through Self-Validation: A pure sample of Ru(NO)Cl₃ should exhibit a single, sharp, and intense absorption band for the ν(NO) stretch. This observation, when matched with reference data for the compound, provides a high degree of confidence in the identity of the nitrosyl ligand and its coordination environment. Further validation comes from observing characteristic bands for Ru-Cl stretches in the far-IR region (typically < 400 cm⁻¹).[4]
-
Sample Preparation: Place a small, representative sample (approx. 1-2 mg) of the dry Ruthenium, trichloronitrosyl- powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition:
-
Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: Perform an automatic baseline correction and ATR correction if the software allows.
-
Analysis: Identify the ν(NO) stretching frequency. Compare the obtained spectrum with a known standard or literature data.[5][6]
X-ray Photoelectron Spectroscopy (XPS): Unveiling the Oxidation State
Expertise & Rationale: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and, critically, the chemical and electronic state of the elements within a material. For Ru(NO)Cl₃, XPS is the gold standard for confirming that the ruthenium is in the correct +3 formal oxidation state. The technique works by irradiating the sample with X-rays and measuring the kinetic energy of electrons that are ejected from the core shells. The binding energy of these core electrons is highly sensitive to the oxidation state of the metal atom.
Trustworthiness through Self-Validation: The primary challenge in the XPS analysis of ruthenium is the overlap of the most intense Ru 3d₅/₂ peak with the ubiquitous C 1s signal from adventitious carbon.[7] A self-validating protocol therefore relies on analyzing multiple, interference-free ruthenium core levels. By examining both the Ru 3p and Ru 3d peaks and finding consistent binding energies corresponding to a Ru(III) state, the analysis becomes internally consistent and trustworthy.[8] The presence of additional peaks or shoulders would indicate a mixture of oxidation states, a clear sign of impurity.
-
Sample Preparation: Mount a small amount of the powdered sample onto a sample holder using double-sided, UHV-compatible carbon tape. Ensure the powder is pressed firmly to create a flat, uniform surface.
-
Instrument Setup: Load the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument. Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Data Acquisition:
-
Acquire a wide survey scan (0-1200 eV) to identify all elements present on the surface.
-
Acquire high-resolution scans over the Ru 3d/C 1s, Ru 3p, Cl 2p, N 1s, and O 1s regions. Use a pass energy of 20 eV to achieve high resolution.
-
-
Data Analysis:
-
Reference the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.
-
Fit the high-resolution spectra using appropriate software (e.g., CasaXPS). For the Ru 3d region, carefully deconvolve the Ru 3d₅/₂ and Ru 3d₃/₂ peaks from the C 1s signal. The spin-orbit splitting should be constrained to ~4.17 eV.[7]
-
Analyze the cleaner Ru 3p region (Ru 3p₃/₂ ~462 eV) to confirm the finding from the Ru 3d region.[9][10]
-
Compare the measured binding energies to literature values for authenticated Ru(III) complexes.
-
Mass Spectrometry (MS): Confirming Molecular Integrity
Expertise & Rationale: Mass spectrometry is a powerful tool for determining the molecular weight of a compound. For an inorganic salt like Ru(NO)Cl₃, soft ionization techniques such as Electrospray Ionization (ESI-MS) or Laser Desorption Ionization (LDI-MS) can be used to generate ions corresponding to the complex or its characteristic fragments.[11] This provides direct evidence of the compound's composition. The unique isotopic distribution pattern of ruthenium (seven stable isotopes) and chlorine (²⁵% ³⁷Cl, ⁷⁵% ³⁵Cl) creates a highly characteristic "fingerprint" in the mass spectrum, which can be simulated and compared to the experimental data for unambiguous identification.
Trustworthiness through Self-Validation: The observation of a peak cluster matching the exact mass and, more importantly, the simulated isotopic pattern for an ion derived from Ru(NO)Cl₃ (e.g., [Ru(NO)Cl₂]⁺ or [Ru(NO)Cl₃]⁻) provides extremely high confidence in the compound's identity.[12][13] Any significant deviation or the presence of unexpected ion clusters would point to impurities or degradation.
-
Sample Preparation: Prepare a dilute solution (approx. 0.1 mg/mL) of the complex in a suitable solvent such as methanol or acetonitrile. The compound's solubility can be low, so sonication may be required.[1]
-
Data Acquisition:
-
Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in both positive and negative ion modes, as different fragments may be observed. Scan a mass range appropriate for the expected ions (e.g., m/z 100-500).
-
-
Data Analysis:
-
Identify the major ion species in the spectrum.
-
Use isotopic pattern simulation software to generate the theoretical distribution for plausible ions (e.g., [Ru(NO)Cl₂]⁺, [Ru(NO)Cl₄]⁻).
-
Compare the experimental isotopic pattern with the simulation to confirm the elemental composition of the observed ion.
-
Complementary Analytical Methods
While spectroscopy provides the core data, a truly comprehensive analysis is often supported by other techniques.
-
UV-Visible Spectroscopy: This technique probes electronic transitions within the complex. The resulting spectrum, with its characteristic metal-to-ligand charge transfer (MLCT) and d-d transition bands, serves as a useful fingerprint for the compound.[14][15] While not structurally definitive on its own, it is a quick and easy method to check for batch-to-batch consistency and the presence of chromophoric impurities.
-
Elemental Analysis (C, H, N): Provides the empirical formula of the compound. For Ru(NO)Cl₃, the expected nitrogen content provides a quantitative measure of purity with respect to non-nitrosyl impurities.
-
Thermogravimetric Analysis (TGA): This method measures changes in mass as a function of temperature. It is particularly useful for determining the presence and stoichiometry of water of hydration, as Ru(NO)Cl₃ is often supplied as a hydrate.[16][17]
-
Magnetic Susceptibility: As a Ru(III) (d⁵) complex, Ru(NO)Cl₃ is expected to be paramagnetic. Magnetic susceptibility measurements can confirm this electronic configuration.[18][19]
Data Summary and Comparison
| Technique | Information Provided | Strengths | Limitations | Best Use Case |
| IR Spectroscopy | Vibrational modes (N-O, Ru-Cl) | Fast, accessible, highly sensitive to the NO group's environment.[20] | Provides limited information on oxidation state or elemental composition. | Rapid identity check and detection of different nitrosyl species. |
| XPS | Elemental composition, oxidation state | The most direct method for confirming the Ru(III) oxidation state.[9][10] | Surface sensitive; Ru 3d peak overlaps with C 1s.[7] | Definitive confirmation of the metal's electronic state. |
| Mass Spectrometry | Molecular weight, elemental formula | Unambiguous confirmation via mass and isotopic pattern.[11][12] | May cause fragmentation; solubility can be an issue for ESI. | Absolute confirmation of molecular composition. |
| UV-Vis | Electronic transitions | Quick, good for quantitative analysis and batch consistency checks. | Bands are often broad; not structurally definitive.[21] | Quality control and screening for chromophoric impurities. |
| TGA | Thermal stability, solvent content | Excellent for quantifying water of hydration.[17] | Does not provide structural information. | Assessing the presence and amount of hydrate. |
Integrated Analytical Workflow
A logical, tiered approach ensures efficient and comprehensive purity analysis. The workflow should begin with rapid, accessible techniques and proceed to more definitive methods as required.
Caption: Logical workflow for the purity confirmation of Ru(NO)Cl₃.
Conclusion
Confirming the purity of Ruthenium, trichloronitrosyl- is not a task for a single analytical technique. It requires a well-reasoned, multi-spectroscopic approach. By starting with rapid screening methods like IR spectroscopy to confirm the crucial nitrosyl ligand, and progressing to definitive techniques like XPS and Mass Spectrometry to validate the oxidation state and molecular composition, researchers can build a comprehensive and self-validating data package. This rigorous approach ensures the quality and reliability of this important chemical precursor, underpinning the integrity of subsequent research and development activities.
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E. A. Seddon and K. R. Seddon, The Chemistry of Ruthenium, Elsevier, 1984. (URL: [Link])
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J. A. Olabe and H. O. Zerga, "Ruthenium Nitrosyls," in Comprehensive Coordination Chemistry II, Elsevier, 2003, pp. 645-687. (URL: [Link])
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D. J. Morgan, "Resolving ruthenium: XPS studies of common ruthenium materials," Surface and Interface Analysis, vol. 47, no. 11, pp. 1072-1079, 2015.[8][10] (URL: [Link])
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C. D. Wagner, A. V. Naumkin, A. Kraut-Vass, J. W. Allison, C. J. Powell, and J. R. Rumble, Jr., NIST X-ray Photoelectron Spectroscopy Database, NIST Standard Reference Database 20, Version 3.4 (web version).[7] (URL: [Link])
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M. A. Lima, S. R. L. F. M. de Souza, et al., "Synthesis, spectroscopic analysis and photolabilization of water-soluble ruthenium(iii)–nitrosyl complexes," Dalton Transactions, vol. 41, no. 4, pp. 1219-1227, 2012.[3] (URL: [Link])
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K. Ghosh, R. Kumar, S. Kumar, and J. S. Meena, "Syntheses, structures and properties of ruthenium complexes of tridentate ligands: isolation and characterization of a rare example of ruthenium nitrosyl complex containing {RuNO}5 moiety," Dalton Transactions, vol. 42, no. 37, pp. 13444-13453, 2013.[5][6] (URL: [Link])
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A. F. A. A. Leone, G. T. S. T. da Silva, et al., "Photoinduced linkage isomers in a model ruthenium nitrosyl complex: Identification and assignment of vibrational modes," Journal of Photochemistry and Photobiology A: Chemistry, vol. 423, p. 113598, 2021.[20] (URL: [Link])
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American Elements, "Ruthenium(III) Nitrosyl Chloride Hydrate," Product Information.[22] (URL: [Link])
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A. J. Fletcher, E. J. L. McInnes, et al., "X-Ray, infrared, and magnetic studies of α- and β-ruthenium trichloride," Journal of the Chemical Society A: Inorganic, Physical, Theoretical, pp. 1762-1766, 1967.[4] (URL: [Link])
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S. G. Rachuru, S. S. Chintada, et al., "Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells," Molecules, vol. 24, no. 21, p. 3962, 2019.[13] (URL: [Link])
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A Senior Application Scientist's Guide to the In-Vitro Validation of Novel Ruthenium-Based Anticancer Compounds
Introduction: Beyond Platinum—The Case for Ruthenium
For decades, platinum-based compounds like cisplatin have been a cornerstone of cancer chemotherapy. Their mechanism, primarily inducing cytotoxicity through DNA adduct formation, is well-established.[1] However, their clinical utility is often hampered by severe side effects and the development of drug resistance.[2][3] This has catalyzed the search for alternative metal-based therapeutics, with ruthenium complexes emerging as highly promising candidates.[4][5]
Unlike the relatively straightforward mechanism of cisplatin, ruthenium compounds exhibit a fascinating versatility in their modes of action.[1] They can act as pro-drugs, activated by the unique reducing environment of tumors, and can trigger cancer cell death through diverse pathways, including DNA binding, protein inhibition, and the generation of reactive oxygen species (ROS).[1][6][7] This multi-pronged attack not only holds the potential for greater efficacy but may also circumvent the resistance mechanisms that plague platinum-based drugs.
This guide provides a comprehensive framework for the systematic in-vitro evaluation of novel ruthenium compounds. It is designed for researchers in drug discovery and oncology, offering not just protocols, but the strategic rationale behind each experimental step. Our objective is to create a logical, self-validating workflow to compare new chemical entities against established standards like cisplatin, thereby identifying candidates with the highest therapeutic potential.
Phase 1: Foundational Cytotoxicity Screening
The initial and most critical step is to determine the cytotoxic potency of the novel compounds. This provides a quantitative measure of their ability to kill cancer cells and allows for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter for comparing drug efficacy.[8]
The MTT Assay: A Reliable Metric of Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[9] The core principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cytotoxicity.[9]
Experimental Protocol: MTT Assay for IC50 Determination
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the novel ruthenium compounds and the reference drug (cisplatin) in culture medium. The concentration range should be wide enough to encompass the expected IC50 value (e.g., 0.1 µM to 200 µM).[10] Replace the existing medium with the drug-containing medium. Include vehicle-treated (e.g., DMSO <0.1%) and untreated wells as controls.
-
Incubation: Incubate the plates for a standard exposure time, typically 48 or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11] Observe the formation of purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate gently for 10 minutes and measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.[12]
Comparative Data: IC50 Values (µM)
| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| Cisplatin | 8.5 | 12.2 | 15.8 |
| Ru-Cmpd A | 4.2 | 6.1 | 7.5 |
| Ru-Cmpd B | 15.6 | 25.3 | 30.1 |
Scientist's Insight: The IC50 table provides the first critical comparison. Here, Ru-Cmpd A shows significantly lower IC50 values than cisplatin across all cell lines, indicating superior cytotoxic potency. Ru-Cmpd B, however, appears less potent. This data allows us to prioritize Ru-Cmpd A for further mechanistic studies.
Phase 2: Elucidating the Mechanism of Cell Death
A potent cytotoxic effect is promising, but understanding how the compound induces cell death is paramount. An ideal anticancer agent should trigger apoptosis, or programmed cell death, which is a controlled, non-inflammatory process.
Apoptosis Detection via Annexin V/PI Staining
This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cells. Its principle is based on two key events:
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[13][14]
-
Propidium Iodide (PI): A fluorescent nucleic acid dye that is excluded by the intact membrane of live and early apoptotic cells. It can only enter cells in late apoptosis or necrosis when membrane integrity is compromised.[13]
By using these two probes, we can distinguish four cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[15]
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 24-48 hours.
-
Cell Collection: Harvest both adherent and floating cells and centrifuge at 300 x g for 5 minutes.[15]
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 × 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[15][16]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15]
Comparative Data: Apoptosis Induction (% of Total Cells)
| Compound (at IC50) | Early Apoptosis | Late Apoptosis | Total Apoptosis |
| Cisplatin | 18.5% | 12.3% | 30.8% |
| Ru-Cmpd A | 45.2% | 20.1% | 65.3% |
| Ru-Cmpd B | 8.1% | 4.5% | 12.6% |
Scientist's Insight: This data strongly supports the potential of Ru-Cmpd A. It induces apoptosis in a significantly larger percentage of the cell population compared to cisplatin at their respective IC50 concentrations, confirming that its potent cytotoxicity is mediated through a desirable programmed cell death pathway.
Biochemical Confirmation: Western Blot for Apoptosis Markers
To validate the flow cytometry results, we use Western blotting to detect the activation of key apoptotic proteins. The central executioners of apoptosis are caspases.[17]
-
Caspase-3 Cleavage: Caspase-3 is an effector caspase that exists as an inactive pro-enzyme (~32 kDa). During apoptosis, it is cleaved into active p17 and p12 subunits.[18][19]
-
PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a ~116 kDa nuclear protein involved in DNA repair. It is a key substrate of active Caspase-3, which cleaves it into an ~89 kDa fragment, thereby inactivating it.[17][19]
The detection of cleaved Caspase-3 and cleaved PARP serves as an unambiguous hallmark of apoptosis.[19][20]
Caption: Key protein cleavage events in the apoptotic pathway.
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with compounds as described above. Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Caspase-3, cleaved PARP, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Scientist's Insight: The expected result for Ru-Cmpd A would be a decrease in the band for pro-Caspase-3 and a corresponding increase in the bands for cleaved Caspase-3 and cleaved PARP, confirming the activation of the apoptotic cascade.
Phase 3: Advanced Mechanistic Investigations
With cytotoxicity and apoptosis confirmed, the next step is to probe the specific cellular mechanisms through which the ruthenium compounds exert their effects.
Cell Cycle Analysis
Many anticancer drugs function by arresting the cell cycle, thereby halting proliferation.[7] We can analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) using flow cytometry. This is achieved by staining the DNA of fixed cells with a fluorescent dye like Propidium Iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA, allowing for differentiation of the cell cycle phases.[21][22][23]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells in 6-well plates with the IC50 concentration of each compound for 24 hours.
-
Harvesting: Collect the cells by trypsinization.
-
Fixation: Wash cells with PBS, then fix them by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[24][25]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[22][23]
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale to resolve the DNA content peaks.[23]
Comparative Data: Cell Cycle Distribution (%)
| Compound | G0/G1 Phase | S Phase | G2/M Phase |
| Control | 60.5% | 25.3% | 14.2% |
| Cisplatin | 45.1% | 35.8% | 19.1% |
| Ru-Cmpd A | 20.7% | 15.2% | 64.1% |
Scientist's Insight: Ru-Cmpd A causes a significant accumulation of cells in the G2/M phase, indicating a G2/M cell cycle arrest. This is a common mechanism for anticancer drugs that damage DNA, preventing the cell from entering mitosis.
Measurement of Intracellular Reactive Oxygen Species (ROS)
A key mechanism for many novel ruthenium compounds is the induction of oxidative stress.[6] The generation of ROS within cancer cells can damage cellular components and trigger apoptosis. We can measure intracellular ROS levels using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS converts the non-fluorescent molecule into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[26][27]
Caption: Workflow for Measuring Intracellular ROS with H2DCFDA.
Experimental Protocol: ROS Assay
-
Cell Treatment: Seed cells in a dark, clear-bottomed 96-well plate (for plate reader) or 6-well plate (for flow cytometry) and treat with compounds for a shorter duration (e.g., 6-12 hours).
-
Probe Loading: Remove the treatment medium and incubate the cells with a working solution of H2DCFDA (e.g., 10-20 µM) in serum-free medium for 30 minutes at 37°C in the dark.[28]
-
Washing: Wash the cells with PBS to remove any unloaded probe.
-
Analysis: Measure the fluorescence intensity using a fluorescence microplate reader (Ex/Em ~485/535 nm) or by flow cytometry in the FITC channel.[29]
Comparative Data: ROS Generation (Fold Increase vs. Control)
| Compound | Relative Fluorescence Units (RFU) |
| Control | 1.0 |
| Cisplatin | 1.4 |
| Ru-Cmpd A | 5.8 |
Scientist's Insight: Ru-Cmpd A induces a nearly six-fold increase in intracellular ROS. This strongly suggests that its mechanism of action involves the generation of significant oxidative stress, which likely contributes to the observed G2/M arrest and high levels of apoptosis.
Cellular Uptake Analysis
A drug's efficacy is contingent upon its ability to enter the target cell. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique that can precisely quantify the amount of intracellular ruthenium.[30][31] This allows us to correlate drug uptake with cytotoxic activity.
Experimental Protocol: Sample Preparation for ICP-MS
-
Cell Treatment: Treat a known number of cells (e.g., 1x10^6) with the compounds for a defined period (e.g., 2-4 hours).[30]
-
Harvesting and Washing: Harvest the cells and wash them thoroughly with ice-cold PBS multiple times to remove any extracellularly bound compound.
-
Cell Lysis: Count the cells accurately. Lyse the cell pellet using a strong acid, such as 70% nitric acid, and heat overnight to digest all organic material.[30]
-
Dilution and Analysis: Dilute the digested samples in deionized water and analyze them using an ICP-MS instrument to determine the ruthenium concentration.[30]
Comparative Data: Cellular Ruthenium Uptake
| Compound | Intracellular Ru (ng per 10^6 cells) |
| Ru-Cmpd A | 25.8 |
| Ru-Cmpd B | 3.1 |
Scientist's Insight: Ru-Cmpd A exhibits significantly higher cellular accumulation than Ru-Cmpd B. This difference in uptake provides a clear rationale for the superior cytotoxicity of Ru-Cmpd A observed in the initial MTT assay.
Conclusion: A Comparative Synthesis
The systematic in-vitro validation process allows for a holistic comparison of novel drug candidates. By integrating data from multiple assays, we can build a comprehensive profile of each compound.
Overall Performance Summary
| Metric | Cisplatin (Reference) | Ru-Cmpd A (Lead Candidate) | Ru-Cmpd B (Low Performer) |
| Cytotoxicity (IC50) | Moderate | High | Low |
| Apoptosis Induction | Moderate | High | Low |
| Cell Cycle Arrest | S-Phase Arrest | G2/M Arrest | Minimal Effect |
| ROS Generation | Low | High | Low |
| Cellular Uptake | N/A | High | Low |
Based on this comprehensive analysis, Ru-Cmpd A emerges as a highly promising anticancer agent. It demonstrates superior cytotoxicity to the clinical standard, cisplatin, and its efficacy is driven by desirable mechanisms: high cellular uptake, induction of substantial oxidative stress, potent G2/M phase cell cycle arrest, and the robust activation of the apoptotic cell death pathway. In contrast, Ru-Cmpd B's poor performance can be directly attributed to its low cellular uptake. This structured, evidence-based approach is crucial for efficiently identifying and advancing the most promising ruthenium compounds into the next phase of preclinical development.
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A Comparative Guide to the Vasodilatory Mechanisms of Ruthenium-Based Nitric Oxide Donors
The discovery of nitric oxide (NO) as a key signaling molecule in the cardiovascular system has paved the way for the development of NO-releasing drugs for various therapeutic applications, particularly in managing hypertension and angina. Ruthenium-based NO donors have emerged as a versatile class of compounds, offering sophisticated control over NO release compared to traditional organic nitrates and the clinically used sodium nitroprusside. This guide provides an in-depth, comparative analysis of the vasodilatory mechanisms of different ruthenium NO donors, designed for researchers, scientists, and drug development professionals.
The Foundational Mechanism: Spontaneous NO Release and the sGC Pathway
To understand the advancements offered by ruthenium complexes, it's essential first to grasp the mechanism of the benchmark compound, sodium nitroprusside (SNP). Though an iron-based complex, its action is the cornerstone of metal-based NO donor pharmacology.
SNP releases NO spontaneously in the bloodstream, a process facilitated by reduction.[1] This free NO then diffuses into vascular smooth muscle cells (VSMCs) and activates its primary target, the enzyme soluble guanylate cyclase (sGC).[2] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The elevated cGMP levels then activate protein kinase G (PKG), which phosphorylates downstream targets, leading to a decrease in intracellular calcium and ultimately, smooth muscle relaxation and vasodilation.[1][4] While effective, the uncontrolled, systemic release of NO from SNP can lead to adverse effects like hypotension and, due to its chemical structure, the potential for cyanide toxicity with prolonged use.[1][5]
Caption: The canonical NO/sGC/cGMP signaling pathway initiated by sodium nitroprusside.
Advanced Ruthenium Donors: Controlled NO Release
Modern ruthenium NO donors are engineered for controlled and targeted NO delivery, overcoming the limitations of SNP. These complexes are designed to release NO in response to specific external or internal triggers.
Photoactivated Ruthenium NO Donors
A significant advancement in NO donor technology is the ability to trigger NO release with light.[6] These photoactivated ruthenium nitrosyls are stable in the dark but release NO upon irradiation with a specific wavelength of light.[7] This allows for precise spatiotemporal control over vasodilation. The mechanism involves the absorption of light, which excites the molecule and leads to the cleavage of the ruthenium-NO bond.[8] The released NO then follows the same sGC-cGMP pathway to induce vasodilation.[4] The ability to direct light to a specific tissue offers the potential for highly targeted therapeutic effects, minimizing systemic side effects.[6]
Caption: Light-triggered vasodilation by a photoactivated ruthenium NO donor.
Reduction-Activated Ruthenium NO Donors
The intracellular environment is naturally more reducing than the extracellular space. This physiological difference can be exploited to trigger NO release from specifically designed ruthenium complexes.[9] These compounds are stable in their oxidized state but release NO upon reduction.[10] This reduction can be facilitated by endogenous reducing agents such as glutathione or ascorbate. This mechanism allows for a degree of passive targeting to cells and tissues with higher metabolic and reducing activity. The released NO then activates the sGC pathway, leading to vasodilation.[4] Some of these complexes have also been shown to release nitroxyl (HNO), another vasodilator, upon reduction with thiols.[11]
Enzyme-Activated Ruthenium NO Donors
Another sophisticated approach involves designing ruthenium NO donors that are activated by specific enzymes. This strategy allows for highly targeted NO release in tissues where the target enzyme is overexpressed, such as in certain disease states. The ruthenium complex is synthesized with a "protecting" group that is a substrate for the target enzyme. When the complex encounters the enzyme, the protecting group is cleaved, leading to the decomposition of the complex and the release of NO. This targeted release minimizes systemic exposure and potential side effects. The subsequent vasodilation is mediated by the canonical sGC-cGMP pathway.
Comparative Overview of Ruthenium NO Donors
| Feature | Sodium Nitroprusside (SNP) | Photoactivated Ru Donors | Reduction-Activated Ru Donors | Enzyme-Activated Ru Donors |
| Activation Trigger | Spontaneous/Reduction | Specific Wavelengths of Light | Endogenous Reducing Agents | Specific Enzymes |
| Control of NO Release | Low (Systemic) | High (Spatiotemporal) | Moderate (Redox-dependent) | High (Biologically-specific) |
| Primary Vasodilation Pathway | sGC-cGMP | sGC-cGMP | sGC-cGMP | sGC-cGMP |
| Key Advantage | Potent and well-characterized | Precise external control | Utilizes physiological redox gradients | High biological target specificity |
| Key Disadvantage | Potential for cyanide toxicity | Limited light penetration in tissues | Dependent on local redox environment | Complex synthesis and enzyme dependency |
Standardized Experimental Protocol: Ex Vivo Vasodilation Assay
To accurately compare the vasodilatory properties of different ruthenium NO donors, a standardized ex vivo organ bath experiment using isolated aortic rings is a reliable and widely used method.[12]
Objective: To determine and compare the concentration-dependent vasodilation induced by various ruthenium NO donors.
Materials:
-
Laboratory rats
-
Krebs-Henseleit physiological salt solution (PSS)
-
Phenylephrine (PE) or other vasoconstrictor
-
Ruthenium NO donor stock solutions
-
Organ bath system with force transducers
-
Data acquisition software
Methodology:
-
Aortic Ring Preparation:
-
Mounting and Equilibration:
-
Suspend the aortic rings between two hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Apply a resting tension of approximately 1.5 g and allow the rings to equilibrate for at least 60 minutes, with periodic washing.[14]
-
-
Viability and Endothelial Integrity Check:
-
Contract the rings with a high concentration of potassium chloride (KCl) to ensure tissue viability.
-
After washout and return to baseline, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).[15]
-
Once a stable contraction is achieved, add acetylcholine to verify the presence of a functional endothelium (endothelium-dependent relaxation). For studies focused on the direct effects on smooth muscle, the endothelium can be mechanically removed at the start of the experiment.[13]
-
-
Concentration-Response Curve Generation:
-
After washing out the acetylcholine and re-establishing a stable pre-contraction with phenylephrine, add the ruthenium NO donor in a cumulative, concentration-dependent manner.
-
For photoactivated donors, irradiate the organ bath with the appropriate wavelength and intensity of light at each concentration step.
-
Record the relaxation response at each concentration until a maximal effect is observed.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the logarithm of the donor concentration to generate a concentration-response curve.
-
Calculate the EC₅₀ (the concentration that produces 50% of the maximal relaxation) and the Emax (maximal relaxation) for each compound to compare their potency and efficacy.
-
Caption: Workflow for the ex vivo evaluation of vasodilator compounds using aortic rings.
Conclusion
Ruthenium-based NO donors offer significant advantages over older compounds by providing mechanisms for controlled and targeted NO release. The ability to trigger NO delivery with light, or in response to specific physiological cues like the local redox environment or enzymatic activity, opens up new possibilities for therapeutic interventions with improved precision and reduced side effects. The continued exploration of these novel ruthenium complexes promises to yield a new generation of highly effective and safe vasodilator drugs.
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A Researcher's Guide to Ruthenium Catalysis: Benchmarking New Catalysts Against Established Commercial Options
Introduction: Navigating the Ruthenium Revolution
Ruthenium-based catalysts represent one of the most powerful toolkits in modern synthetic chemistry. Their profound impact is felt across disciplines, from the synthesis of complex active pharmaceutical ingredients (APIs) to the development of advanced polymers and fine chemicals.[1] The widespread adoption of catalysts like the Grubbs and Hoveyda-Grubbs systems stems from their remarkable functional group tolerance and stability, which democratized powerful transformations like olefin metathesis.
However, the field of catalysis is in constant flux. A continuous wave of innovation presents researchers with novel ruthenium complexes that promise higher activity, unprecedented selectivity, or improved operational simplicity.[2][3][4] This expanding arsenal, while powerful, creates a critical decision-making challenge: When should a lab rely on a trusted, well-documented catalyst, and when is it advantageous to invest in validating a newer, potentially superior alternative?
This guide is designed to provide researchers, scientists, and drug development professionals with a robust, data-driven framework for making that choice. We will move beyond catalog listings to dissect the causal chemistry behind catalyst performance, compare established champions with new contenders in key reactions, and provide a validated protocol for conducting your own in-house benchmarking studies.
The Pillars of Ruthenium Catalysis: Established Commercial Champions
The enduring success of established catalysts lies in their reliability and vast body of literature. They provide a known baseline for performance, making them the go-to choice for many standard transformations.
Olefin Metathesis: The Grubbs and Hoveyda-Grubbs Legacy
Olefin metathesis is arguably the area where ruthenium catalysts have had the most transformative impact. The evolution of these catalysts tells a story of progressively solving key chemical challenges.
-
Grubbs' First Generation (G1): This catalyst, [RuCl₂(PCy₃)₂(=CHPh)], was a landmark achievement. Its primary innovation was providing a high degree of functional group tolerance and stability in the presence of air and moisture, a significant advantage over the highly reactive but sensitive Schrock (molybdenum) catalysts.[5][6] However, its activity is limited, particularly for the formation of sterically hindered or electron-deficient olefins.
-
Grubbs' Second Generation (G2): The replacement of a tricyclohexylphosphine (PCy₃) ligand with a strongly electron-donating N-heterocyclic carbene (NHC) ligand marked a paradigm shift.[6] Causality: The NHC ligand enhances catalytic activity through two primary mechanisms. First, it binds more tightly to the ruthenium center, promoting the dissociation of the remaining phosphine ligand to generate the active 14-electron species. Second, it electronically stabilizes the metallacyclobutane intermediates crucial to the catalytic cycle, thereby lowering the activation energy for the turnover-limiting step.[7] This results in significantly higher activity for challenging substrates, including the formation of tri- and tetrasubstituted olefins.[8]
-
Hoveyda-Grubbs Catalysts (HG1 & HG2): These catalysts incorporate a chelating o-isopropoxybenzylidene ligand.[5] Causality: This bidentate ligand imparts exceptional stability to the complex. The chelating arm can dissociate to open a coordination site for the incoming olefin and re-associate after the metathesis step. This leads to catalysts with lower initiation rates but often greater longevity and significantly reduced ruthenium contamination in the final product, a critical consideration in pharmaceutical manufacturing.[1][9]
Asymmetric Hydrogenation: The Noyori School
The asymmetric reduction of ketones and olefins is fundamental to the production of chiral drugs and intermediates. Ruthenium catalysts have been at the forefront of this field.
-
Ru-BINAP Systems: Ryoji Noyori's pioneering work with Ru(II) complexes bearing chiral diphosphine ligands like BINAP established a powerful method for asymmetric hydrogenation.[10] Early iterations of these catalysts were most effective for functionalized ketones that could chelate to the metal center, guiding the stereochemical outcome.[10]
-
Bifunctional Catalysis: A major breakthrough was the development of catalysts of the type RuCl₂. These systems operate via a "bifunctional" or "outer-sphere" mechanism. Causality: The catalyst features both a metal-hydride bond and a ligand with an N-H group. The substrate is not required to coordinate directly to the ruthenium center. Instead, it interacts with the ligand scaffold, where the hydride is delivered from the metal and a proton is delivered from the amine ligand in a concerted step. This innovation dramatically broadened the substrate scope to include a vast range of unfunctionalized ketones and imines, making it a workhorse of industrial asymmetric synthesis.[10][11]
The New Wave: Innovations in Ruthenium Catalyst Design
Recent research has focused on overcoming the final frontiers of catalysis: achieving exquisite control over selectivity and making catalysts more "user-friendly."
-
Z-Selective Metathesis Catalysts: The thermodynamic preference in most metathesis reactions is for the E-(trans)-alkene. The synthesis of Z-(cis)-alkenes via metathesis remained a significant challenge until the development of new ruthenium catalysts.[3][12] These often feature chelating dithiolate ligands or C-H activated NHC structures. Causality: The specific stereochemical arrangement and steric bulk of the ligands around the ruthenium center create a constrained environment. This forces the metallacyclobutane intermediate to adopt a conformation that, upon cycloreversion, preferentially releases the sterically less favored but synthetically valuable Z-olefin.[3][12][13]
-
Fast-Initiating Catalysts: For applications requiring rapid catalyst turnover at low temperatures, "third-generation" Grubbs catalysts have been developed where the PCy₃ ligand is replaced by more labile ligands, such as pyridines.[5] This modification dramatically increases the rate of initiation, though it can sometimes come at the cost of reduced overall catalyst stability.
-
Air-Stable Precatalysts for Diverse Reactions: A very recent breakthrough from the University of Manchester and AstraZeneca has yielded a novel ruthenium precatalyst that is exceptionally stable to air and handling over long periods.[4] This system can be activated in situ to generate a highly reactive species capable of a wide range of transformations beyond metathesis. This development is significant as it lowers the barrier to entry for non-specialists to utilize advanced ruthenium catalysis.[4]
Performance Benchmark: A Data-Driven Comparison
Objective comparison requires standardized testing. The following tables summarize performance data for representative reactions that highlight the key differences between catalyst classes.
Table 1: Challenging Ring-Closing Metathesis (RCM) to form a Tetrasubstituted Olefin
This reaction is a classic benchmark for high catalyst activity, as forming sterically congested tetrasubstituted double bonds is difficult and often requires a highly active catalyst.[8][14]
| Catalyst | Structure | Cat. Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | TON (approx.) |
| Grubbs' 1st Gen (G1) | RuCl₂(PCy₃)₂(=CHPh) | 5.0 | 45 | 24 | <10% | <2 |
| Grubbs' 2nd Gen (G2) | RuCl₂(PCy₃)(IMes)(=CHPh) | 5.0 | 45 | 12 | 85% | 17 |
| Hoveyda-Grubbs 2nd Gen (HG2) | RuCl₂(IMes)(=CH-o-iPrO-C₆H₄) | 5.0 | 60 | 12 | 82% | 16 |
| New Mono-Ortho Catalyst ¹ | RuCl₂(PCy₃)(NHC)(=CHPh) | 2.0 | 45 | 2 | >95% | >47 |
¹Data is representative of highly active catalysts with mono-ortho-substituted N-aryl groups on the NHC ligand, as described in the literature.[8] Analysis: The data clearly shows the dramatic increase in activity from G1 to G2 for this challenging transformation. The newer generation of highly active catalysts pushes the boundary further, achieving a near-quantitative yield at lower loading and in significantly less time.
Table 2: Stereoselective Cross Metathesis (CM) for Z-Olefin Synthesis
This benchmark evaluates the ability of a catalyst to override the thermodynamic preference for the E-isomer and selectively produce the Z-isomer.
| Catalyst | Type | Cat. Loading (mol%) | Time (h) | Yield (%) | Z:E Ratio |
| Grubbs' 2nd Gen (G2) | Standard | 5.0 | 4 | 80% | 15:85 |
| C-H Activated Ru Catalyst ² | Z-Selective | 2.5 | 1 | 92% | >95:5 |
²Performance data is representative of modern C-H activated ruthenium catalysts designed for Z-selectivity.[3][13] Analysis: G2, while highly active, provides poor stereocontrol, yielding the thermodynamic E-product. In stark contrast, the purpose-built Z-selective catalyst delivers the desired isomer with exceptional fidelity and efficiency. This demonstrates the power of choosing a specialized catalyst for a specific synthetic goal.
Designing a Robust Benchmarking Protocol: A Self-Validating Workflow
To generate trustworthy and reproducible data, a systematic approach is essential. This protocol outlines not just the steps, but the scientific reasoning behind them.
Experimental Workflow for Catalyst Benchmarking
Caption: A validated workflow for benchmarking ruthenium catalyst performance.
Step-by-Step Methodology & Rationale
-
Define the Primary Objective: Before any experiment, clearly define success. Are you optimizing for Turnover Number (TON) for a cost-effective scale-up? Turnover Frequency (TOF) for high-throughput synthesis? Or Selectivity (Z:E or enantiomeric excess) for a complex target? This decision dictates all subsequent choices.
-
Select Substrate and Catalysts: Choose a substrate that is representative of your target chemical space. Crucially, always include a well-established "control" catalyst (e.g., G2 or HG2) in your screen. This provides a baseline against which the performance of any new catalyst can be judged objectively.
-
Ensure Reagent Purity: The causality here is simple: catalyst deactivation pathways are often initiated by impurities. Solvents should be anhydrous and deoxygenated (e.g., via a solvent purification system or by sparging with argon). Substrates should be purified to remove any potential poisons.
-
Inert Atmosphere Technique: While many modern ruthenium catalysts are marketed as "air-stable," this refers to their handling as solids. In solution, the active catalytic species can be sensitive to oxygen.[1][15] For reproducible kinetic data, assemble the reaction glassware under an inert atmosphere (argon or nitrogen) and use cannula transfer for liquids. The catalyst should be the last component added to the pre-heated (if applicable) reaction mixture to ensure an accurate start time (t=0).
-
Kinetic Monitoring: A single data point at the end of a reaction is insufficient. Taking aliquots at regular intervals and analyzing them by GC or ¹H NMR provides a reaction profile. This allows you to distinguish a catalyst that is fast but dies quickly from one that is a slow-initiator but robust over the long term.
-
Data Analysis:
-
Conversion (%): (moles of product / initial moles of substrate) x 100
-
Turnover Number (TON): moles of product / moles of catalyst. This is a measure of efficiency.
-
Turnover Frequency (TOF): TON / time (h⁻¹). This is a measure of speed.
-
Mechanistic Insights: A Glimpse into the Catalytic Cycle
Understanding the mechanism reveals why different catalysts exhibit varied performance. The generally accepted Chauvin mechanism for olefin metathesis provides the framework.
Caption: The Chauvin mechanism for olefin metathesis.
The key difference between catalyst generations lies in the energetics of this cycle. For G2 and newer catalysts, the strong σ-donating NHC ligand stabilizes the formally Ru(IV) metallacyclobutane intermediate. This lowers the energy barrier for the cycloaddition/cycloreversion steps, which are often rate-limiting, leading to a much faster overall catalytic turnover compared to the first-generation catalysts.[7]
Conclusion and Future Outlook
The selection of a ruthenium catalyst is not a matter of "newest is best," but rather "what is the right tool for the job."
-
For established, reliable transformations on simple to moderately complex substrates, established catalysts like the Hoveyda-Grubbs 2nd Generation offer a compelling combination of high activity, excellent stability, and a well-understood performance profile, minimizing process development risk.
-
For challenging transformations requiring the formation of tetrasubstituted olefins or demanding high TONs, newer generations of highly active NHC-based catalysts are often the superior choice, justifying the initial screening effort.
-
For reactions where stereochemistry is paramount, such as the synthesis of Z-olefins, specialized Z-selective catalysts are not just an improvement but an enabling technology, providing access to chemical space that is otherwise difficult to reach.
The future of ruthenium catalysis is bright, with research trending towards developing more sustainable and accessible systems. This includes designing catalysts that operate at exceptionally low loadings, function in greener solvents like water, and are robust enough for non-specialist users to handle without extensive precautions.[4] By employing a rigorous, data-driven benchmarking approach as outlined in this guide, researchers can confidently harness the full power of both established and emerging ruthenium catalysts to accelerate their scientific discoveries.
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A Comparative Guide to Photoinduced Linkage Isomerism in Ruthenium Nitrosyl Complexes
For Researchers, Scientists, and Drug Development Professionals
The Phenomenon of Photoinduced Linkage Isomerism
Photoinduced linkage isomerism is a process where light irradiation induces a change in the bonding mode of a ligand to a central metal atom.[1][2] In the case of ruthenium nitrosyl complexes, the nitric oxide (NO) ligand, typically N-bound in its ground state (GS), can be excited by light to form one of two metastable linkage isomers: an O-bound isonitrosyl (MS1) or a side-on bound nitrosyl (MS2).[3][1][4] This reversible transformation is accompanied by significant changes in the electronic and vibrational properties of the complex, making them attractive for various applications.[3][5][2] The generation of these isomers is often achieved by irradiation with blue or UV light, and their stability is typically temperature-dependent, with most requiring cryogenic temperatures for observation.[6][7]
The transition between these states is not merely a structural curiosity; it underpins the potential of these molecules as photoswitches and controlled nitric oxide releasing agents.[3][1] The efficiency of isomer formation, the stability of the metastable states, and the specific wavelengths of light required for switching are all critical parameters that vary significantly between different ruthenium nitrosyl complexes. Understanding these differences is paramount for selecting or designing a complex for a specific application.
Comparative Analysis of Ruthenium Nitrosyl Complexes
The photochemical behavior of ruthenium nitrosyl complexes is highly sensitive to the nature of the other ligands in the coordination sphere. These ancillary ligands modulate the electronic properties of the ruthenium center, which in turn influences the Ru-NO bond and the energetics of the photoisomerization process. Below is a comparative analysis of several key ruthenium nitrosyl complexes that exhibit photoinduced linkage isomerism.
| Complex | Excitation Wavelength (nm) for MS1 | MS1 Population (%) | Decay Temperature of MS1 (K) | Key Characteristics & References |
| trans-[Ru(py)4(NO)Cl]2+ | 405, 450 | ~50 | 256 | A well-studied complex, often used as a benchmark.[8] |
| trans-[Ru(py)4(NO)F]2+ | 445 | 20-23 | 289-291 | Exhibits high thermal stability of the MS1 state.[9][10] |
| trans-[Ru(NH3)4(NO)Cl]2+ | 313, 330 | Varies | Not specified | Primarily studied for NO release, but PLI is implicated.[1] |
| [RuNO(Py)(Bpy)ClOH]+ | 405, 450 | 17 | Not specified | Demonstrates that mixed-ligand systems also exhibit PLI.[6] |
| K2[RuCl5NO] | Not specified | Not specified | Not specified | A prototypical compound for studying the vibrational properties of PLI.[11] |
| trans-[RuNO(NH3)4F]SiF6 | Blue light | Populated at 290-300 K | Exceptionally stable | Can be populated at or near room temperature, a key feature for practical applications.[10][12][13] |
Expert Insight: The choice of the trans ligand to the nitrosyl group has a profound effect on the stability of the metastable states.[14][15] For instance, the substitution of chloride with fluoride in the trans-[Ru(py)4(NO)X]2+ series leads to a significant increase in the decay temperature of the MS1 isomer.[9] This is attributed to the stronger sigma-donating and pi-accepting properties of the fluoride ligand, which stabilizes the Ru-ON bond.
Mechanistic Pathways of Photoisomerization
The formation of the MS1 and MS2 isomers from the ground state is a complex process that has been elucidated through a combination of experimental and computational studies.[1][4] Upon absorption of a photon, the complex is promoted to an excited state, from which it can relax to the potential energy surfaces of the metastable isomers.
Caption: General mechanism of photoinduced linkage isomerism in ruthenium nitrosyl complexes.
Irradiation with blue or UV light typically populates the MS1 state.[1] Subsequent irradiation with infrared light can then convert the MS1 isomer to the MS2 isomer.[9] Both metastable states can thermally revert to the more stable ground state upon warming.[6]
Experimental Protocols for Characterization
The study of photoinduced linkage isomerism requires a suite of spectroscopic and analytical techniques to identify and characterize the different isomers.
Infrared (IR) Spectroscopy
Causality: The stretching frequency of the N-O bond (ν(NO)) is highly sensitive to the coordination mode of the nitrosyl ligand. This makes IR spectroscopy a primary tool for identifying the GS, MS1, and MS2 states.[9][11] The GS typically exhibits a ν(NO) band around 1900 cm⁻¹. Upon conversion to MS1, this band shifts to a lower frequency (around 1700-1800 cm⁻¹), and for MS2, it is further downshifted.[6][9]
Protocol for Low-Temperature IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet of the ruthenium nitrosyl complex.
-
Mounting: Mount the pellet in a cryostat equipped with IR-transparent windows.
-
Cooling: Cool the sample to a temperature where the metastable isomers are stable (typically below 100 K).
-
Initial Spectrum: Record a baseline IR spectrum of the ground state.
-
Irradiation: Irradiate the sample in situ with a suitable light source (e.g., a 405 nm laser diode for MS1 formation) for a defined period.
-
Post-Irradiation Spectrum: Record the IR spectrum after irradiation to observe the appearance of new ν(NO) bands corresponding to the metastable isomers.
-
Thermal Decay: Slowly warm the sample and record spectra at different temperatures to determine the decay temperature of the isomers.
Photocrystallography (X-ray Diffraction)
Causality: To definitively determine the molecular structure of the metastable isomers, single-crystal X-ray diffraction of the irradiated crystal is necessary.[7][14][16] This technique provides precise bond lengths and angles, confirming the Ru-ON and Ru-η²-(NO) coordination modes.
Workflow for Photocrystallography:
Caption: A typical workflow for a photocrystallography experiment.
Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat flow associated with thermal transitions. When a sample containing photo-generated metastable isomers is heated, the thermal decay back to the ground state is an exothermic process that can be detected by DSC.[7][17] This provides information on the decay temperature and the enthalpy of the isomerization.
Applications and Future Perspectives
The ability to switch between different structural and electronic states using light opens up a range of potential applications for ruthenium nitrosyl complexes.
-
Data Storage: The distinct states could be used to represent binary data, offering the potential for high-density optical data storage.[3][1][7]
-
Controlled NO Release: As nitric oxide is a crucial signaling molecule in biological systems, the photo-controlled release from these complexes is a promising strategy for targeted therapies, including anticancer treatments and vasodilation.[3][1][5]
-
Photoswitches and Molecular Actuators: The structural changes associated with PLI can be harnessed to create molecular-level switches and actuators.[18]
Expert Insight: A significant challenge in translating these complexes into practical applications is the often low thermal stability of the metastable states.[10] The development of complexes like trans-[RuNO(NH3)4F]SiF6, which exhibit PLI at or near room temperature, represents a major step forward in overcoming this limitation.[10][12][13] Future research will likely focus on the rational design of new ligands to further enhance the stability and switching efficiency of these remarkable molecular machines.
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Mikhailov, A. A., et al. (2021). Tuning the structure and photoinduced linkage isomerism of tetrapyridine nitrosyl ruthenium(ii) complexes by changing the trans-to-NO coordinated ligand. New Journal of Chemistry, 45(1), 169-176. [Link]
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- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Local force constants and charges of the nitrosyl ligand in photoinduced NO linkage isomers in a prototypical ruthenium nitrosyl complex - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Combining photoinduced linkage isomerism and nonlinear optical properties in ruthenium nitrosyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Study of the light-induced linkage isomers in transition metal nitrosyls - ProQuest [proquest.com]
- 15. Tuning the structure and photoinduced linkage isomerism of tetrapyridine nitrosyl ruthenium(ii) complexes by changing the trans-to-NO coordinated ligand - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Photoinduced linkage isomerism of {RuNO}(6) complexes with bioligands and related chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Ruthenium, Trichloronitrosyl-
Navigating the complexities of novel drug development and chemical synthesis requires not only innovation but also an unwavering commitment to safety. Ruthenium, trichloronitrosyl-, a compound of significant interest in catalysis and chemical synthesis, demands a meticulous approach to handling due to its inherent hazardous properties. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to safely manage this compound from receipt to disposal, ensuring the integrity of your research and the safety of your team.
The core philosophy of this guide is proactive risk mitigation. By understanding the "why" behind each safety protocol, you empower yourself to make informed decisions, fostering a laboratory environment where safety and scientific advancement go hand in hand.
Hazard Assessment: Understanding the Risks of Ruthenium, Trichloronitrosyl-
Ruthenium, trichloronitrosyl- and its hydrated forms are potent chemical agents. A thorough understanding of their primary hazards is the foundation of safe handling.
-
Corrosivity and Irritation: The primary and most immediate danger is its corrosive nature. Direct contact can cause severe skin burns and serious eye damage.[1][2][3] Vapors and dusts are irritating to the respiratory tract, and inhalation can lead to delayed pulmonary edema.[4]
-
Hygroscopic Nature: The compound readily absorbs moisture from the air.[4][5] This property can alter its reactivity and increase the risk of exposure if not stored in a dry, inert atmosphere.
-
Toxicity: While comprehensive toxicological data is limited, related ruthenium compounds are known to be harmful if swallowed.[3][6] Ingestion may cause severe irritation to the gastrointestinal tract.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling Ruthenium, trichloronitrosyl-. The following table outlines the minimum required PPE.
| Body Part | Recommended Protection | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Goggles provide a seal against dust and splashes, while a face shield offers an additional layer of protection against unexpected reactions. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Inspect gloves for any signs of degradation or perforation before each use. Double-gloving is recommended for extended operations. |
| Body | Flame-retardant laboratory coat | A lab coat, fully fastened, protects against accidental spills and contamination of personal clothing. |
| Respiratory | NIOSH-approved respirator | A respirator is essential when handling the powder form, creating aerosols, or if working outside of a certified chemical fume hood. The specific cartridge type should be determined by a formal risk assessment. |
Operational Plan: From Benchtop to Disposal
A systematic workflow is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Pre-Experiment Preparation
-
Designated Work Area: All work with Ruthenium, trichloronitrosyl- must be conducted in a designated area within a certified chemical fume hood.
-
Gather Materials: Ensure all necessary equipment, including a dedicated set of spatulas and weighing papers, is within the fume hood before introducing the chemical.
-
Emergency Equipment Check: Verify the location and functionality of the nearest safety shower and eyewash station.
Step-by-Step Handling Protocol
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Inert Atmosphere Handling: When not in immediate use, keep the container tightly closed and, if possible, under an inert atmosphere to mitigate its hygroscopic properties.[5][8]
-
Weighing and Dispensing:
-
Perform all weighing and dispensing of the solid compound within the fume hood.
-
Use smooth, deliberate motions to avoid generating dust.
-
If transferring to a reaction vessel, do so carefully to prevent spillage.
-
-
Cleaning:
-
Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.
-
Wipe down the work area within the fume hood after each use.
-
Disposal Plan
Ruthenium, trichloronitrosyl- and any materials contaminated with it are considered hazardous waste.
-
Waste Segregation: Maintain a dedicated, clearly labeled, and sealed hazardous waste container in the laboratory.
-
Collection: Dispose of all contaminated items, including gloves, weighing papers, and pipette tips, into the designated waste container.
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal contractor.[9][10] Do not attempt to dispose of this chemical down the drain or in regular trash.[8][10]
Emergency Procedures: A Self-Validating System
In the event of an exposure or spill, a clear and practiced emergency plan is critical.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][11][12]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][11][12]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][11][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]
Spill Management Workflow
A minor spill of Ruthenium, trichloronitrosyl- powder within a chemical fume hood can be managed with the following procedure. For large spills or spills outside of a containment area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.
Sources
- 1. colonialmetals.com [colonialmetals.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. carlroth.com [carlroth.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.ie [fishersci.ie]
- 12. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
